3-Hydroxypropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGLHFBQMBVRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399878 | |
| Record name | 3-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2651-43-6 | |
| Record name | 3-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxypropanamide: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypropanamide (CAS No: 2651-43-6) is a bifunctional organic molecule containing both a hydroxyl and an amide group.[1] This unique structure makes it a versatile building block and a potential intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic and analytical methodologies related to this compound. Due to the limited availability of direct experimental data for this compound in the public domain, this guide also includes relevant data and protocols for closely related compounds to provide valuable insights for researchers.
Chemical Structure and Identification
This compound is a three-carbon chain with a primary amide at one end and a primary alcohol at the other.[1]
-
IUPAC Name: this compound[2]
-
Synonyms: 3-Hydroxypropionamide, Hydracrylamide, β-Hydroxypropionamide[3]
-
Molecular Formula: C₃H₇NO₂[2]
-
CAS Number: 2651-43-6[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 2651-43-6 | [2] |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2] |
| InChI | InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | [2] |
| InChIKey | SMGLHFBQMBVRCP-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C(CO)C(=O)N | [2] |
Physicochemical Properties
This compound is typically a colorless to pale yellow solid or liquid, with its state being dependent on room temperature.[1] Its polar functional groups allow for hydrogen bonding, rendering it soluble in water and other polar organic solvents.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 60-62 °C | [4] |
| Boiling Point | 357.4 °C at 760 mmHg (Predicted) | |
| Density | 1.166 g/cm³ (Predicted) | |
| Solubility | Soluble in water and polar organic solvents | [1] |
| XLogP3 | -1.6 (Predicted) | [2] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
Chemical Reactivity
The presence of both a primary hydroxyl group and a primary amide group makes this compound a reactive molecule capable of participating in a variety of chemical transformations.[1]
-
Acylation and Esterification: The hydroxyl group can undergo acylation and esterification reactions.[1]
-
Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.[1]
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, logical synthetic routes can be proposed based on standard organic chemistry transformations and information from related compounds.
Proposed Chemical Synthesis from 3-Hydroxypropanoic Acid
A common method for the synthesis of primary amides is the activation of a carboxylic acid followed by amination.
References
A Comprehensive Technical Guide to the Synthesis of 3-Hydroxypropanamide from Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypropanamide is a valuable bifunctional molecule with applications in the synthesis of polymers and pharmaceuticals. Its structure, featuring both a hydroxyl and an amide group, makes it an attractive building block for creating complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from acrylic acid. While a direct, one-step conversion is not well-established, this document details the more prevalent multi-step chemical pathways. These routes primarily involve the initial hydration of acrylic acid to 3-hydroxypropionic acid, followed by subsequent esterification and amidation. Additionally, chemo-enzymatic strategies, which offer high selectivity and milder reaction conditions, are explored. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the practical application of these methods.
Introduction
The synthesis of functionalized small molecules is a cornerstone of modern chemical and pharmaceutical research. This compound, with its inherent chirality at the C3 position when substituted, and its capacity for hydrogen bonding, is a molecule of significant interest. Its synthesis from a readily available and cost-effective starting material like acrylic acid is a topic of practical importance. This guide focuses on the chemical and chemo-enzymatic transformations required to convert acrylic acid into this compound, providing a detailed resource for professionals in drug development and chemical synthesis.
Chemical Synthesis Pathways from Acrylic Acid
The most viable chemical synthesis of this compound from acrylic acid is a three-step process. This pathway is outlined below, with each step detailed in the subsequent sections.
Figure 1: Three-step chemical synthesis of this compound from acrylic acid.
Step 1: Hydration of Acrylic Acid to 3-Hydroxypropionic Acid
The initial step in this synthetic sequence is the hydration of the carbon-carbon double bond in acrylic acid to form 3-hydroxypropionic acid (3-HP). This reaction is typically performed under basic conditions.[1]
A detailed procedure for the base-promoted hydration of acrylic acid is as follows:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50 to 100°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate and form 3-hydroxypropionic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 3-hydroxypropionic acid. Further purification can be achieved by distillation or crystallization.
| Parameter | Value/Condition | Reference |
| Reactants | Acrylic Acid, Water, Base (e.g., NaOH) | [1] |
| Temperature | 50 - 100 °C | |
| Product | 3-Hydroxypropionic Acid | |
| Yield | Not specified in the provided search results |
Step 2: Esterification of 3-Hydroxypropionic Acid
The second step involves the esterification of the carboxylic acid group of 3-hydroxypropionic acid. This is a standard transformation, often catalyzed by an acid.
A general procedure for the Fischer esterification of 3-hydroxypropionic acid is as follows:
-
Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxypropionic acid in an excess of an alcohol (e.g., methanol (B129727) or ethanol).
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus, which drives the equilibrium towards the formation of the ester. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried, filtered, and concentrated to give the crude 3-hydroxypropionate ester. The pure ester can be obtained by vacuum distillation.
| Parameter | Value/Condition | Reference |
| Reactants | 3-Hydroxypropionic Acid, Alcohol (e.g., Methanol, Ethanol) | |
| Catalyst | Acid (e.g., Sulfuric Acid, p-TsOH) | |
| Product | 3-Hydroxypropionate Ester | |
| Yield | Not specified for 3-HP in the provided search results |
Step 3: Amidation of 3-Hydroxypropionate Ester
The final step is the conversion of the 3-hydroxypropionate ester to this compound through amidation. This is typically achieved by reacting the ester with ammonia (B1221849).
-
Reaction Setup: The 3-hydroxypropionate ester is dissolved in an alcohol, typically methanol.
-
Reagent: The solution is saturated with ammonia gas at a low temperature (e.g., 0°C).
-
Reaction Conditions: The reaction vessel is sealed and heated. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography.
| Parameter | Value/Condition |
| Reactants | 3-Hydroxypropionate Ester, Ammonia |
| Solvent | Methanol |
| Product | This compound |
| Yield | Not specified in the provided search results |
Chemo-enzymatic Synthesis Pathway
A chemo-enzymatic approach can offer advantages in terms of selectivity and milder reaction conditions. A potential chemo-enzymatic route could involve the enzymatic hydration of a nitrile precursor.
Figure 2: Potential chemo-enzymatic pathway to this compound.
The enzymatic hydration of acrylonitrile to acrylamide is a well-established industrial process.[2][3][4][5] Nitrile hydratase enzymes, often from microorganisms like Rhodococcus or Pseudomonas, are used to catalyze this transformation with high efficiency and selectivity.[3][4]
The subsequent step, the selective hydration of the double bond of acrylamide to yield this compound, is less documented. While the enzymatic hydration of the nitrile group is common, the enzymatic or chemical hydration of the alkene in acrylamide is a more challenging transformation that requires further research to establish a reliable protocol.
Alternative Synthetic Considerations
An alternative chemical route could involve the direct amidation of acrylic acid to form acrylamide, followed by the selective hydration of the carbon-carbon double bond.
Direct Amidation of Acrylic Acid
Selective Hydration of Acrylamide
The selective hydration of the electron-deficient double bond in acrylamide, in the presence of the amide functional group, is a non-trivial chemical transformation. Standard hydration methods (e.g., acid-catalyzed hydration) may lead to polymerization or hydrolysis of the amide. This step remains a significant hurdle in this potential synthetic route.
Conclusion
The synthesis of this compound from acrylic acid is most practically achieved through a three-step chemical pathway involving hydration, esterification, and amidation. While this guide provides general experimental protocols for each step, the optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purity. The development of a more direct chemical synthesis or a fully chemo-enzymatic route, particularly one that can selectively hydrate (B1144303) the double bond of acrylamide, remains an area ripe for further investigation. Such advancements would significantly enhance the efficiency and sustainability of this compound production, benefiting researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1616962B1 - Enzymatic process for producing high-quality acrylamide polymer - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of acrylamide: a success story not yet over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Hydroxypropanamide Derivatives
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse biological activities of 3-hydroxypropanamide derivatives, a class of compounds demonstrating significant promise in various therapeutic areas. This document provides a consolidated resource on their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A significant body of research has focused on this compound derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a key target for therapeutic intervention. The hydroxamic acid moiety present in many of these derivatives acts as a zinc-chelating group within the active site of HDAC enzymes, leading to their inhibition.
Quantitative Analysis of HDAC Inhibition and Cytotoxicity
The inhibitory activity of various this compound derivatives against different HDAC isoforms and their cytotoxic effects on cancer cell lines have been quantified using IC50 values. A lower IC50 value indicates greater potency. The following tables summarize key findings from the literature.
| Compound | Target | IC50 (µM) | Reference |
| 7e | HDAC | 1.9 | [1] |
| 7a-g | HDAC | 1.9 - 3.9 | [1] |
| 7h | HDAC | >19 | [1] |
| VS13 | HDAC6 | 0.01 | [2] |
| 195327 | MDA-MB-231 cells | 37±17 | [3] |
| 195327 | SW780 cells | 89±48 | [3] |
| SAHA | MDA-MB-231 cells | 35±10 | [3] |
| SAHA | SW780 cells | 90±45 | [3] |
| 299968 | SW780 cells | 300±17 | [3] |
| 44584 | SW780 cells | 213±13 | [3] |
| 4h | A549 cells | <0.14 | [4] |
| 4f, 4i, 4k, 4l | A549 cells | 1.59 - 7.48 | [4] |
| 4g, 4h | C6 cells | 8.16 - 13.04 | [4] |
Table 1: In vitro HDAC inhibitory and cytotoxic activity of selected this compound derivatives.
Signaling Pathway of HDAC Inhibition
Inhibition of HDACs by this compound derivatives leads to the hyperacetylation of histone proteins. This relaxes the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound derivatives on HDAC enzymes.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound. The final concentration of DMSO should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound at various concentrations (or a vehicle control), and diluted recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[5]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[5]
-
Stopping and Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to terminate the HDAC reaction and initiate the development of the fluorescent signal.[5]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[5]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).[6][7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory and Antimicrobial Activities
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[8]
Methodology:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test this compound derivative orally or via another appropriate route.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.[9][10][11]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.[12][13]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[13][14]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Other Biological Activities
Mu Opioid Receptor Binding
Some 3-amino-3-phenylpropionamide derivatives have shown high affinity for the mu opioid receptor.[11] The binding affinity is typically determined using a radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing the mu opioid receptor.[15]
-
Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (the this compound derivative).[15]
-
Incubation: Allow the binding to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[15]
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound derivatives represent a versatile scaffold with a broad spectrum of biological activities. Their potential as anticancer agents, particularly as HDAC inhibitors, is well-documented and supported by robust in vitro data. Furthermore, their demonstrated anti-inflammatory and antimicrobial properties warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. Continued structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these derivatives for various therapeutic targets.
References
- 1. 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. protocols.io [protocols.io]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide: 3-Hydroxypropanamide (CAS: 2651-43-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropanamide, with the CAS number 2651-43-6, is a simple, bifunctional organic molecule containing both a hydroxyl and a primary amide group.[1] Its structure suggests potential for hydrogen bonding and reactivity at two distinct sites, making it a molecule of interest in medicinal chemistry, organic synthesis, and materials science.[1] The amide functionality is a cornerstone of many pharmaceuticals, contributing to the structure and function of a wide array of drugs.[2][3] This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, and potential biological relevance, alongside detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The presence of both a hydroxyl and an amide group contributes to its solubility in water and other polar organic solvents.[1]
| Property | Value | Source |
| CAS Number | 2651-43-6 | [4] |
| Molecular Formula | C₃H₇NO₂ | [4] |
| Molecular Weight | 89.09 g/mol | [4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 60-62 °C | |
| Boiling Point | Not experimentally determined. Estimated to be high due to hydrogen bonding capabilities. | |
| Density | Not experimentally determined. | |
| Solubility | Soluble in water and polar organic solvents. | [1] |
| IUPAC Name | This compound | [4] |
Synthesis and Purification
While various methods exist for the synthesis of amides, a common laboratory-scale preparation involves the aminolysis of an ester. Below is a plausible experimental protocol for the synthesis of this compound from a suitable ester precursor, such as methyl 3-hydroxypropanoate.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the ammonolysis of methyl 3-hydroxypropanoate.
Materials:
-
Methyl 3-hydroxypropanoate
-
Ammonia (B1221849) (7 N solution in methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxypropanoate in a 7 N solution of ammonia in methanol.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography.
Experimental Protocol: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Experimental Protocol: Purification by Column Chromatography
Objective: To purify crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of dichloromethane (B109758) and methanol)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Biological Activity and Potential Applications
Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the presence of the amide bond is a key feature in a vast number of biologically active molecules and approved drugs.[2][3] The amide group can act as a bioisostere for carboxylic acids, influencing properties like potency, selectivity, and pharmacokinetic profiles.[5][6]
A related compound, 3-hydroxypropionaldehyde, has demonstrated antimicrobial activity.[7] This suggests that this compound could be investigated for similar properties. The hydroxyl and amide functionalities also provide sites for further chemical modification, making it a potential building block in the synthesis of more complex bioactive molecules.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, the following signals would be expected in a typical ¹H NMR spectrum:
-
A triplet corresponding to the two protons on the carbon adjacent to the amide group (C2-H₂).
-
A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (C3-H₂).
-
A broad singlet for the hydroxyl proton (-OH).
-
Two broad singlets for the amide protons (-NH₂), which may appear as a single broad peak at room temperature due to restricted rotation around the C-N bond.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3550-3200 cm⁻¹.
-
N-H stretch: Two bands for the primary amide, typically around 3350 cm⁻¹ and 3180 cm⁻¹.[9]
-
C=O stretch (Amide I band): A strong absorption in the range of 1690-1630 cm⁻¹.
-
N-H bend (Amide II band): An absorption around 1650-1580 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable due to its polar nature. The expected molecular ion peak [M+H]⁺ would be at m/z 90.05.
Safety and Handling
This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[10] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[10] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Visualizations
Logical Relationship of Core Concepts
Caption: Interrelation of key technical aspects of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a molecule with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While comprehensive data on its biological activity is currently lacking, its structural features and the known importance of the amide functional group in drug design suggest it could be a valuable building block for the synthesis of novel compounds. This guide provides a foundational understanding of its properties and outlines practical experimental protocols to facilitate further research and development.
References
- 1. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Amides | Research Starters | EBSCO Research [ebsco.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
Physical and chemical properties of 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropanamide (CAS No. 2651-43-6) is a small, polar organic molecule containing both a hydroxyl and an amide functional group.[1][2] Its structural simplicity belies its potential significance as a reactive intermediate in organic synthesis and a building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential applications.
Physical and Chemical Properties
Due to its polar nature, this compound is soluble in water and other polar organic solvents.[1] The presence of both a hydrogen bond donor (-OH, -NH2) and acceptor (C=O, -OH) suggests strong intermolecular hydrogen bonding, contributing to its solid state at room temperature and its solubility characteristics. While a definitive boiling point has not been experimentally determined, likely due to thermal decomposition at elevated temperatures, its melting point has been reported.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2][3] |
| CAS Number | 2651-43-6 | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 60-62 °C | [3] |
| Boiling Point | Not available (decomposes) | N/A |
| Solubility | Soluble in DMSO, slightly soluble in Methanol. Soluble in water and polar organic solvents. | [1][3] |
| pKa (Predicted) | Not available | N/A |
| XlogP (Predicted) | -1.6 | [2] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two functional groups. The primary amide can undergo hydrolysis to the corresponding carboxylic acid, 3-hydroxypropionic acid, or be dehydrated to form acrylonitrile (B1666552) under certain conditions.[4] The hydroxyl group can participate in esterification and acylation reactions.[1]
Experimental Protocols
Synthesis of this compound via Hydrolysis of 3-Hydroxypropionitrile (B137533)
This protocol describes a plausible method for the synthesis of this compound based on the controlled hydrolysis of 3-hydroxypropionitrile. This method is adapted from general procedures for nitrile hydrolysis.[5]
Materials:
-
3-Hydroxypropionitrile
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of 3-hydroxypropionitrile. Place the flask in an ice bath and slowly add 20 mL of concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
Diagram 1: Synthesis and Purification Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
HPLC Analysis of this compound
This protocol outlines a method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), suitable for assessing purity and for quantification. Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded column is recommended.[6][7][8][9]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
HILIC Amide column (e.g., 4.6 x 250 mm, 5 µm)[6]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Add 0.1% formic acid to the aqueous component before mixing. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: HILIC Amide column
-
Mobile Phase: 90:10 Acetonitrile:Water with 0.1% Formic Acid in the aqueous phase
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample can be determined from the calibration curve.
Diagram 2: Analytical Workflow for this compound using HPLC
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Biological Context and Potential Applications
Currently, there is limited direct information available in the scientific literature regarding the specific biological activities or signaling pathways of this compound. However, it is closely related to 3-hydroxypropionic acid (3-HP), a molecule recognized by the U.S. Department of Energy as a key bio-based platform chemical.[10] 3-HP can be converted into a variety of valuable chemicals, including acrylic acid and acrylamide.[11][12]
The enzymatic synthesis of 3-hydroxypropionic acid from 3-hydroxypropionitrile proceeds through this compound as an intermediate, highlighting a potential role in biocatalytic pathways.[5] Specifically, a nitrile hydratase converts the nitrile to the amide, which is then hydrolyzed by an amidase to the carboxylic acid.[5]
Given its structure as a beta-hydroxy amide, this compound could serve as a precursor in the synthesis of various biologically active molecules. The beta-hydroxy carbonyl motif is prevalent in many natural products and pharmaceuticals.[13]
Conclusion
This compound is a molecule with interesting chemical properties and potential for further exploration. While its biological role is not yet well-defined, its relationship to the versatile platform chemical 3-hydroxypropionic acid and its potential as a synthetic building block make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and biotechnology. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this compound, which should facilitate further investigation into its properties and applications.
References
- 1. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXYPROPIONAMIDE | 2651-43-6 [chemicalbook.com]
- 4. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. hawach.com [hawach.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. glsciences.eu [glsciences.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2013192451A1 - Dehydration of 3-hydroxypropionic acid to acrylic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
3-Hydroxypropanamide: A Technical Review for Researchers
An In-depth Guide to the Synthesis, Properties, and Potential Biological Significance of 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a simple yet intriguing organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring both a hydroxyl and an amide functional group, allows for a variety of chemical modifications, making it a candidate for the development of novel bioactive compounds and polymers.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and known biological implications. While specific quantitative data on its biological activity remains limited in publicly accessible literature, this document furnishes detailed, adaptable experimental protocols for its synthesis, purification, and potential biological evaluation, laying the groundwork for future research.
Chemical and Physical Properties
This compound, with the CAS number 2651-43-6, is a three-carbon chain compound featuring a hydroxyl group at the C-3 position and a primary amide at the C-1 position.[1] Its bifunctional nature contributes to its solubility in water and polar organic solvents through hydrogen bonding.[1] The presence of both a nucleophilic hydroxyl group and an amide moiety makes it a reactive intermediate for various chemical transformations, including esterification and acylation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO₂ | [3] |
| Molecular Weight | 89.09 g/mol | [3] |
| CAS Number | 2651-43-6 | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 60-62 °C | [4] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Synthesis and Purification Protocols
While specific, detailed protocols for the synthesis of this compound are not abundant in peer-reviewed literature, its structure suggests several viable synthetic routes. The most direct approach involves the amidation of 3-hydroxypropionic acid. Below are detailed, adaptable protocols for both chemical and enzymatic synthesis, as well as a method for its purification.
Chemical Synthesis: Amidation of 3-Hydroxypropionic Acid using a Carbodiimide (B86325) Coupling Agent
This protocol describes a general method for the formation of an amide from a carboxylic acid and an amine, which can be adapted for the synthesis of this compound from 3-hydroxypropionic acid and ammonia (B1221849). Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate this coupling by activating the carboxylic acid.[5][6][7][8][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypropionic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Activation: Add a carbodiimide coupling agent such as EDC (1.1 equivalents) and a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Enzymatic Synthesis: Lipase-Catalyzed Amidation
Enzymatic methods offer a green and highly selective alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in non-aqueous media.[1]
Experimental Protocol:
-
Reaction Mixture: In a sealed vial, combine 3-hydroxypropionic acid (1 equivalent) and a suitable amine source (e.g., ammonium (B1175870) acetate, 1.5 equivalents) in a green solvent like cyclopentyl methyl ether (CPME).
-
Enzyme Addition: Add immobilized CALB (e.g., 50 mg per mmol of carboxylic acid) and molecular sieves (3 Å) to the mixture to remove the water formed during the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) with shaking.
-
Monitoring: Monitor the conversion of the carboxylic acid to the amide using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Once the reaction reaches completion, filter off the enzyme and molecular sieves. The solvent can then be removed under reduced pressure to yield the this compound product. This method often results in a clean product, minimizing the need for extensive purification.[1]
Purification: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[10][11][12][13]
Experimental Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Toxicology
Potential for In Vitro Biological Assays
Given the lack of specific data, researchers interested in the biological effects of this compound can adapt established in vitro assays.
Cytotoxicity Assays:
Standard colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the effect of this compound on cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
In Vitro Anti-Inflammatory Assays:
The anti-inflammatory potential of this compound can be initially screened using the protein denaturation assay.[14][15][16][17] Inflammation is often associated with protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin or egg albumin.
Involvement in Signaling Pathways
Currently, there is no direct evidence in the published literature linking this compound to specific cellular signaling pathways. However, its structural similarity to other biologically active small molecules suggests that it could potentially interact with various cellular targets. Researchers could investigate its effects on key signaling cascades involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.
Potential Interaction with the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[18][19][20][21][22] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. A potential experimental workflow to investigate the effect of this compound on NF-κB signaling is outlined below.
Conclusion and Future Directions
This compound is a structurally simple molecule with the potential for diverse applications in chemistry and biomedicine. While current literature provides a foundation for its synthesis and basic chemical properties, a significant gap exists in the understanding of its biological activities and mechanisms of action. The detailed protocols and experimental workflows provided in this guide are intended to empower researchers to explore the untapped potential of this compound. Future studies should focus on generating robust quantitative data on its cytotoxicity, anti-inflammatory effects, and its interactions with key cellular signaling pathways. Such research will be crucial in determining the viability of this compound as a lead compound in drug discovery and a valuable component in the development of novel materials.
References
- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cbijournal.com [cbijournal.com]
- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. LabXchange [labxchange.org]
- 13. How To [chem.rochester.edu]
- 14. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arls.ro [arls.ro]
- 16. plantarchives.org [plantarchives.org]
- 17. phcogres.com [phcogres.com]
- 18. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-kappaB and not the MAPK signaling pathway regulates GADD45beta expression during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxypropanamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypropanamide, a simple yet versatile bifunctional molecule, holds a unique position at the intersection of synthetic chemistry and biotechnology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical and physical properties, historical synthesis, and modern production methods. Special emphasis is placed on experimental protocols and the underlying chemical principles. This document aims to serve as a thorough resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound, also known by its synonyms Hydracrylamide and β-Hydroxypropionamide, is an organic compound with the chemical formula C₃H₇NO₂.[1] Structurally, it features a primary amide group and a primary hydroxyl group separated by a two-carbon backbone. This unique arrangement of functional groups imparts a hydrophilic character and provides multiple reactive sites, making it a valuable building block in organic synthesis and a molecule of interest in biological systems.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[2] It is soluble in water and polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol.[2][3] The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (C=O, -OH) contributes to its solubility in polar media and its relatively high melting point.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2651-43-6 | [3] |
| Molecular Formula | C₃H₇NO₂ | [1] |
| Molecular Weight | 89.09 g/mol | [1] |
| Melting Point | 60-62 °C | [2] |
| Appearance | White to Off-White Crystalline Solid | [2] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [2] |
| IUPAC Name | This compound | [4] |
Historical Perspective and Discovery
The precise historical discovery of this compound is not prominently documented in easily accessible literature, suggesting it may have been first prepared as an intermediate in a broader investigation or under a different nomenclature. However, its synthesis can be logically traced to early explorations of the reactivity of β-hydroxypropionic acid derivatives and related compounds. The most plausible classical laboratory syntheses involve the ammonolysis of esters of 3-hydroxypropionic acid or the ring-opening of β-propiolactone with ammonia (B1221849). These fundamental reactions were well-established in the late 19th and early 20th centuries, making it likely that this compound was first synthesized during this era of foundational organic chemistry research.
Chemical Synthesis: Experimental Protocols
Two primary classical routes for the synthesis of this compound are detailed below.
Ammonolysis of Ethyl 3-Hydroxypropanoate
This method involves the reaction of an ester of 3-hydroxypropionic acid, such as ethyl 3-hydroxypropanoate, with ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the primary amide.
Reaction Scheme:
Experimental Protocol:
-
Materials: Ethyl 3-hydroxypropanoate, concentrated aqueous ammonia (28-30%), ethanol.
-
Procedure:
-
In a pressure-resistant vessel, combine one molar equivalent of ethyl 3-hydroxypropanoate with an excess of concentrated aqueous ammonia. The use of a sealed vessel is necessary to prevent the escape of volatile ammonia.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess ammonia and water are removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure this compound.
-
Ring-Opening of β-Propiolactone with Ammonia
β-Propiolactone, a cyclic ester, is highly reactive towards nucleophiles due to the strain in its four-membered ring. The reaction with ammonia proceeds via a nucleophilic acyl substitution mechanism, where the ammonia attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of this compound.
Reaction Scheme:
Experimental Protocol:
-
Materials: β-Propiolactone, aqueous ammonia, diethyl ether.
-
Procedure:
-
β-Propiolactone is added dropwise to a stirred, cooled (0-5 °C) solution of excess aqueous ammonia. This reaction is exothermic and requires careful temperature control.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The water is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization, typically from a solvent mixture like acetone-ether or by column chromatography.
-
Modern Production Methods: A Biotechnological Approach
More recently, biotechnological routes for the production of this compound have been explored, offering a more sustainable alternative to classical chemical synthesis. A notable example is the use of the bacterium Acetobacter lovaniensis.
Fermentative Production using Acetobacter lovaniensis
A patented method describes the production of polymeric 3-hydroxypropionamide (3HP amide) by culturing Acetobacter lovaniensis in a specific growth medium. The polymeric material can then be hydrolyzed to yield the monomeric this compound.
Experimental Workflow:
References
Unlocking the Potential of 3-Hydroxypropanamide: A Technical Guide for Researchers
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the untapped potential of 3-Hydroxypropanamide. While direct biological activity data for this core molecule is limited, its structural simplicity and the demonstrated bioactivities of its derivatives and related compounds highlight it as a promising scaffold for novel therapeutic development. This document outlines key research areas, provides detailed experimental protocols, and visualizes potential pathways to stimulate further investigation into this intriguing molecule.
Chemical and Physical Properties
This compound (CAS: 2651-43-6) is a simple, bifunctional organic molecule possessing both a hydroxyl and an amide group.[1][2] This structure allows for hydrogen bonding, rendering it soluble in water and polar organic solvents.[1] Its reactivity, attributed to these functional groups, makes it a versatile intermediate in organic synthesis.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂ | [2][3] |
| Molecular Weight | 89.09 g/mol | [2][4] |
| Melting Point | 60-62 °C | [5] |
| XLogP3 | -1.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Potential Research Areas
While this compound itself has not been extensively studied for its biological activity, the demonstrated efficacy of its derivatives and structurally similar compounds suggests several promising avenues for research.
Antimicrobial and Antifungal Applications
The structurally related compounds, 3-hydroxypropionaldehyde (3-HPA) and 3-hydroxypropionic acid (3-HP), have documented antimicrobial and antifungal properties.[6][7][8][9] 3-HPA, produced by Bacillus subtilis, has shown significant antifungal activity against various plant pathogens.[8] Furthermore, 3-HP contributes to the antibacterial activity of the probiotic Limosilactobacillus reuteri.[9] These findings suggest that this compound could be investigated as a potential antimicrobial or antifungal agent, or as a precursor for the synthesis of more potent derivatives.
Scaffold for Anticancer Drug Discovery
Derivatives of this compound have shown promise in the field of oncology. A notable example is a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives that have been identified as histone deacetylase (HDAC) inhibitors with IC₅₀ values as low as 0.3 µM.[10] These compounds exhibited antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines.[10] This indicates that the this compound backbone can serve as a valuable scaffold for the design of novel anticancer agents.
Antimalarial Drug Development
Recent studies have highlighted the potential of 3-hydroxy-propanamidines (HPAs), derivatives of this compound, as potent antimalarial agents.[1] These compounds have demonstrated excellent in vitro growth inhibition of drug-sensitive and resistant strains of Plasmodium falciparum with no significant cytotoxicity in human cell lines.[1] The most active compound in the series also showed a favorable pharmacokinetic profile and curative activity in a mouse model of malaria.[1] This opens a significant research avenue for developing new antimalarial drugs based on the this compound core structure.
Experimental Protocols
The following are detailed, representative protocols for the synthesis, purification, and characterization of a simple hydroxyamide, which can be adapted for this compound.
Synthesis of this compound
This protocol is a general method for amide synthesis via the Schotten-Baumann reaction, adapted for 3-hydroxypropanoyl chloride and ammonia (B1221849).
Materials:
-
3-Hydroxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Aqueous ammonia (NH₃)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve 3-hydroxypropanoic acid in anhydrous DCM. Slowly add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Amidation: Cool the reaction mixture containing the newly formed 3-hydroxypropanoyl chloride in an ice bath. Slowly add excess aqueous ammonia dropwise with vigorous stirring.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Solvent system (e.g., ethyl acetate/methanol (B129727) gradient)
-
Glass column
-
Fraction collector
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar solvent of the chosen solvent system.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., increasing the percentage of methanol in ethyl acetate).
-
Fraction Collection: Collect fractions using a fraction collector and monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O). The spectrum should show distinct peaks corresponding to the protons of the ethyl group and the amide protons. The splitting patterns and integration values will confirm the structure. For propanamide, three distinct proton environments are expected with a ratio of 3:2:2.[11]
-
¹³C NMR: The ¹³C NMR spectrum of propanamide will show three distinct carbon signals, confirming the three different carbon environments in the molecule.[10]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the purified solid or a concentrated solution. Key characteristic peaks for a primary amide include a pair of N-H stretching bands around 3370-3170 cm⁻¹, a C=O stretching band around 1680-1630 cm⁻¹, and an N-H bending vibration around 1650-1620 cm⁻¹.[12][13] The presence of a broad O-H stretch from the hydroxyl group would also be expected.
Visualized Workflows and Pathways
General Experimental Workflow
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Hypothetical Metabolic Pathway
The following diagram illustrates a hypothetical metabolic pathway where this compound could be synthesized from a common metabolite, beta-alanine, and subsequently converted into other bioactive compounds.
Caption: A hypothetical metabolic pathway for the synthesis and derivatization of this compound.
Conclusion
This compound represents a largely unexplored molecule with significant potential as a building block in drug discovery. The demonstrated biological activities of its derivatives in oncology and infectious diseases provide a strong rationale for further investigation. This guide offers a starting point for researchers to explore the synthesis, purification, and potential applications of this promising compound. Future research should focus on systematic screening of this compound for various biological activities, elucidation of its metabolic pathways, and the design of novel derivatives with enhanced therapeutic properties.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 6. Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. docbrown.info [docbrown.info]
- 11. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxypropanamide Structural Analogues and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-hydroxypropanamide and its structural analogues, focusing on their synthesis, physicochemical properties, and diverse biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the therapeutic potential of this versatile chemical scaffold.
Introduction to this compound
This compound is a simple, bifunctional organic molecule containing both a hydroxyl and an amide group.[1][2] This structure allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse structural analogues with varied biological activities. The presence of these functional groups also imparts water solubility and the potential for hydrogen bonding, which can influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[1]
Synthesis of this compound and Its Analogues
The synthesis of this compound and its derivatives can be achieved through various chemical routes. The parent compound can be synthesized from p-hydroxyphenylpropionic acid.[3] Structural modifications, particularly at the amide nitrogen and the carbon backbone, have led to the development of a wide array of analogues.
General Synthesis of N-Substituted 3-Hydroxypropanamides
A common strategy for the synthesis of N-substituted analogues involves the reaction of a suitable amine with a 3-hydroxypropanoic acid derivative.
Experimental Protocol: Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides [4]
-
Preparation of 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide: To a solution of methyl 3-(3-benzyloxyquinoxalin-2-yl) propanoate (1.0 mmol) in 95% ethyl alcohol (15 mL), hydrazine (B178648) hydrate (B1144303) (60%, 0.2 mL, 2.0 mmol) is added. The reaction mixture is refluxed for 4 hours and then refrigerated for 12 hours. The resulting crystals are filtered and recrystallized from 95% ethanol (B145695) to yield the hydrazide.
-
Generation of the Azide (B81097) Intermediate: A slurry of 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide (1.0 g, 10.0 mmol) is prepared in a mixture of acetic acid (6 mL), 1 N HCl (3 mL), and water (3 mL) and cooled to -5 °C for 15 minutes. A cold solution of NaNO₂ (1.0 g, 15 mmol) in water (2.0 mL) is added portion-wise over 20 minutes. The resulting yellow syrup is extracted multiple times with cold ethyl acetate (B1210297). The combined organic extracts are washed with cold 3% NaHCO₃ and water, and then dried over Na₂SO₄ to obtain an ethyl acetate solution of the azide intermediate.
-
Amide Formation: The appropriate primary or secondary amine is added to the freshly prepared ethyl acetate solution of the azide. The reaction mixture is stirred until the completion of the reaction (monitored by TLC). The solvent is then evaporated, and the crude product is purified by column chromatography to afford the desired N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide.
Synthesis of N-Aryl Amides
The synthesis of N-aryl amides can be achieved through a one-pot, two-step protocol starting from nitro-arenes.[5]
Experimental Protocol: One-Pot Synthesis of N-Aryl Amides from Nitro-Arenes [5]
-
Reduction of Nitro-Arene: A solution of the nitro-arene in a suitable solvent is treated with a reducing agent, such as trichlorosilane, in the presence of a tertiary amine. This in-situ generates an N-silylated amine.
-
Amidation: An anhydride (B1165640) is then added to the reaction mixture, which reacts with the N-silylated amine to form the corresponding N-aryl amide.
-
Work-up and Purification: The reaction is quenched with an aqueous work-up. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Biological Activities and Properties of Structural Analogues
Structural analogues of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the this compound scaffold play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several derivatives of this compound have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes implicated in cancer progression, such as histone deacetylases (HDACs).
N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been shown to possess inhibitory activity against HDACs, with some analogues exhibiting potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[6] These compounds were found to induce cell-cycle arrest at the G2 phase.[6]
Table 1: Anticancer Activity of Selected this compound Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Thiophene substituted 5j | HCT116 | 0.3 | [6] |
| Benzo[d][7][8]dioxole derivative 5t | HCT116 | 0.4 | [6] |
| Thiophene substituted 5j | A549 | Not specified | [6] |
| Benzo[d][7][8]dioxole derivative 5t | A549 | Not specified | [6] |
| Compound 5 | A549 | 10.67 ± 1.53 | [9] |
| Compound 2 | A549 | 24.0 ± 3.46 | [9] |
| Compound 3 | A549 | 28.0 ± 1.0 | [9] |
| Compound 10 | A549 | 29.67 ± 5.51 | [9] |
| Compound 9 | A549 | 51.5 ± 4.95 | [9] |
| Compound 5 | C6 glioma | 4.33 ± 1.04 | [9] |
| Compound 10 | C6 glioma | 12.33 ± 4.93 | [9] |
| Compound 2 | C6 glioma | 23.33 ± 2.08 | [9] |
| Compound 9 | C6 glioma | 25.33 ± 1.53 | [9] |
| Compound 3 | C6 glioma | 49.33 ± 1.15 | [9] |
| Zelkovamycin Analogue 21 | Huh-7 | > 50 | [10] |
| Zelkovamycin Analogue 22 | Huh-7 | > 50 | [10] |
| Zelkovamycin Analogue 23 | Huh-7 | > 50 | [10] |
| 5-fluorouracil (positive control) | Huh-7 | 15.3 | [10] |
| Quercetin Analogue QMJ-2 | HCT116 | 68 ± 2.3 | [11] |
| Quercetin Analogue QMJ-5 | HCT116 | 27.4 ± 1.8 | [11] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide 6k | HeLa | 12.17 ± 0.9 | [4] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide 6k | HCT-116 | 9.46 ± 0.7 | [4] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide 6k | MCF-7 | 6.93 ± 0.4 | [4] |
| Doxorubicin (positive control) | HeLa | 8.87 ± 0.6 | [4] |
| Doxorubicin (positive control) | HCT-116 | 5.57 ± 0.4 | [4] |
| Doxorubicin (positive control) | MCF-7 | 4.17 ± 0.2 | [4] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay) [10]
-
Cell Seeding: Cancer cells (e.g., Huh-7) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the medium is discarded, and sterile PBS is added to each well. Subsequently, MTT solution (5.0 mg/mL) in complete medium is added, and the plate is incubated at 37 °C in a 5% CO₂ atmosphere for 4 hours.
-
Formazan (B1609692) Solubilization: DMSO (150.0 μL) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density is measured using a microplate reader at 570 nm with a reference wavelength of 450 nm.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Certain this compound analogues have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Table 2: Anti-inflammatory Activity of Selected Propanamide Analogues
| Compound/Analogue | Assay | IC50 | Reference |
| Compound 51 | NO release inhibition | 3.1 ± 1.1 µM | [12] |
| Compound 51 | NF-κB activity inhibition | 172.2 ± 11.4 nM | [12] |
| [Zn(C16H32N8)Sn2(C6H5)4Cl2] | Bovine serum albumin | 9.75 µg/mL | [8] |
| Diclofenac sodium (standard) | Bovine serum albumin | 4.59 µg/mL | [8] |
| Naproxen derivative 4 | 5-LOX inhibition | 0.30 µM | [13] |
| Naproxen derivative 1 | Predicted anti-inflammatory | 0.34 µM | [14] |
| Naproxen (standard) | Predicted anti-inflammatory | 0.33 µM | [14] |
Antimicrobial Activity
The structural diversity of this compound analogues has also led to the discovery of compounds with significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi.
3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent and broad-spectrum antimicrobial activity.[15] For instance, hydrazone derivatives containing heterocyclic substituents demonstrated significant activity against both ESKAPE bacteria and drug-resistant Candida species.[15]
Table 3: Antimicrobial Activity of Selected this compound Analogues
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
| Hydrazone 15 | S. aureus | 1 | [15] |
| Hydrazone 15 | E. faecalis AR-0671 | < 0.5 | [15] |
| Hydrazone 15 | E. coli AR-0001 | 8 | [15] |
| Hydrazone 15 | A. baumannii AR-0276 | 16 | [15] |
| Hydrazone 15 | K. pneumoniae AR-003 | 32 | [15] |
| Hydrazone 14 | S. aureus TCH-1516 | 8 | [15] |
| Hydrazone 14 | E. faecalis AR-0671 | 8 | [15] |
| Hydrazone 14 | Gram-negative pathogens | 64 | [15] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | S. aureus | 16 | [15] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | E. faecalis | 16 | [15] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | E. coli | 32 | [15] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | K. pneumoniae | 64 | [15] |
| Cyclopropane amide F8 | Candida albicans | 16 | [16] |
| Cyclopropane amide F24 | Candida albicans | 16 | [16] |
| Cyclopropane amide F42 | Candida albicans | 16 | [16] |
| 3-acetylcoumarin derivative 3ACDT | S. aureus | 58.60 ± 4.23 | [17] |
| 3-acetylcoumarin derivative 3ACDT | P. aeruginosa | 95.21 | [17] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (α-Amylase)
-
Reaction Mixture Preparation: A solution of the test compound is prepared in a buffer (e.g., 10 mM sodium phosphate, pH 6.9, containing 2.68 mM KCl, 140 mM NaCl, and 1 mM CaCl₂).
-
Enzyme Addition: An α-amylase solution is added to the test compound solution and pre-incubated at 25°C for 10 minutes.
-
Substrate Addition: A 1% starch solution is added to initiate the reaction, and the mixture is incubated for a further 10 minutes at 25°C.
-
Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.
-
Color Development: The mixture is incubated in boiling water for 5 minutes and then cooled to room temperature.
-
Absorbance Measurement: The absorbance is measured using a spectrophotometer, and the percentage of enzyme inhibition is calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogues are mediated through their interaction with specific cellular targets and signaling pathways.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Aberrant HDAC activity is associated with various diseases, including cancer.[5] Hydroxamic acid-containing compounds are known to be effective zinc-binding groups that can inhibit HDACs.[1] Several this compound analogues, particularly those incorporating a hydroxamic acid moiety, have been identified as potent HDAC inhibitors.[6]
Caption: HDAC Inhibition Pathway by this compound Analogues.
Nuclear Factor-kappa B (NF-κB) Inhibition
The NF-κB signaling pathway is a central regulator of inflammation.[18] Inhibition of this pathway is a promising strategy for the development of anti-inflammatory drugs. Some this compound derivatives have been shown to inhibit NF-κB activation, thereby suppressing the production of pro-inflammatory mediators.[12]
Caption: NF-κB Inhibition Pathway by this compound Analogues.
Conclusion
This compound serves as a versatile and promising scaffold in medicinal chemistry. Its structural analogues have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of this chemical space, guided by structure-activity relationship studies and a deeper understanding of the underlying mechanisms of action, holds significant potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. ethz.ch [ethz.ch]
- 3. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]
- 6. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Novel 3-Hydroxyflavone Analogues as HDAC Inhibitors against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 16. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Hydroxypropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxypropanamide (CAS No: 2651-43-6), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra, this document combines predicted data with established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | Triplet | 2H | -CH₂-OH |
| ~2.4 | Triplet | 2H | -CH₂-C(O)NH₂ |
| ~7.0 - 7.5 | Broad Singlet | 1H | -C(O)NH₂ (one H) |
| ~6.5 - 7.0 | Broad Singlet | 1H | -C(O)NH₂ (one H) |
| ~4.0 | Broad Singlet | 1H | -OH |
Note: Chemical shifts are referenced to a standard (e.g., TMS). The amide and hydroxyl proton signals may be broad and their chemical shifts can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Amide Carbonyl) |
| ~60 | -CH₂-OH |
| ~38 | -CH₂-C(O)NH₂ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3400-3200 | O-H & N-H | Stretching | Strong, Broad |
| 3000-2850 | C-H | Stretching | Medium |
| ~1670 | C=O | Stretching (Amide I) | Strong |
| ~1640 | N-H | Bending (Amide II) | Medium |
| ~1420 | C-N | Stretching | Medium |
| ~1050 | C-O | Stretching | Strong |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Comments |
| 89 | [C₃H₇NO₂]⁺ | Molecular Ion (M⁺) |
| 72 | [M - NH₃]⁺ | Loss of ammonia |
| 71 | [M - H₂O]⁺ | Loss of water |
| 44 | [C(O)NH₂]⁺ | Amide fragment |
| 45 | [CH₂OH]⁺ | Hydroxymethyl fragment |
| 31 | [CH₂OH]⁺ | Loss of CO from amide fragment |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing spectroscopic data. The following sections outline generalized procedures for obtaining NMR, IR, and MS data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (OH and NH₂).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze coupling patterns (multiplicities) to deduce connectivity.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid/Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands and assign them to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
-
Instrumentation and Analysis:
-
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to show the molecular ion, while EI is a hard ionization technique that will produce more fragmentation.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan from m/z 30 to 200.
-
Thermal Stability and Degradation of 3-Hydroxypropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Hydroxypropanamide (CAS No. 2651-43-6) is a primary amide containing a hydroxyl group.[1] Its structure suggests potential for several degradation pathways under thermal stress, including hydrolysis, dehydration, and cyclization. For pharmaceutical applications, understanding these degradation pathways is crucial for formulation development, shelf-life determination, and ensuring patient safety. Forced degradation studies, which involve subjecting the compound to stress conditions like heat, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3]
Potential Thermal Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated under thermal stress. These pathways are critical for identifying potential impurities and understanding the degradation mechanism.
A logical workflow for investigating these pathways is outlined below:
Caption: Postulated thermal degradation pathways for this compound.
Hydrolysis
The amide functional group is susceptible to hydrolysis, especially at elevated temperatures and in the presence of moisture, to yield a carboxylic acid and ammonia.
Dehydration
The hydroxyl group at the C3 position can undergo elimination of water to form acrylamide, a known reactive and toxic compound.
Intramolecular Cyclization
The presence of a hydroxyl group on the third carbon atom creates the potential for intramolecular cyclization to form a four-membered ring structure, a β-lactam. The synthesis of β-lactams from 3-hydroxy amides is a known transformation in organic chemistry.[4][5]
Experimental Protocols for Thermal Stability Assessment
A systematic approach is required to evaluate the thermal stability of this compound. This involves a combination of thermo-analytical techniques and chromatography to identify and quantify any degradation products.
The general experimental workflow is as follows:
Caption: Experimental workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and the percentage of weight loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).
-
Atmosphere: Typically, an inert atmosphere like nitrogen is used to prevent oxidative degradation, at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate is 10 °C/min. Variable heating rates can be used to improve the resolution of weight loss events.[6]
-
Temperature Range: A typical range would be from ambient temperature to 300-400 °C, ensuring the complete decomposition profile is captured.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine melting point, phase transitions, and the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation or sublimation.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point and any decomposition events observed in TGA. A heat-cool-heat cycle can be employed to study the thermal history of the sample.
Forced Degradation Studies and Stability-Indicating HPLC Method
Forced degradation studies are conducted to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[8][9] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the drug's purity and the level of its impurities.[10][11]
Methodology for Thermal Stress Study:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the solutions to elevated temperatures (e.g., 60 °C, 80 °C) for various durations (e.g., 24, 48, 72 hours). Also, expose the solid drug substance to dry heat (e.g., 80 °C, 100 °C).
-
Sample Analysis: Analyze the stressed samples at different time points using a developed HPLC method.
HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate polar and non-polar compounds.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification of unknown degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the eluting peaks can be determined, providing information about their molecular weights. Fragmentation patterns can further aid in structure elucidation.
Data Presentation (Hypothetical Data)
The following tables summarize hypothetical quantitative data that could be obtained from the thermal analysis of this compound.
Table 1: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Onset of Decomposition (°C) |
| 150 - 250 | ~ 20 | ~ 160 |
| 250 - 350 | ~ 70 | ~ 260 |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~ 85 | ~ 88 | ~ 150 (Endothermic) |
| Decomposition | ~ 165 | ~ 180 | ~ -400 (Exothermic) |
Table 3: Hypothetical Forced Degradation Data (Thermal Stress at 80°C in Solution)
| Time (hours) | This compound Assay (%) | Degradant A (%) (e.g., Acrylamide) | Degradant B (%) (e.g., β-Lactam) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 2.5 | 1.8 |
| 48 | 90.5 | 4.8 | 3.5 |
| 72 | 85.1 | 7.2 | 5.9 |
Conclusion
This technical guide provides a framework for assessing the thermal stability and degradation of this compound. While specific experimental data is currently lacking in the literature, the outlined methodologies for TGA, DSC, and forced degradation studies, coupled with HPLC and LC-MS, provide a robust approach for a comprehensive stability assessment. The postulated degradation pathways, including hydrolysis, dehydration, and cyclization, should be the primary focus of investigation. The generation of such stability data is a critical step in the development of any product containing this compound, particularly for pharmaceutical formulations, to ensure its quality, safety, and regulatory compliance.
References
- 1. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. "Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics" by Wei Wei [openscholarship.wustl.edu]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable heating rate thermogravimetric analysis as a mechanism to improve efficiency and resolution of the weight loss profiles of three model pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. scispace.com [scispace.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Solubility of 3-Hydroxypropanamide in different solvents
An In-Depth Technical Guide to the Solubility of 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS: 2651-43-6). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on a qualitative solubility profile based on the molecule's chemical properties and outlines a detailed, standard experimental protocol for its quantitative determination.
Introduction to this compound
This compound is a simple aliphatic primary amide with the chemical formula C₃H₇NO₂.[1] Its structure features both a primary amide group (-CONH₂) and a primary hydroxyl group (-OH). These functional groups are capable of acting as both hydrogen bond donors and acceptors, which is a key determinant of the molecule's solubility.[2] Understanding the solubility of this and similar compounds is critical in various stages of drug discovery and development, as low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro testing.[3][4]
Qualitative and Quantitative Solubility Profile
The polarity of this compound, conferred by its amide and hydroxyl groups, strongly suggests its miscibility with other polar solvents.[5] While specific quantitative data is not widely available, a qualitative assessment can be made based on the principle of "like dissolves like."
Qualitative Solubility Data
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The molecule can form strong hydrogen bonds with protic solvents via its hydroxyl and amide groups.[2][6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderately Soluble to Soluble | The polar nature of the solvent can interact with the polar functional groups of the molecule.[2] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of this compound limits its interaction with non-polar solvents.[2] |
Quantitative Solubility Data
Specific quantitative solubility values for this compound in a range of solvents are not readily found in publicly available literature. Lower molecular weight amides are generally soluble in water.[7] For precise applications, experimental determination is required.
Factors Influencing Solubility
The solubility of this compound can be influenced by several key factors:
-
Temperature : For most solid solutes, solubility tends to increase with temperature. This relationship must be determined empirically for specific solute-solvent systems.
-
pH : As a neutral molecule, the solubility of this compound is expected to be largely independent of pH. However, extreme pH values could potentially lead to hydrolysis of the amide group over time, which would affect the measurement.[8]
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The saturation shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9] It is a reliable method for generating precise solubility data, crucial for lead optimization and drug formulation.[4]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of high purity
-
Analytical balance
-
Glass vials with screw caps (B75204) or stoppers
-
Thermostatic shaker or agitator (e.g., heated magnetic stirrer)
-
Centrifuge
-
Calibrated micropipettes
-
Apparatus for quantitative analysis (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation : Add an excess amount of solid this compound to a glass vial. An amount that is 5-fold the estimated quantity needed for saturation is recommended to ensure equilibrium is reached with a solid phase present.[10]
-
Solvent Addition : Add a precise, known volume of the desired solvent to the vial.
-
Equilibration :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).[4][9]
-
Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. This can take anywhere from 24 to 72 hours.[9][10] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[10]
-
-
Phase Separation :
-
After equilibration, allow the vials to rest at the controlled temperature to let undissolved solid settle.[9]
-
To ensure complete removal of solid particles from the supernatant, centrifuge the saturated samples at high speed (e.g., 14,000 rpm for 15 minutes).[9] This step is critical to avoid artificially high solubility readings.
-
-
Sample Analysis :
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable blank solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve.[9][11]
-
-
Calculation : Calculate the solubility of this compound in the solvent, expressed typically in mg/mL or mol/L, taking into account the dilution factor. The experiment should be repeated at least three times to ensure reproducibility.[9]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: A flowchart of the saturation shake-flask method for solubility testing.
References
- 1. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. scribd.com [scribd.com]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to the Safety and Handling of 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Hydroxypropanamide (CAS No: 2651-43-6), a compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System (GHS).
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4] |
Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₇NO₂[2][5] |
| Molecular Weight | 89.09 g/mol [2] |
| Melting Point | 60-62 °C[5] |
| Boiling Point | 357.4 °C at 760 mmHg[5] |
| Flash Point | 169.9 °C[5] |
| Density | 1.166 g/cm³[5] |
Safe Handling and Storage
Proper handling and storage are essential to minimize risk.
3.1. Handling:
3.2. Storage:
-
Store away from incompatible materials and foodstuff containers.[1]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical for preventing exposure.
4.1. Engineering Controls:
-
Use only outdoors or in a well-ventilated area.[1][4] Facilities should be equipped with an eyewash fountain and safety shower.[4]
4.2. Personal Protective Equipment:
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. A face shield may be required in certain situations.[3][6] |
| Skin Protection | Wear protective gloves (chemical-impermeable) and a protective suit to prevent skin contact.[1][3][6] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[3][6] |
First Aid Measures
In the event of exposure, immediate first aid is crucial.
Table 4: First Aid Protocols
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4][7] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical help if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[3][4] |
Firefighting Measures
6.1. Suitable Extinguishing Media:
6.2. Specific Hazards:
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[3][4]
6.3. Advice for Firefighters:
Accidental Release Measures
In case of a spill, follow these procedures to contain and clean up the material safely.
7.1. Personal Precautions:
-
Wear protective equipment and keep unprotected personnel away.[1][4]
-
Remove all sources of ignition.[1]
7.2. Environmental Precautions:
7.3. Methods for Cleaning Up:
-
Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[4]
-
Consult local regulations for disposal.[4]
Experimental Protocols and Workflows
Workflow for Handling a this compound Spill
The following diagram outlines the logical steps for safely managing an accidental release of this compound.
Caption: Logical workflow for handling a this compound spill.
References
The Enigmatic Presence of 3-Hydroxypropanamide in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypropanamide and its derivatives represent a class of compounds with significant potential in various scientific domains, yet their natural occurrence remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on the natural sources of these molecules, with a primary focus on the discovery of a polymeric form of this compound produced by the bacterium Acetobacter lovaniensis. While the monomeric form has not been documented in natural systems, this guide delves into the biosynthesis of the polymeric structure and, by extension, explores the well-characterized production of the related polyester, poly(3-hydroxypropionate) [poly(3HP)], as a proxy for understanding potential natural pathways and analytical methodologies. This document provides a comprehensive overview of the biosynthetic pathways, quantitative production data, and detailed experimental protocols relevant to the study of these compounds, aiming to equip researchers with the foundational knowledge required to explore this nascent field.
Natural Occurrence of this compound and its Derivatives
The natural occurrence of free this compound has not been reported in scientific literature to date. The sole documented instance of a naturally produced molecule containing this compound moieties is in a polymeric form.
Polymeric this compound from Acetobacter lovaniensis
It has been discovered that the bacterium Acetobacter lovaniensis, specifically strain FJ1 (with the accession number NCIMB 41808), can produce a polymeric form of this compound.[1] This discovery is significant as it represents the only known natural source of a polymer containing this compound units. The bacterium synthesizes this polymer intracellularly and releases it into the growth medium.[1]
Table 1: Quantitative Data on Polymeric this compound Production by Acetobacter lovaniensis
| Parameter | Value | Reference |
| Producing Organism | Acetobacter lovaniensis strain FJ1 | [1] |
| Product | Polymeric this compound | [1] |
| Culture Medium Components | Phosphate (B84403) and Ammonium (B1175870) | [1] |
| Ammonium Concentration | > 0.1 g/L (optimal 0.5-1 g/L) | [1] |
| Phosphate Concentration | > 1 g/L | [1] |
| pH | 5.0 - 7.0 (optimal ~5.5) | [1] |
| Temperature | 0 - 60°C (optimal ~30°C) | [1] |
| Carbon Source | Carbon dioxide (sole source) | [1] |
Biosynthetic Pathways
A definitive biosynthetic pathway for polymeric this compound in Acetobacter lovaniensis has not been elucidated. However, insights can be drawn from the well-studied biosynthesis of the structurally related polyester, poly(3-hydroxypropionate) [poly(3HP)], in other microorganisms. Several artificial and natural pathways for poly(3HP) production have been identified and engineered in various bacteria.
Putative Pathway in Acetobacter lovaniensis
While not directly proven, the synthesis of polymeric this compound in Acetobacter lovaniensis may be linked to its ability to concurrently fix atmospheric nitrogen and carbon dioxide.[1] The presence of ammonium as a sole nitrogen source is crucial for initiating the production of the polymer.[1]
Biosynthetic Pathways of Poly(3-hydroxypropionate) [poly(3HP)]
Three major biosynthetic routes for poly(3HP) have been described in recombinant microorganisms, which can serve as models for understanding the potential synthesis of related polymers.[2]
-
The PduP Route (from Glycerol): This pathway involves the conversion of glycerol (B35011) to 3-hydroxypropionaldehyde (3-HPA), followed by its oxidation to 3-hydroxypropionyl-CoA (3-HP-CoA), which is then polymerized.[2][3][4]
-
The Malonyl-CoA Route (from Glucose/Acetyl-CoA): In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP. The 3-HP is subsequently activated to 3-HP-CoA and polymerized.[4]
-
The β-Alanine Route: This pathway utilizes β-alanine as an intermediate for the synthesis of poly(3HP).[3][4]
Experimental Protocols
Detailed experimental protocols for the production, isolation, and characterization of polymeric this compound are not yet established. However, methodologies used for other microbial polymers, particularly polyhydroxyalkanoates (PHAs) like poly(3HP), provide a robust framework.
Cultivation of Acetobacter lovaniensis for Polymeric this compound Production
This protocol is based on the information provided in the patent describing the production of polymeric this compound.[1]
-
Medium Preparation: Prepare a growth medium containing a suitable phosphate source (e.g., diammonium hydrogen phosphate) to achieve a final phosphate ion concentration of >1 g/L. The ammonium concentration should be adjusted to be >0.1 g/L. The medium is aqueous and should have a pH between 5.0 and 7.0, with an optimal pH of approximately 5.5. Carbon dioxide from the atmosphere serves as the sole carbon source.
-
Inoculation and Cultivation: Inoculate the sterile medium with a culture of Acetobacter lovaniensis strain FJ1. Culture the bacterium at a temperature between 10 and 40°C, with an optimal temperature of around 30°C. The cultivation can be carried out in a bioreactor, potentially with a packed bed of a porous, inert material to support bacterial growth.
-
Product Formation: The polymeric this compound is produced during the growth of the bacterium and is present in the growth medium.
-
Harvesting: The polymeric product can be collected in batches or continuously. The polymer can be separated from the growth medium by methods such as evaporation to remove water, followed by distillation to concentrate the product.
General Protocol for Isolation and Purification of Microbial Polymers
-
Cell Lysis: After cultivation, harvest the bacterial cells by centrifugation. The cells are then subjected to lysis to release the intracellular polymer granules. This can be achieved by chemical methods (e.g., treatment with sodium hypochlorite (B82951) or detergents) or physical methods (e.g., high-pressure homogenization or sonication).
-
Polymer Extraction: The polymer is extracted from the lysed cell debris using a suitable solvent. For poly(3HP), chloroform (B151607) is commonly used. The choice of solvent for polymeric this compound would need to be determined experimentally.
-
Purification: The polymer solution is filtered to remove cell debris. The polymer is then precipitated by adding a non-solvent, such as cold methanol (B129727) or ethanol.
-
Drying: The precipitated polymer is collected by filtration or centrifugation and dried under vacuum.
Characterization of the Polymer
A suite of analytical techniques is required to characterize the chemical structure, molecular weight, and thermal properties of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the repeating monomer units and confirming the presence of the this compound structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After methanolysis of the polymer, the resulting methyl esters of the constituent hydroxy acids can be analyzed by GC-MS to determine the monomer composition.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the polymer, such as hydroxyl, amide, and carbonyl groups.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.
References
- 1. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 2. Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 4. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biotransformation of Glycerol to 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the biotransformation of glycerol (B35011) into 3-hydroxypropanamide. This emerging biosynthetic route holds significant promise for the sustainable production of this valuable chemical intermediate. The guide details the enzymatic pathways, key microorganisms, experimental protocols, and quantitative data to support research and development in this field.
Introduction
This compound is a versatile chemical building block with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its production from renewable feedstocks like glycerol is a key objective in the development of sustainable chemical manufacturing processes. Biotransformation offers a promising alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions. The most plausible biosynthetic route from glycerol to this compound is a multi-step enzymatic cascade, which is the focus of this guide.
The Biosynthetic Pathway from Glycerol to this compound
The conversion of glycerol to this compound is envisioned as a multi-step enzymatic process. While a single microorganism capable of performing the entire conversion has not been extensively reported, a combination of well-characterized enzymatic steps can be employed. The proposed pathway involves the initial conversion of glycerol to 3-hydroxypropionic acid (3-HP), a widely studied process, followed by amidation. A likely route for amidation proceeds through a nitrile intermediate.
The key enzymatic steps are:
-
Dehydration of Glycerol: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.
-
Oxidation of 3-Hydroxypropionaldehyde: The intermediate, 3-HPA, is then oxidized to 3-hydroxypropionic acid (3-HP) by an aldehyde dehydrogenase.
-
Formation of 3-Hydroxypropionitrile (B137533) (Hypothetical): 3-HP can be converted to 3-hydroxypropionitrile. While direct biological amination of 3-HP is one possibility, a more established biocatalytic route would involve the conversion of 3-HPA to 3-hydroxypropionitrile.
-
Hydration of 3-Hydroxypropionitrile: Finally, 3-hydroxypropionitrile is hydrated to this compound by a nitrile hydratase.
A patent has also described the direct production of polymeric this compound from glucose and yeast extract by Acetobacter lovaniensis, suggesting an alternative, though less detailed, de novo biosynthetic pathway[1].
Figure 1: Proposed biosynthetic pathway from glycerol to this compound.
Key Enzymes and Microorganisms
Glycerol Dehydratase and Aldehyde Dehydrogenase
The initial steps of converting glycerol to 3-HP are well-established in several microorganisms. Genetically engineered Escherichia coli and Klebsiella pneumoniae are commonly used hosts for this conversion.[2][3][4][5][6] These organisms are engineered to express a coenzyme B12-dependent glycerol dehydratase (and its reactivase) and an aldehyde dehydrogenase.
Table 1: Quantitative Data for the Biotransformation of Glycerol to 3-Hydroxypropionic Acid
| Microorganism | Key Enzymes Expressed | Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glycerol dehydratase, Glycerol dehydratase reactivase, Aldehyde dehydrogenase | 38.7 | 0.35 | - | [5] |
| Escherichia coli W | Glycerol dehydratase, reactivase, Aldehyde dehydrogenase | 41.5 | 0.31 | 0.86 | [3] |
| Klebsiella pneumoniae ΔdhaTΔyqhD | Overexpressed PuuC and DhaB | >28 | >0.40 | - | [6] |
| Escherichia coli | DhaB1234, GdrAB, YdcW | 76.2 | 0.457 | 1.89 | [2] |
Nitrile Hydratase
Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides.[7] These enzymes are central to the final step of this compound production. NHases are found in various bacteria, with species of Rhodococcus and Pseudomonas being the most studied and industrially applied.[8][9] They are known for their high efficiency and selectivity in amide synthesis, including the commercial production of acrylamide (B121943).[7][8]
NHases are typically composed of α and β subunits and contain a non-heme iron or a non-corrin cobalt atom in their active site.[10] While the substrate specificity of NHases is broad, encompassing aliphatic, aromatic, and heterocyclic nitriles, specific data on the conversion of 3-hydroxypropionitrile is limited.[3][5] However, the known activity of NHases on similar short-chain aliphatic nitriles suggests that 3-hydroxypropionitrile is a viable substrate.
Table 2: Characteristics of Selected Nitrile Hydratases
| Microorganism | Metal Cofactor | Optimal pH | Optimal Temperature (°C) | Substrate Specificity | Reference |
| Pseudomonas chlororaphis B23 | Iron | 7.0 | 20-30 | Aliphatic nitriles (C3-C6) | [5][9] |
| Rhodococcus rhodochrous J1 | Cobalt | 7.0-8.0 | 10-30 | Broad (used for acrylamide and nicotinamide) | [8][9] |
| Rhodococcus rhodochrous PA-34 (mutant 4D) | - | 5.5 | 55 | High affinity for 3-cyanopyridine | [11] |
| Pseudomonas sp. UW4 | Iron | 7.5 | 4 | Aromatic nitriles (e.g., indole-3-acetonitrile) | [2][12] |
| Gordonia hydrophobica | Iron | 7.3 | 25 | Heterocyclic and other nitriles | [10][13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the biotransformation of glycerol to this compound. A whole-cell biocatalysis approach is often preferred as it circumvents the need for enzyme purification and provides a stable environment for the enzymes, along with cofactor regeneration.[14]
General Experimental Workflow
The overall process can be conceptualized as a two-stage biotransformation. The first stage involves the production of a 3-HP-rich fermentation broth from glycerol using an engineered microorganism. The second stage utilizes a whole-cell biocatalyst containing nitrile hydratase to convert an intermediate to the final product, this compound.
Figure 2: Conceptual experimental workflow for the biotransformation of glycerol to this compound.
Protocol for 3-HP Production using Engineered E. coli
This protocol is adapted from studies on high-level 3-HP production.[2][5]
-
Strain and Plasmid Construction:
-
Clone the genes for glycerol dehydratase (dhaB1234) and its reactivase (gdrAB) from Klebsiella pneumoniae into a suitable expression vector.
-
Clone a gene for an aldehyde dehydrogenase with high activity towards 3-HPA, such as ydcW from K. pneumoniae, into a compatible expression vector.
-
Transform a suitable E. coli host strain with the expression plasmids.
-
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a larger volume of defined medium for the main fermentation.
-
-
Fed-Batch Fermentation:
-
Perform the fermentation in a bioreactor with a defined medium containing glycerol as the sole carbon source.
-
Maintain the pH at 7.0 by automatic addition of a base (e.g., NH4OH).
-
Control the dissolved oxygen (DO) level, for instance, at 20% of air saturation.
-
After an initial batch phase, start a continuous or intermittent feed of a concentrated glycerol solution to maintain a low concentration of glycerol in the bioreactor and avoid substrate inhibition.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) when the culture reaches a desired cell density.
-
Supplement the medium with vitamin B12, as E. coli cannot synthesize it de novo.
-
-
Sampling and Analysis:
-
Periodically take samples from the bioreactor to measure cell density (OD600), and concentrations of glycerol, 3-HP, and major by-products using High-Performance Liquid Chromatography (HPLC).
-
Protocol for Whole-Cell Biotransformation using Nitrile Hydratase
This protocol is a general guide based on methodologies for nitrile hydratase-producing microorganisms.[11][13]
-
Cultivation of Nitrile Hydratase-Producing Strain:
-
Grow a suitable strain, such as Rhodococcus rhodochrous, in a medium that induces the expression of nitrile hydratase. The medium composition can be optimized, but often contains a nitrile or an amide as an inducer.
-
Incubate the culture at the optimal temperature and pH for growth and enzyme production (e.g., 30°C, pH 7.0).
-
-
Preparation of Resting Cells:
-
Harvest the cells from the culture broth by centrifugation when they reach the late exponential or early stationary phase.
-
Wash the cell pellet with a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) to remove residual medium components.
-
Resuspend the cells in the same buffer to a desired cell concentration (e.g., measured by optical density or as cell dry weight).
-
-
Biotransformation Reaction:
-
The substrate, 3-hydroxypropionitrile, would need to be synthesized or sourced.
-
In a reaction vessel, combine the resting cell suspension with the 3-hydroxypropionitrile solution at a specific concentration.
-
Incubate the reaction mixture at the optimal temperature and pH for the nitrile hydratase activity.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of the substrate and the product, this compound, by HPLC or Gas Chromatography (GC).
-
-
Product Purification and Characterization:
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
The supernatant containing this compound can be purified using techniques such as solvent extraction, fractional distillation, or chromatography.[8]
-
Confirm the identity and purity of the final product using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Challenges and Future Perspectives
The biotransformation of glycerol to this compound is a promising but challenging field. Key hurdles to overcome include:
-
Toxicity of Intermediates: The intermediate, 3-HPA, is known to be toxic to microbial cells, which can limit the overall efficiency of the process. Strategies to minimize its accumulation, such as balancing the activities of the dehydratase and dehydrogenase enzymes, are crucial.
-
Enzyme Stability and Activity: The stability of glycerol dehydratase and the activity of nitrile hydratase on 3-hydroxypropionitrile are critical factors. Protein engineering and optimization of reaction conditions can enhance enzyme performance.
-
Integrated Process Development: Developing a robust and efficient integrated process, potentially using a single engineered microorganism or a co-culture system, will be essential for economic viability.
-
Downstream Processing: The separation and purification of this compound from the complex biotransformation broth can be challenging and costly.
Future research should focus on the discovery and engineering of more efficient enzymes, the development of robust microbial chassis, and the optimization of the overall bioprocess to improve titers, yields, and productivities. The integration of metabolic engineering, synthetic biology, and process engineering will be key to realizing the full potential of this sustainable route to this compound.
References
- 1. High-level production of 3-hydroxypropionic acid from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 3-hydroxypropionic acid from glycerol by acid tolerant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 4. Development and evaluation of efficient recombinant Escherichia coli strains for the production of 3-hydroxypropionic acid from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing aerobic conversion of glycerol to 3-hydroxypropionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 8. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Hydroxypropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypropanamide is a valuable bifunctional molecule containing both a hydroxyl and a primary amide group. This structure makes it a useful building block in the synthesis of various pharmaceutical compounds and polymers. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the ammonolysis of ethyl 3-hydroxypropanoate. The protocol includes reaction setup, purification, and characterization of the final product.
Chemical Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of ethyl 3-hydroxypropanoate with ammonia (B1221849). The reaction proceeds by the attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the desired primary amide, this compound, and ethanol (B145695) as a byproduct.
Caption: Synthesis of this compound from Ethyl 3-hydroxypropanoate.
Experimental Protocol
This protocol details the synthesis of this compound from ethyl 3-hydroxypropanoate.
Materials:
-
Ethyl 3-hydroxypropanoate (≥98%)
-
Methanolic ammonia solution (7 M)
-
Ammonium (B1175870) chloride (NH₄Cl, ≥99.5%)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (B1210297) (ACS grade)
-
Methanol (B129727) (ACS grade)
Equipment:
-
High-pressure reaction vessel (e.g., Parr reactor) with a magnetic stirrer
-
Heating mantle with temperature controller
-
Round-bottom flasks
-
Rotary evaporator
-
Glass funnel
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a high-pressure reaction vessel, combine ethyl 3-hydroxypropanoate (e.g., 11.8 g, 0.1 mol) and a catalytic amount of ammonium chloride (e.g., 0.53 g, 0.01 mol).
-
Add methanolic ammonia solution (7 M, e.g., 100 mL, 0.7 mol).
-
Seal the reaction vessel securely.
-
-
Reaction Execution:
-
Place the reaction vessel in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours. The pressure inside the vessel will increase; ensure it remains within the safe operating limits of the equipment.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 ethyl acetate:methanol solvent system). The starting material (ethyl 3-hydroxypropanoate) should have a higher Rf value than the more polar product (this compound).
-
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of a suitable solvent mixture for chromatography (e.g., 95:5 dichloromethane:methanol).
-
Prepare a silica gel column packed in a suitable eluent (e.g., ethyl acetate).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of methanol in ethyl acetate (e.g., starting from 100% ethyl acetate and gradually increasing to 10% methanol in ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil or a low-melting solid.
-
-
Drying and Characterization:
-
To remove any residual water, dissolve the product in dichloromethane, add anhydrous magnesium sulfate, stir for 15 minutes, and then filter.
-
Evaporate the dichloromethane to obtain the final, dry product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Ethyl 3-hydroxypropanoate | Molar Mass: 118.13 g/mol [1] | |
| Ammonia (in Methanol) | 7 M solution | Commercially available or can be prepared by bubbling ammonia gas through cold methanol. |
| Ammonium Chloride | Molar Mass: 53.49 g/mol | Used as a catalyst. |
| Reaction Conditions | ||
| Temperature | 80°C | Suggested for ester to amide conversion.[2] |
| Time | 24 hours | Typical duration for ammonolysis reactions. |
| Product | ||
| This compound | Molar Mass: 89.09 g/mol [3] | |
| Expected Yield | 70-90% | Based on typical yields for similar ester to amide conversions.[4][5] |
| Characterization Data | ||
| ¹H NMR (D₂O) | δ ~2.5 (t, 2H, -CH₂-C=O), δ ~3.7 (t, 2H, -CH₂-OH) | Predicted chemical shifts. Amide and hydroxyl protons will exchange with D₂O. |
| ¹³C NMR (D₂O) | δ ~38 (-CH₂-C=O), δ ~59 (-CH₂-OH), δ ~178 (C=O) | Predicted chemical shifts.[6] |
| FTIR (thin film) | ~3400-3200 cm⁻¹ (O-H and N-H stretch, broad), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1620 cm⁻¹ (N-H bend, Amide II) | Characteristic amide and alcohol absorption bands.[7] |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
The reaction is performed under pressure. Use a properly rated and maintained pressure vessel and adhere to all safety guidelines for its use.
-
Ammonia is corrosive and has a strong odor. Avoid inhalation and contact with skin and eyes.
-
Handle all organic solvents with care, avoiding sparks and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. Ethyl 3-hydroxypropanoate | C5H10O3 | CID 12870589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hmdb.ca [hmdb.ca]
- 7. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3-Hydroxypropanamide
Introduction
3-Hydroxypropanamide (3-HPA) is a molecule of significant interest in various chemical and biotechnological fields. Accurate and reliable quantification of 3-HPA is crucial for process monitoring, quality control, and research and development. However, its high polarity, lack of a strong UV chromophore, and tendency to exist in a dynamic equilibrium of monomers, dimers, and other oligomers in aqueous solutions present analytical challenges.[1][2] This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust technique for the direct analysis of this compound in its native, underivatized state.[3] Given its high polarity, a reverse-phase method is commonly employed. This method is advantageous for its simplicity and safer implementation compared to older colorimetric methods.[2][4][5]
Quantitative Data Summary
The performance of an HPLC method is characterized by several key validation parameters. The following table summarizes the expected performance for a validated this compound assay.
| Parameter | HPLC-UV |
| Instrumentation | HPLC with UV/Vis Detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Linear Range | 0.01 - 1.0 mg/mL |
| Limit of Quantification (LOQ) | ~0.01 mg/mL |
| Limit of Detection (LOD) | ~0.005 mg/mL |
| Precision (%RSD) | < 5% |
| Primary Application | Quantification in aqueous solutions, process samples |
Note: These values are typical and may vary depending on the specific instrument, column, and method conditions.
Experimental Protocol: HPLC-UV
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid or Formic Acid (for MS compatibility)[6]
-
0.22 µm Syringe Filters
-
-
Preparation of Mobile Phase:
-
Prepare an aqueous mobile phase containing a low concentration of acid (e.g., 0.1% Phosphoric Acid or Formic Acid in Water).
-
The organic mobile phase is typically Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of the aqueous mobile phase to create a stock solution of 1 mg/mL.[3]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL).[3]
-
-
Sample Preparation:
-
Dilute the sample containing this compound with the aqueous mobile phase to a concentration that falls within the calibration range.
-
Filter the final diluted sample through a 0.22 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Newcrom R1)[6]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acidified water and acetonitrile. A typical starting condition could be 95:5 (v/v) Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Low UV, typically around 210 nm, due to the lack of a strong chromophore.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 3-HPA monomer against the concentration of the prepared standards.
-
Quantify the 3-HPA concentration in the unknown samples by comparing their peak areas to the calibration curve. It is important to note that 3-HPA may show multiple peaks corresponding to its monomer and oligomers.[1] Quantification is typically based on the monomer peak, using a validated standard.
-
HPLC Analysis Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For an orthogonal method that provides high sensitivity and specificity, GC-MS is a powerful technique. Due to the polar hydroxyl and amide groups, this compound is not sufficiently volatile for direct GC analysis.[7] Therefore, a chemical modification step known as derivatization is mandatory to increase its volatility and thermal stability.[8][9] Silylation is the most common and effective derivatization method for this purpose.[3][8]
Quantitative Data Summary
GC-MS offers excellent sensitivity and is ideal for trace-level detection and impurity profiling. The table below outlines typical performance characteristics for a GC-MS method for derivatized 3-HPA.
| Parameter | GC-MS (with Derivatization) |
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Derivatization Reagent | BSTFA + 1% TMCS, Pyridine (B92270) |
| Column | Low-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Precision (%RSD) | < 10% |
| Primary Application | Trace analysis, impurity profiling, analysis in complex matrices |
Note: These values are typical and may vary depending on the specific instrument, derivatization efficiency, and method conditions.
Experimental Protocol: GC-MS
-
Reagents and Materials:
-
This compound reference standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Ethyl Acetate (GC grade)
-
GC Vials with caps (B75204) and septa
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like pyridine or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
-
-
Sample Preparation and Derivatization:
-
Accurately transfer an aliquot of the sample or standard solution into a clean, dry GC vial. If the sample is in an aqueous solution, it must be dried completely (e.g., under a stream of nitrogen or by lyophilization) before adding the derivatization reagents.
-
Accurately weigh approximately 1 mg of the dried sample or standard residue into a vial.[3]
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3]
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Data Analysis:
-
Identify the peak(s) corresponding to the trimethylsilyl (B98337) (TMS) derivative of 3-HPA by its retention time and mass spectrum.[1]
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion from the TMS-derivatized 3-HPA against the concentration of the standards.
-
Calculate the concentration of 3-HPA in the samples based on the calibration curve.
-
GC-MS Analysis Workflow
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Propanal, 3-hydroxy- | SIELC Technologies [sielc.com]
- 7. emerypharma.com [emerypharma.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. phenomenex.blog [phenomenex.blog]
High-Performance Liquid Chromatography (HPLC) method for 3-Hydroxypropanamide
An Application Note and Protocol for the HPLC Analysis of 3-Hydroxypropanamide
Introduction
This compound is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for the determination of this compound using a Reverse-Phase HPLC (RP-HPLC) method with UV detection. The methodology is based on established principles for the analysis of similar polar, non-chromophoric small molecules.
Principle
The separation of this compound is achieved on a C18 stationary phase. Due to the polar nature of the analyte and its lack of a strong UV chromophore, detection is performed at a low UV wavelength. The mobile phase consists of a mixture of a buffered aqueous solution and an organic modifier, which allows for the elution and separation of the target analyte from potential impurities. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm). [1]
-
HPLC grade water, acetonitrile, and methanol.
-
Phosphoric acid or formic acid (for mobile phase preparation). [2]
-
This compound reference standard.
Preparation of Solutions
-
Mobile Phase A (Aqueous Component): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in HPLC grade water. For instance, add 1.0 mL of phosphoric acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Degas the solution before use.
-
Mobile Phase B (Organic Component): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range.[3]
-
The sample solution should be sonicated for 10-15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[1]
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% A (0-5 min), 95-5% A (5-15 min), 5% A (15-20 min), 5-95% A (20-22 min), 95% A (22-30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 30 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
Table 2: Method Validation Summary
| Parameter | Result |
| Retention Time (min) | Approximately 4.5 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a framework for the reliable and accurate quantification of this compound. Due to the lack of a strong chromophore, a low UV wavelength is required for detection. The method parameters provided should be considered a starting point and may require further optimization depending on the specific sample matrix and instrumentation. Proper system suitability checks and method validation are essential to ensure the generation of high-quality data.
References
Application Note: Quantitative Analysis of 3-Hydroxypropanamide in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Hydroxypropanamide in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of this compound, a derivatization step is required to enhance its volatility and thermal stability for optimal chromatographic separation and detection. This protocol outlines a complete workflow, including sample preparation, silylation derivatization, GC-MS instrument parameters, and data analysis. The provided methodology is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.
Introduction
This compound (3-HPA) is a chemical compound of interest in various fields of research. Accurate and reliable quantification of 3-HPA in different matrices is crucial for understanding its role and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, the direct analysis of polar compounds like 3-HPA, which contains both a hydroxyl and an amide group, is challenging due to its low volatility and potential for thermal degradation in the GC inlet.
To overcome these challenges, a derivatization step is employed to convert the polar functional groups into less polar, more volatile derivatives. Silylation, a common derivatization technique, replaces the active hydrogen atoms in the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. This application note provides a detailed protocol for the analysis of this compound using GC-MS following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
2 mL autosampler vials with inserts and caps
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Heating block or oven
-
Centrifuge (optional)
-
Pipettes and tips
Sample Preparation and Derivatization
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For aqueous samples, centrifuge to remove any particulate matter. If necessary, dilute the sample to fall within the calibration range.
-
Lyophilization/Evaporation: Pipette 100 µL of each standard or sample into a 2 mL autosampler vial. Freeze-dry the samples or evaporate to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. It is crucial to ensure the sample is completely dry before proceeding to the derivatization step.
-
Derivatization:
-
To the dried residue in each vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Immediately cap the vials tightly and vortex for 1 minute to ensure complete dissolution and mixing.
-
Heat the vials at 70°C for 60 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min |
| Ramp at 10°C/min to 280°C | |
| Hold at 280°C for 5 min | |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting calibration and sample analysis results.
Table 1: Calibration Curve Data for this compound-TMS Derivative
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | User-generated data |
| 5 | User-generated data |
| 10 | User-generated data |
| 25 | User-generated data |
| 50 | User-generated data |
| 100 | User-generated data |
| R² | >0.99 |
Table 2: Quantitative Analysis of this compound in Samples
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | %RSD (n=3) |
| Sample A | User-generated data | User-generated data | User-generated data |
| Sample B | User-generated data | User-generated data | User-generated data |
| Control | User-generated data | User-generated data | User-generated data |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Discussion
The successful GC-MS analysis of this compound is highly dependent on the efficiency of the derivatization step. The use of BSTFA with 1% TMCS as a catalyst ensures a complete silylation of the active hydrogens in the hydroxyl and amide groups, leading to the formation of a thermally stable and volatile trimethylsilyl (TMS) derivative. The proposed GC-MS method with a non-polar column like HP-5ms provides good separation and peak shape for the derivatized analyte.
For quantification, it is recommended to use an internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in sample preparation and instrument response. If a labeled standard is not available, a structurally similar compound that is not present in the samples can be used after validating its performance.
The mass spectrum of the this compound-TMS derivative should be carefully examined to select characteristic ions for Selected Ion Monitoring (SIM) mode, which can significantly improve the sensitivity and selectivity of the analysis, especially for complex matrices.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound in aqueous samples by GC-MS. The described method, which includes a crucial derivatization step, offers high sensitivity and reliability. The provided experimental parameters, data presentation templates, and workflow visualization serve as a valuable guide for researchers in setting up and validating this analytical method in their own laboratories.
Application Notes and Protocols for 3-Hydroxypropanamide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropanamide is a bifunctional monomer containing both a primary amide and a primary hydroxyl group.[1][2] This unique structure presents intriguing possibilities for its use in the synthesis of novel polymers with potential applications in the biomedical and pharmaceutical fields. The presence of both hydrogen-bond-donating and accepting groups in its structure suggests that polymers derived from it could exhibit desirable properties such as hydrophilicity and biodegradability. These characteristics are highly sought after for applications ranging from drug delivery systems and tissue engineering scaffolds to environmentally benign materials.[3][4][5]
While the direct polymerization of this compound is not extensively documented in scientific literature, its chemical structure allows for theoretical exploration of several polymerization pathways. A notable mention in patent literature refers to the microbial production of polymeric this compound by Acetobacter lovaniensis, indicating the feasibility of forming a polymer from this monomer.[6] This document provides an overview of potential synthetic routes, hypothetical experimental protocols, and prospective applications for polymers derived from this compound.
Proposed Polymerization Mechanisms
Based on the functional groups of this compound, two primary polymerization mechanisms can be proposed: Step-Growth (Condensation) Polymerization and a hypothetical Ring-Opening Polymerization (ROP) of a cyclized derivative.
Step-Growth (Condensation) Polymerization
Condensation polymerization of this compound could theoretically proceed via two main routes, resulting in either a poly(ester-amide) or a polyether-amide, depending on the reaction conditions. A more likely pathway is the formation of a poly(ester-amide) through the reaction between the hydroxyl and amide groups of different monomers.
A potential side reaction could involve the dehydration of this compound to form acrylamide, which could then undergo vinyl polymerization. However, controlling the conditions to favor condensation is key.
Ring-Opening Polymerization (ROP)
Although less direct, a Ring-Opening Polymerization (ROP) approach could be envisioned if this compound is first converted to a cyclic monomer. The intramolecular cyclization of this compound could theoretically yield a six-membered cyclic ester-amide. The ROP of this cyclic monomer could then lead to a well-defined poly(ester-amide). This approach often allows for better control over molecular weight and dispersity compared to step-growth polymerization.[7][8]
Potential Applications in Research and Drug Development
Polymers derived from this compound are anticipated to be hydrophilic and potentially biodegradable, making them attractive for various biomedical applications:
-
Drug Delivery: The hydrophilic nature of the polymer could render it suitable for the formulation of nanoparticles, micelles, or hydrogels for controlled drug release.[4]
-
Tissue Engineering: Biocompatible and biodegradable scaffolds are crucial for tissue regeneration. Polymers from this compound could be processed into porous structures to support cell growth.
-
Biomedical Coatings: The polymer's hydrophilicity could be utilized to create coatings for medical devices to improve biocompatibility and reduce fouling.
-
Excipients in Pharmaceutical Formulations: As a water-soluble polymer, it could serve as a binder, thickener, or stabilizer in various drug formulations.
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for the polymerization of this compound. These are theoretical and would require optimization.
Protocol 1: Melt Polycondensation of this compound
Objective: To synthesize poly(this compound) via melt polycondensation.
Materials:
-
This compound (monomer)
-
Antimony trioxide (catalyst)
-
Triphenyl phosphite (B83602) (stabilizer)
-
Nitrogen gas (inert atmosphere)
-
Methanol (B129727) (for polymer precipitation)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (for characterization)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum outlet
-
Heating mantle with temperature controller
-
High-vacuum pump
-
Schlenk line
Procedure:
-
Thoroughly dry all glassware in an oven at 120°C overnight.
-
Charge the reactor with this compound, antimony trioxide (0.05 mol%), and triphenyl phosphite (0.1 mol%).
-
Assemble the reactor and purge with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Heat the reactor to the melting point of this compound (if solid) or to a temperature of 150°C under a slow stream of nitrogen.
-
Once the monomer is molten and homogenous, increase the temperature to 180-200°C and stir for 2-3 hours. Water will be evolved as a byproduct.
-
Gradually apply a vacuum (to <1 mmHg) over 1 hour to facilitate the removal of water and drive the polymerization to completion.
-
Continue the reaction under high vacuum for an additional 4-6 hours, or until the desired viscosity is achieved.
-
Cool the reactor to room temperature under nitrogen.
-
Dissolve the resulting polymer in a minimal amount of DMF or DMSO.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Structure: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR)
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Data Presentation
As there is limited experimental data available for the polymerization of this compound, the following table presents hypothetical data based on analogous polycondensation reactions.
| Parameter | Expected Range |
| Reaction Temperature (°C) | 180 - 220 |
| Reaction Time (h) | 6 - 10 |
| Catalyst Concentration (mol%) | 0.01 - 0.1 |
| Number Average Molecular Weight (Mn, g/mol ) | 5,000 - 25,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg, °C) | 40 - 80 |
| Melting Temperature (Tm, °C) | 150 - 200 (if crystalline) |
Visualizations
Logical Workflow for Polymer Synthesis and Application
Caption: Proposed synthetic routes for poly(this compound) and its potential applications.
Signaling Pathway for Step-Growth Polymerization
References
- 1. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical Polymers and Their Influence on Cell Scaffolding [eureka.patsnap.com]
- 6. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US7714097B2 - Polymer synthesis from macrocycles - Google Patents [patents.google.com]
Applications of 3-Hydroxypropanamide in Drug Discovery: An Overview of Current Knowledge
Researchers, scientists, and drug development professionals should note that, based on currently available scientific literature and databases, 3-Hydroxypropanamide (CAS 2651-43-6) is not a compound with well-documented direct applications in drug discovery as a therapeutic agent. Searches of prominent chemical and biological databases reveal that it is primarily recognized as a chemical intermediate and a building block in organic synthesis.[1][2] Its utility in medicinal chemistry is suggested to be as a scaffold for the development of more complex bioactive compounds and polymers.[1]
While direct evidence of this compound's therapeutic applications is lacking, this document provides an overview of its known characteristics and outlines a general protocol for how a novel compound such as this might be evaluated in a drug discovery context.
Chemical and Physical Properties
This compound is an organic compound containing both a hydroxyl (-OH) and an amide (-C(=O)NH2) functional group.[1] This bifunctional nature makes it a versatile starting material for the synthesis of various other molecules.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [3] |
| Molecular Weight | 89.09 g/mol | [3] |
| CAS Number | 2651-43-6 | [3] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 60-62 °C | [4] |
| Solubility | Soluble in DMSO, slightly in Methanol | [2] |
Potential as a Scaffold in Medicinal Chemistry
The presence of both a hydroxyl and an amide group allows this compound to be chemically modified in numerous ways, making it a potential starting point for the synthesis of new chemical entities.[1] These modifications could be designed to interact with specific biological targets. However, no specific drugs or clinical candidates have been publicly identified as being direct derivatives of this compound.
A patent exists for a method of producing polymeric this compound using the bacterium Acetobacter lovaniensis, suggesting its potential use in the creation of novel polymers which could have applications in drug delivery or as biomaterials.[5][6]
General Experimental Protocols for Screening Novel Compounds
Given the absence of specific experimental data for this compound, a generalized workflow for the initial screening of a novel chemical entity for potential therapeutic applications is provided below. This protocol is not specific to this compound but represents a standard approach in early-stage drug discovery.
In Vitro Target-Based Screening
This initial phase aims to determine if the compound interacts with a specific biological target (e.g., an enzyme or receptor).
a. Assay Development:
-
Select a relevant biological target.
-
Develop a robust assay to measure the activity of the target (e.g., enzymatic activity, receptor binding).
b. Primary Screening:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Screen the compound at a single high concentration (e.g., 10 µM) against the target.
-
Include appropriate positive and negative controls.
c. Dose-Response Analysis:
-
For compounds showing activity in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Test the compound across a range of concentrations (e.g., from 1 nM to 100 µM).
d. Data Analysis:
-
Plot the percentage of inhibition/activation against the logarithm of the compound concentration.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50/EC50 value.
Cell-Based Assays
These assays assess the effect of the compound on cellular functions.
a. Cytotoxicity Assay:
-
Treat cultured cells with varying concentrations of the compound for a defined period (e.g., 24, 48, 72 hours).
-
Measure cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Determine the concentration that causes 50% cell death (CC50).
b. Functional Cellular Assay:
-
Use a cell line that expresses the target of interest.
-
Treat the cells with the compound and measure a relevant downstream cellular event (e.g., changes in second messenger levels, gene expression, or protein phosphorylation).
Early ADME-Tox Profiling
Initial assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
a. Solubility:
-
Determine the thermodynamic and kinetic solubility of the compound in relevant buffers.
b. Permeability:
-
Assess the compound's ability to cross cell membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
c. Metabolic Stability:
-
Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.
d. In Silico Modeling:
-
Use computational models to predict potential liabilities and guide further optimization.
Visualizing Experimental Workflows
The following diagram illustrates a generalized workflow for the initial screening of a new chemical entity.
Caption: Generalized workflow for new drug candidate screening.
Conclusion
At present, this compound is best characterized as a chemical reagent and building block for organic synthesis rather than an active agent in drug discovery. There is no significant body of research detailing its biological effects, therapeutic targets, or use as a pharmaceutical. Therefore, the detailed application notes, specific experimental protocols for its use, quantitative data tables, and signaling pathway diagrams requested cannot be generated from the available information. The provided protocols and diagrams represent a generalized approach for the evaluation of any new chemical entity and are not based on specific data for this compound. Researchers interested in this molecule for drug discovery purposes would need to conduct foundational research to establish any potential biological activity.
References
- 1. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-HYDROXYPROPIONAMIDE | 2651-43-6 [chemicalbook.com]
- 3. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Application Notes and Protocols: 3-Hydroxypropanamide as a Precursor for Acrylamide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide (B121943) is a chemical compound of significant interest in various fields, including polymer science, life sciences, and as a process contaminant in thermally processed foods. While the primary industrial production of acrylamide involves the hydration of acrylonitrile, alternative synthesis routes are of academic and research interest. One such pathway is the dehydration of 3-Hydroxypropanamide (3-HP).
These application notes provide an overview of the role of 3-HP as a precursor to acrylamide, primarily in the context of the Maillard reaction, and offer detailed protocols for the analysis of acrylamide. A generalized protocol for the laboratory-scale synthesis of acrylamide from 3-HP via dehydration is also presented as a starting point for research and optimization.
This compound in the Formation of Acrylamide
This compound is recognized as an intermediate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. Specifically, 3-HP can be formed from the amino acid asparagine. Subsequent dehydration of 3-HP can then lead to the formation of acrylamide. However, studies on Maillard model systems have indicated that the direct conversion of 3-HP to acrylamide in these systems results in relatively low yields.[1]
The primary pathway for acrylamide formation in food is considered to be the reaction of asparagine with reducing sugars. Understanding the contribution of intermediates like 3-HP is crucial for developing strategies to mitigate acrylamide formation in cooked foods.
Synthesis of Acrylamide from this compound (Investigational Protocol)
While a standardized, high-yield protocol for the direct dehydration of 3-HP to acrylamide is not extensively documented in publicly available literature, a general approach based on acid or base-catalyzed dehydration can be proposed for research purposes. The following are investigational protocols that will require optimization for specific laboratory conditions and desired yields.
2.1. Acid-Catalyzed Dehydration (General Approach)
This protocol utilizes a strong acid catalyst to promote the elimination of a water molecule from 3-HP.
Materials:
-
This compound (3-HP)
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
High-boiling point solvent (e.g., Toluene, Xylene)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound and a high-boiling point solvent (e.g., toluene) in a suitable ratio (e.g., 1:10 w/v).
-
Add a catalytic amount of a strong acid catalyst (e.g., 0.05-0.1 equivalents of H₂SO₄ or p-TsOH).
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude acrylamide product.
-
Further purification can be achieved by recrystallization or column chromatography.
2.2. Base-Catalyzed Dehydration (General Approach)
This protocol employs a strong base to facilitate the dehydration reaction.
Materials:
-
This compound (3-HP)
-
Sodium hydroxide (B78521) (NaOH) or Potassium tert-butoxide (t-BuOK)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent.
-
Add a catalytic amount of a strong base (e.g., 0.1-0.2 equivalents of NaOH or t-BuOK).
-
Heat the mixture to a temperature appropriate for the chosen solvent (e.g., reflux for THF).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product as necessary.
Note: These are generalized protocols and the reaction conditions (catalyst, solvent, temperature, and reaction time) will need to be optimized to maximize the yield and purity of acrylamide.
Quantitative Data
Due to the limited availability of specific studies on the high-yield conversion of 3-HP to acrylamide, a comprehensive table of quantitative data from various experimental conditions is not feasible. Researchers are encouraged to develop their own data tables to track the outcomes of their optimization experiments. A template for such a table is provided below.
Table 1: Template for Recording Experimental Data for the Dehydration of 3-HP
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion of 3-HP (%) | Acrylamide Yield (%) | Purity (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Analytical Protocols for Acrylamide Quantification
Accurate quantification of acrylamide is essential for monitoring reaction progress and determining product yield. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1. Sample Preparation
-
Reaction Quenching: At desired time points, withdraw an aliquot of the reaction mixture and immediately quench it by dilution in a cold solvent (e.g., acetonitrile (B52724) or water) to stop the reaction.
-
Dilution: Dilute the quenched sample to a concentration within the calibration range of the LC-MS/MS method.
-
Internal Standard: Add an internal standard (e.g., ¹³C₃-acrylamide) to the diluted sample to correct for matrix effects and variations in instrument response.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
4.2. LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for acrylamide and the internal standard.
-
Acrylamide: m/z 72.1 → 55.1
-
¹³C₃-Acrylamide: m/z 75.1 → 58.1
-
-
Optimization: The collision energy and other MS parameters should be optimized for maximum sensitivity for both acrylamide and the internal standard.
4.3. Quantification
-
Generate a calibration curve by analyzing a series of standard solutions of known acrylamide concentrations containing a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the acrylamide MRM transition to the peak area of the internal standard MRM transition against the concentration of acrylamide.
-
Use the calibration curve to determine the concentration of acrylamide in the unknown samples.
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Dehydration of this compound to Acrylamide.
Caption: General experimental workflow for acrylamide synthesis.
References
Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropanamide is a valuable chemical intermediate with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis presents a green and highly selective alternative, offering mild reaction conditions, high yields, and a reduced environmental footprint. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily focusing on the use of nitrile hydratase (NHase) enzymes. Nitrile hydratases catalyze the hydration of nitriles to their corresponding amides with high efficiency and specificity.[1][2][3][4][5][6]
The primary enzymatic route for this compound synthesis involves the direct hydration of 3-hydroxypropionitrile (B137533), as depicted below:
Reaction Scheme: 3-Hydroxypropionitrile + H₂O --(Nitrile Hydratase)--> this compound
Application Notes
Enzyme Selection: Nitrile Hydratase (NHase)
Nitrile hydratases (EC 4.2.1.84) are metalloenzymes, typically containing either a non-corrin cobalt or a non-heme iron center, that catalyze the hydration of nitriles to amides.[3][6][7] The choice of NHase is critical for achieving high conversion and yield.
-
Sources: NHases are found in various microorganisms, with species of Rhodococcus being particularly well-studied and industrially applied for amide synthesis.[2][5][8][9] Recombinant Escherichia coli expressing NHase genes from various sources is also a common and effective approach, allowing for high-level enzyme production and easier process optimization.[3][10][11]
-
Enzyme Forms: The synthesis can be carried out using:
-
Whole-cell biocatalysts: This is often the most cost-effective approach as it eliminates the need for enzyme purification. Whole cells of microorganisms like Rhodococcus rhodochrous can be used directly.[2][8][9]
-
Cell-free extracts: These contain the crude enzyme and can offer higher specific activity than whole cells.
-
Purified enzymes: While providing the highest specific activity and eliminating side reactions, this is the most expensive option.
-
Key Experimental Parameters
-
Substrate Concentration: High substrate concentrations can lead to substrate inhibition or toxicity to whole-cell catalysts. It is recommended to start with a moderate concentration of 3-hydroxypropionitrile (e.g., 1-5% w/v) and optimize based on the specific activity and stability of the enzyme preparation.
-
Temperature: Most nitrile hydratases exhibit optimal activity in the range of 20-40°C. Higher temperatures can lead to enzyme denaturation.
-
pH: The optimal pH for NHase activity is typically between 6.0 and 8.0. Maintaining the pH with a suitable buffer system (e.g., phosphate (B84403) buffer) is crucial for optimal performance.
-
Inducers and Metal Ions: For recombinant expression and optimal activity of NHase, inducers like IPTG (for E. coli) and supplementation with metal cofactors (e.g., FeSO₄ or CoCl₂) in the culture medium are often necessary.[12]
Data Presentation
The following tables summarize typical quantitative data for nitrile hydratase-catalyzed reactions. Note that specific values for this compound may vary and should be determined experimentally. The data presented here is based on analogous enzymatic nitrile hydration reactions.
Table 1: Comparison of Whole-Cell Biocatalysts for Amide Synthesis
| Microorganism | Enzyme Type | Substrate | Product | Conversion (%) | Time (h) | Reference |
| Rhodococcus rhodochrous J1 | Co-type NHase | 3-Cyanopyridine | Nicotinamide | >99 | 9 | [9] |
| Rhodococcus rhodochrous (RS-6) | Not Specified | Acrylonitrile (B1666552) | Acrylamide | >99 | 2 | [13] |
| Recombinant E. coli (expressing R. erythropolis NHase) | Fe-type NHase | 3-Benzoyloxyglutaronitrile | S-(+)-3-benzoyloxy-4-cyanobutyramide | High (enantioselective) | Not specified | [10] |
| Rhodococcus boritolerans | Not Specified | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyramide (B41022) | 91 | Not specified | [14] |
Table 2: Typical Reaction Conditions for Nitrile Hydratase
| Parameter | Typical Range | Optimal Value (Example) |
| Temperature | 20 - 50°C | 30°C |
| pH | 6.0 - 9.0 | 7.0 |
| Substrate Concentration | 1 - 15% (w/v) | 5% (w/v) |
| Biocatalyst Loading (dry cell weight) | 1 - 10% (w/v) | 2% (w/v) |
| Reaction Time | 1 - 24 h | 6 - 12 h |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis using Rhodococcus rhodochrous
This protocol describes the use of Rhodococcus rhodochrous whole cells for the synthesis of this compound.
1. Cultivation of Rhodococcus rhodochrous
a. Prepare a suitable growth medium (e.g., M2 medium) and sterilize.[12] b. Inoculate the medium with a fresh culture of Rhodococcus rhodochrous. c. Incubate at 30°C with shaking (160 rpm) for 24-48 hours.[12] d. To induce nitrile hydratase expression, supplement the medium with an inducer such as acrylonitrile (1% v/v) or urea (B33335) (0.75% w/v) and continue incubation for another 24-36 hours.[12] e. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). f. Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and resuspend to the desired cell concentration (e.g., 5-10% w/v).
2. Enzymatic Synthesis of this compound
a. In a reaction vessel, combine the washed Rhodococcus rhodochrous cell suspension with a solution of 3-hydroxypropionitrile in 50 mM phosphate buffer (pH 7.0). The final substrate concentration should be in the range of 1-5% (w/v). b. Incubate the reaction mixture at 30°C with gentle agitation. c. Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the consumption of 3-hydroxypropionitrile and the formation of this compound using HPLC or GC-MS. d. Once the reaction is complete (typically within 6-12 hours), terminate the reaction by centrifuging to remove the cells.
3. Product Purification
a. The supernatant containing this compound can be further purified. b. Remove any remaining cells and precipitated proteins by filtration. c. The aqueous solution can be concentrated under reduced pressure. d. Further purification can be achieved by techniques such as liquid-liquid extraction or column chromatography, depending on the desired purity.
Protocol 2: Biocatalysis using Recombinant E. coli Expressing Nitrile Hydratase
This protocol outlines the synthesis using a recombinant E. coli strain.
1. Expression of Recombinant Nitrile Hydratase in E. coli
a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the nitrile hydratase gene cassette (including α and β subunits and any necessary activator proteins).[8][10] b. Grow the transformed E. coli in a suitable medium (e.g., LB or TB medium) containing the appropriate antibiotic at 37°C with shaking.[15] c. When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Supplement the culture with the required metal salt (e.g., 1 mM FeSO₄ or CoCl₂) to ensure the formation of a functional metalloenzyme.[12] e. Reduce the incubation temperature to 20-25°C and continue shaking for another 12-24 hours to allow for proper protein folding and expression.[15] f. Harvest and wash the cells as described in Protocol 1.
2. Enzymatic Synthesis and Product Purification
a. Follow the same procedure for enzymatic synthesis and product purification as outlined in Protocol 1, using the recombinant E. coli cells as the biocatalyst.
Analytical Methods
HPLC Method for Quantification
-
Column: A reverse-phase C18 column is suitable for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water (with 0.1% formic acid or phosphoric acid) and acetonitrile (B52724) or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for this compound which lacks a strong chromophore.
-
Quantification: Use a calibration curve prepared with a this compound standard of known concentrations.
GC-MS Method for Identification and Quantification
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis.
-
Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS) in pyridine (B92270) is a common method.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivatized compound.
-
MS Detection: Use electron ionization (EI) and scan for the characteristic mass fragments of the derivatized this compound. Quantification can be performed using selected ion monitoring (SIM).
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic conversion of 3-hydroxypropionitrile to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 5. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile hydratase from Recombinant microoganism(EC 4.2.1.84) - Creative Enzymes [creative-enzymes.com]
- 7. Functional expression of nitrile hydratase in Escherichia coli: requirement of a nitrile hydratase activator and post-translational modification of a ligand cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient expression in E. coli of an enantioselective nitrile hydratase from Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Response surface methodology: An effective optimization strategy for enhanced production of nitrile hydratase (NHase) by Rhodococcus rhodochrous (RS-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Production of 3-Hydroxypropionic Acid from Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of bioplastics, acrylic acid, and other specialty chemicals. The microbial fermentation of glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production, presents a sustainable and environmentally friendly route for 3-HP synthesis. This document provides detailed application notes and protocols for the microbial production of 3-HP from glycerol, focusing on metabolically engineered Escherichia coli and Klebsiella pneumoniae.
Metabolic Pathway for Glycerol to 3-Hydroxypropionic Acid
The microbial conversion of glycerol to 3-HP is primarily achieved through a two-step enzymatic pathway. This pathway is central to the metabolic engineering strategies employed to develop efficient microbial cell factories.
Key Metabolic Steps:
-
Dehydration of Glycerol: In the initial step, glycerol is converted to the intermediate 3-hydroxypropionaldehyde (3-HPA). This reaction is catalyzed by a coenzyme B12-dependent glycerol dehydratase.
-
Oxidation of 3-HPA: Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH), a reaction that is crucial for detoxifying the reactive 3-HPA intermediate.
Two main pathways for this conversion have been identified in microorganisms: a CoA-dependent and a CoA-independent pathway.[1][2] The CoA-independent pathway, due to its simplicity, is the most commonly engineered pathway for 3-HP production.[3]
Caption: CoA-independent metabolic pathway for 3-HP production from glycerol.
Data Presentation: Comparative Production of 3-HP in Engineered Microorganisms
Metabolic engineering efforts have led to significant improvements in 3-HP titers, yields, and productivities in various microbial hosts. The following tables summarize key quantitative data from published studies, providing a comparative overview of different production strategies.
Table 1: 3-HP Production in Engineered Escherichia coli
| Strain / Genetic Modification | Fermentation Mode | Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Reference |
| Recombinant E. coli SH-BGK1 | Aerobic fed-batch | 38.7 | 0.35 | - | [1] |
| Engineered E. coli | Fed-batch | 71.9 | - | 1.8 | [2] |
| Engineered E. coli | Fed-batch with DO control | 76.2 | 0.457 | 1.89 | [4][5] |
| Recombinant E. coli W | Glycerol fed-batch | 41.5 | 0.31 | 0.86 | [6] |
Table 2: 3-HP Production in Engineered Klebsiella pneumoniae
| Strain / Genetic Modification | Fermentation Mode | Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Reference |
| Recombinant K. pneumoniae | Fed-batch | >28 | >0.40 | - | [7] |
| Engineered K. pneumoniae | Fed-batch | 83.8 | 0.52 | - | [2] |
| Engineered K. pneumoniae | Fed-batch | 102.6 | - | - | [8] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the microbial production of 3-HP from glycerol.
Caption: General experimental workflow for microbial 3-HP production.
Protocol 1: Construction of a Recombinant 3-HP Producing E. coli Strain
This protocol outlines the general steps for constructing a recombinant E. coli strain capable of producing 3-HP from glycerol.
1. Gene Selection and Plasmid Construction:
- Select genes for glycerol dehydratase (dhaB from K. pneumoniae) and its reactivase (gdrAB from K. pneumoniae).
- Select a gene for a suitable aldehyde dehydrogenase (e.g., ydcW from K. pneumoniae).[4][5]
- Clone these genes into compatible expression plasmids under the control of inducible promoters (e.g., T7 or tac promoters).[1][2]
2. Host Strain Selection:
3. Transformation:
- Prepare competent E. coli cells.
- Transform the host strain with the constructed expression plasmids using heat shock or electroporation.
- Plate the transformed cells on selective LB agar (B569324) plates containing the appropriate antibiotics.
4. Verification of Transformants:
- Isolate colonies from the selective plates.
- Confirm the presence of the plasmids and target genes using colony PCR and plasmid DNA sequencing.
5. Protein Expression Analysis:
- Inoculate a single colony into LB broth with antibiotics and grow to mid-log phase (OD600 ≈ 0.6).
- Induce protein expression with the appropriate inducer (e.g., IPTG).
- After a few hours of induction, harvest the cells and analyze protein expression by SDS-PAGE.
Protocol 2: Fed-Batch Fermentation for 3-HP Production
This protocol describes a fed-batch fermentation process for high-level production of 3-HP using a recombinant E. coli strain.
1. Seed Culture Preparation:
- Inoculate a single colony of the recombinant strain into a flask containing 50 mL of LB medium with appropriate antibiotics.
- Incubate at 37°C with shaking at 200 rpm overnight.
2. Bioreactor Setup and Batch Culture:
- Prepare a defined fermentation medium. A typical medium contains (per liter): 20 g glycerol, 5 g yeast extract, 10 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and trace elements.
- Inoculate a 2 L bioreactor containing 1 L of fermentation medium with the overnight seed culture to an initial OD600 of 0.1.
- Maintain the culture at 37°C and control the pH at 7.0 with the addition of 28% (v/v) NH₄OH.
- Maintain the dissolved oxygen (DO) level at 20% by controlling the agitation speed and airflow rate.[5]
3. Fed-Batch Phase:
- When the initial glycerol is depleted (indicated by a sharp increase in DO), start the feeding phase.
- Use a concentrated feeding solution containing 500 g/L glycerol.
- Employ a continuous feeding strategy to maintain the glycerol concentration at a low level (e.g., < 5 g/L).[4][5]
- Induce gene expression with IPTG (e.g., 0.1 mM) when the OD600 reaches approximately 10.
- If using a strain that cannot synthesize coenzyme B12 (like E. coli), supplement the medium with vitamin B12 (e.g., 10 µM).[2]
4. Sampling and Monitoring:
- Take samples periodically to measure cell density (OD600), glycerol concentration, and 3-HP concentration.
Protocol 3: Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of 3-HP in fermentation broth.
1. Sample Preparation:
- Centrifuge the fermentation broth sample at 13,000 rpm for 10 minutes to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the filtered sample with the mobile phase if necessary.
2. HPLC Conditions:
- Column: Aminex HPX-87H column (300 mm × 7.8 mm).
- Mobile Phase: 5 mM H₂SO₄.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 50°C.
- Detector: Refractive Index (RI) detector.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare a standard curve using known concentrations of 3-HP.
- Quantify the 3-HP concentration in the samples by comparing the peak areas to the standard curve.
Protocol 4: Purification of 3-HP from Fermentation Broth
This protocol outlines a general procedure for the purification of 3-HP from the fermentation broth.
1. Cell Removal:
- Centrifuge the fermentation broth at a high speed to remove the microbial cells.
2. Water Removal:
- Concentrate the cell-free broth by evaporating a substantial amount of water under reduced pressure.[10]
3. Solvent Extraction:
4. Further Purification:
- The 3-HP containing extract can be further purified by distillation or by converting it to a 3-HP ester followed by hydrolysis.[10]
Concluding Remarks
The microbial production of 3-HP from glycerol is a rapidly advancing field. Through metabolic engineering and process optimization, significant improvements in production titers have been achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working on the development of efficient and sustainable bioprocesses for this important platform chemical. Further research into novel enzyme discovery, host strain development, and advanced fermentation strategies will continue to drive the commercial viability of bio-based 3-HP production.
References
- 1. Development and evaluation of efficient recombinant Escherichia coli strains for the production of 3-hydroxypropionic acid from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status | MDPI [mdpi.com]
- 3. Biosynthesis of poly(3-hydroxypropionate) from glycerol using engineered Klebsiella pneumoniae strain without vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-level production of 3-hydroxypropionic acid from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of 3-hydroxypropionic acid from glycerol by acid tolerant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. daneshyari.com [daneshyari.com]
- 10. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 11. US20210292267A1 - Production and separation of 3-hydroxypropionic acid - Google Patents [patents.google.com]
Application Note and Protocol for the Purification of 3-Hydroxypropanamide by Crystallization
Introduction
3-Hydroxypropanamide is an organic compound containing both a hydroxyl and an amide functional group.[1] It serves as a valuable intermediate in the synthesis of various chemicals and pharmaceuticals.[1] The purity of this compound is crucial for its subsequent applications. Crystallization is a widely used and effective technique for the purification of solid organic compounds.[2] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will crystallize out of the solution, leaving the impurities dissolved.[2] This document provides a detailed protocol for the purification of this compound using the crystallization technique.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for selecting an appropriate solvent and developing the crystallization protocol. The compound is a white to off-white crystalline solid with a melting point in the range of 60-62°C.[4] It is soluble in water and polar organic solvents and is noted to be hygroscopic.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [4][5] |
| Molecular Weight | 89.09 g/mol | [4][5] |
| Appearance | White to Off-White Crystalline Solid | [4] |
| Melting Point | 60-62 °C | [4] |
| Solubility | Soluble in water and polar organic solvents. Slightly soluble in Methanol. Soluble in DMSO. | [1][4] |
| Stability | Hygroscopic | [4] |
Experimental Protocol: Purification of this compound by Crystallization
This protocol outlines the single-solvent recrystallization method for purifying this compound. The selection of an appropriate solvent is crucial for successful recrystallization.[2][6] Based on the known solubility, a mixture of ethanol (B145695) and water, or isopropanol (B130326) are good starting points for solvent screening. This protocol will proceed with isopropanol as the primary solvent.
Materials and Equipment
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure
-
Solvent Selection and Dissolution:
-
Place a sample of crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol (e.g., 5 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of isopropanol until the this compound completely dissolves.[3] Record the total volume of solvent used. It is important to use the minimum amount of hot solvent to ensure a good yield upon cooling.[6]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the hot glass funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[6][7]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wets the paper with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
-
Drying:
-
Since this compound is hygroscopic, it is important to dry the crystals thoroughly.[4]
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator over a suitable drying agent.
-
Data Collection and Analysis
Careful recording of experimental data is essential for evaluating the success of the purification. Table 2 provides a template for recording key quantitative data.
Table 2: Experimental Data Log for Crystallization of this compound
| Parameter | Value |
| Mass of Crude this compound (g) | |
| Solvent(s) Used | |
| Volume of Solvent(s) (mL) | |
| Mass of Purified this compound (g) | |
| Melting Point of Purified Product (°C) | |
| Percent Yield (%) | |
| Appearance of Purified Product |
The percent yield can be calculated using the following formula:
Percent Yield = (Mass of Purified Product / Mass of Crude Product) x 100%
The purity of the final product can be assessed by its melting point. A sharp melting point close to the literature value (60-62 °C) indicates high purity.
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound.
References
- 1. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-HYDROXYPROPIONAMIDE CAS#: 2651-43-6 [amp.chemicalbook.com]
- 5. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 3-Hydroxypropanamide in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3-hydroxypropanamide as a versatile building block in the synthesis of valuable fine chemicals. The information is intended to guide researchers in leveraging this compound for applications in materials science, pharmaceuticals, and specialty chemicals.
Enzymatic Synthesis of 3-Hydroxypropionic Acid
Introduction: 3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of biodegradable polymers, such as poly(3-hydroxypropionate), and as a precursor for various commodity and specialty chemicals, including acrylic acid and 1,3-propanediol. The enzymatic hydrolysis of this compound offers a green and highly selective route to 3-HP, avoiding the harsh conditions and byproducts associated with traditional chemical hydrolysis. This protocol utilizes an amidase for the efficient conversion of this compound to 3-hydroxypropionic acid.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound (Substrate)
-
Amidase enzyme (e.g., from Rhodococcus sp.)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Hydrochloric acid (1 M) for pH adjustment
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) for drying
-
Deionized water
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of this compound in 50 mM phosphate buffer (pH 7.5). The concentration can be optimized but a starting concentration of 100 mM is recommended.
-
Enzymatic Reaction: In a temperature-controlled reactor, add the amidase enzyme to the substrate solution. The enzyme loading should be optimized for the specific activity of the enzyme preparation; a starting point of 10 U/mL is suggested.
-
Incubation: Incubate the reaction mixture at 30-40°C with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the formation of 3-hydroxypropionic acid using HPLC.
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), terminate the reaction by denaturing the enzyme. This can be achieved by heating the mixture to 80°C for 15 minutes or by adding an equal volume of cold ethanol.
-
Product Isolation:
-
Centrifuge the reaction mixture to remove the denatured enzyme and any cell debris (if using whole-cell biocatalysts).
-
Acidify the supernatant to pH 2-3 with 1 M HCl to protonate the 3-hydroxypropionic acid.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 3-hydroxypropionic acid.
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization, if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Substrate Concentration | 1 M 3-Hydroxypropionitrile (B137533) | (Hann et al., 2003)[1] |
| Enzyme | Nitrile hydratase and amidase | (Hann et al., 2003)[1] |
| Biocatalyst | Immobilized Comamonas testosteroni | (Hann et al., 2003)[1] |
| Temperature | 15°C | (Hann et al., 2003)[1] |
| pH | Not specified | |
| Reaction Time | Not specified | |
| Volumetric Productivity | 23 g 3-HP/(L·h) | (Hann et al., 2003)[1] |
| Yield | 99-100% (for 3-hydroxyvaleric acid) | (Hann et al., 2003)[1] |
Note: The data presented is for the conversion of 3-hydroxypropionitrile to 3-HP, where this compound is an intermediate. The yield for the direct hydrolysis of this compound is expected to be high under optimized conditions.
Experimental Workflow:
Synthesis of Acrylamide (B121943) via Dehydration
Introduction: Acrylamide is an important industrial monomer used in the production of polyacrylamides, which have applications as flocculants in water treatment, in the paper industry, and in gel electrophoresis. The dehydration of this compound provides a direct route to acrylamide. This reaction is typically acid or base-catalyzed and involves the elimination of a water molecule.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, acidic alumina, or a solid acid catalyst) or Base catalyst (e.g., sodium hydroxide)
-
High-boiling point solvent (e.g., toluene, xylene) for azeotropic removal of water (optional)
-
Anhydrous sodium carbonate (for neutralization if using an acid catalyst)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate for drying
Procedure (Acid-Catalyzed Dehydration):
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in a suitable high-boiling solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 1-5 mol% of p-toluenesulfonic acid).
-
Dehydration: Heat the mixture to reflux. Water will be formed as a byproduct and can be removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain crude acrylamide.
-
The crude product can be purified by recrystallization or sublimation.
-
Data Presentation:
| Parameter | Value | Reference/Note |
| Reactant | This compound | |
| Catalyst | Acidic or basic catalyst | General principle for dehydration of β-hydroxy carbonyls.[2][3][4] |
| Temperature | Elevated temperatures, typically reflux | Dependent on solvent and catalyst. |
| Yield | Not specified in literature for this specific reaction. | Optimization is required. |
| Purity | Not specified. | Purification by recrystallization or sublimation is recommended. |
Logical Relationship Diagram:
Synthesis of Poly(3-hydroxypropionate) via 3-Hydroxypropionic Acid
Introduction: Poly(3-hydroxypropionate) (P3HP) is a biodegradable and biocompatible polyester (B1180765) with properties that make it a promising alternative to petroleum-based plastics.[5] This application note describes a two-step synthesis of P3HP starting from this compound. The first step is the hydrolysis of this compound to 3-hydroxypropionic acid (as detailed in Application Note 1). The second step is the polycondensation of 3-hydroxypropionic acid.
Reaction Scheme:
Step 1: Hydrolysis
Step 2: Polycondensation
Experimental Protocol (Polycondensation of 3-Hydroxypropionic Acid):
Materials:
-
3-Hydroxypropionic acid (prepared from this compound)
-
Polycondensation catalyst (e.g., tin(II) chloride dihydrate, p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., toluene) for azeotropic water removal
-
Methanol for polymer precipitation
-
Vacuum oven for drying
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, add 3-hydroxypropionic acid and the catalyst (e.g., 0.1-1 mol% SnCl₂·2H₂O).
-
Polycondensation:
-
Heat the mixture under a gentle stream of nitrogen.
-
Initially, heat at a lower temperature (e.g., 120-140°C) to facilitate the initial oligomerization and removal of water.
-
Gradually increase the temperature (e.g., to 160-180°C) and apply a vacuum to drive the polymerization by removing water and other volatile byproducts.
-
-
Monitoring: The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture or by analyzing the molecular weight of samples taken at different time points using Gel Permeation Chromatography (GPC).
-
Polymer Isolation:
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol.
-
Filter the precipitated polymer and wash it with methanol.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is obtained.
Data Presentation:
| Parameter | Value | Reference |
| Monomer | 3-Hydroxypropionic acid | |
| Catalyst | SnCl₂-TSA | (ResearchGate Article)[6] |
| Polymerization Method | Solution and Bulk Polymerization | (ResearchGate Article)[6] |
| Molecular Weight (Mn) | up to 4.7 kg·mol⁻¹ | (ResearchGate Article)[6] |
Note: The data is for the direct polymerization of 3-hydroxypropionic acid. The overall yield from this compound will depend on the efficiency of both the hydrolysis and polymerization steps.
Signaling Pathway Diagram:
Potential Synthesis of β-Alanine (Theoretical Pathway)
Introduction: β-Alanine is a naturally occurring beta-amino acid that is a component of the vitamin pantothenic acid (vitamin B5) and is a precursor to carnosine. It is used as a dietary supplement and in the synthesis of various chemicals. While direct conversion of this compound to β-alanine is not a well-established route, a multi-step theoretical pathway can be considered. The common industrial synthesis of β-alanine starts from other precursors like β-aminopropionitrile.[7][8][9][10]
Established Synthesis of β-Alanine from β-Aminopropionitrile:
A common industrial method for producing β-alanine is through the hydrolysis of β-aminopropionitrile.[7][8] This reaction can be catalyzed by acids, bases, or enzymes (nitrilases).[7] For instance, alkaline hydrolysis using sodium hydroxide (B78521) followed by neutralization is a widely used method.[9]
Reaction Scheme (from β-Aminopropionitrile):
Note on the Hofmann Rearrangement: The Hofmann rearrangement of a primary amide leads to a primary amine with one less carbon atom.[3] Applying this to this compound would result in the formation of 2-aminoethanol, not β-alanine, as the carbonyl carbon is lost as carbon dioxide.
Due to the lack of a direct and efficient published method for the conversion of this compound to β-alanine, researchers seeking to synthesize β-alanine are encouraged to explore the well-documented routes from precursors such as β-aminopropionitrile, acrylonitrile, or L-aspartate.[5][7]
Logical Relationship Diagram for β-Alanine Synthesis:
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and scales. Researchers should adhere to all relevant safety precautions when handling chemicals and performing chemical reactions.
References
- 1. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 5. Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-amino-N-hydroxypropanamide | C3H8N2O2 | CID 269947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 8. US2819303A - Process for production of beta-alanine - Google Patents [patents.google.com]
- 9. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxypropanamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropanamide (CAS: 2651-43-6), a bifunctional molecule containing both a hydroxyl and a primary amide group, serves as a valuable and versatile starting material in organic synthesis.[1][2] Its strategic placement of functional groups allows for its conversion into a variety of important chemical entities, including β-amino acids, unsaturated amides, and diamines, which are key components in numerous pharmaceuticals and industrial chemicals. This document provides detailed application notes and experimental protocols for the synthesis of β-alanine, acrylamide (B121943), and 1,3-propanediamine using this compound as the central building block.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [3][4] |
| Molecular Weight | 89.09 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| IUPAC Name | This compound | [3][4] |
Synthetic Applications of this compound
This compound's unique structure allows for several key transformations, making it a strategic starting point for the synthesis of valuable molecules.
Caption: Synthetic pathways from this compound.
I. Synthesis of β-Alanine via Hofmann Rearrangement
β-Alanine, a naturally occurring beta-amino acid, is a crucial component in the biosynthesis of carnosine and pantothenic acid (Vitamin B5). The Hofmann rearrangement of this compound provides a direct route to this important molecule. The reaction proceeds by treating the primary amide with a halogen (bromine) and a strong base, which induces a rearrangement to form an isocyanate intermediate that is subsequently hydrolyzed to the amine with the loss of a carbon atom.
Experimental Protocol (Adapted from a general Hofmann rearrangement procedure)
Materials:
-
This compound
-
Bromine
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Deionized water
-
Ice bath
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide (10.0 g, 0.25 mol) in 100 mL of deionized water. While maintaining the temperature below 10 °C, slowly add bromine (12.0 g, 0.075 mol) to the stirred NaOH solution. The solution will turn a pale yellow, indicating the formation of sodium hypobromite.
-
Reaction with this compound: To the freshly prepared sodium hypobromite solution, add this compound (4.45 g, 0.05 mol) in small portions over 30 minutes, ensuring the reaction temperature does not exceed 20 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for 1 hour.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Acidify the solution with concentrated HCl to a pH of approximately 6.
-
Isolation: The aqueous solution can be concentrated under reduced pressure to precipitate sodium bromide. The resulting solution containing β-alanine can be further purified by ion-exchange chromatography or crystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | 70-85% |
| Purity | >95% (after purification) |
Product Characterization (β-Alanine):
| Analysis | Expected Results | Reference |
| ¹H NMR (D₂O) | δ 3.18 (t, 2H), 2.56 (t, 2H) | [5][6] |
| ¹³C NMR (D₂O) | δ 181.1, 39.2, 36.3 | [7] |
| Mass Spec (ESI) | m/z 90.06 [M+H]⁺ | [5] |
II. Synthesis of Acrylamide via Dehydration
Acrylamide is an important industrial monomer used in the production of polyacrylamides, which have applications in water treatment, soil conditioning, and as flocculants. The dehydration of this compound offers a direct route to this vinyl-substituted primary amide.
Experimental Protocol (Adapted from general alcohol dehydration principles)
Materials:
-
This compound
-
Acid catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid, or acidic alumina)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add this compound (8.91 g, 0.1 mol) and the acid catalyst (e.g., 10 mol% p-toluenesulfonic acid).
-
Azeotropic Distillation: Add a suitable anhydrous solvent (e.g., 100 mL of toluene) to the flask. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. The solvent can be removed under reduced pressure to yield crude acrylamide, which can be further purified by recrystallization or sublimation.
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | 80-95% |
| Purity | >98% (after purification) |
Product Characterization (Acrylamide):
| Analysis | Expected Results | Reference |
| ¹H NMR (CDCl₃) | δ 6.28 (dd, 1H), 6.13 (dd, 1H), 5.68 (dd, 1H), 5.5-6.0 (br s, 2H) | [3] |
| ¹³C NMR (CDCl₃) | δ 168.1, 131.1, 127.9 | [3] |
| FT-IR (KBr) | 3345, 3161 (N-H stretch), 1658 (C=O stretch), 1599 (C=C stretch) cm⁻¹ | [8][9] |
| Mass Spec (EI) | m/z 71.04 [M]⁺ | [10] |
III. Synthesis of 1,3-Propanediamine
1,3-Propanediamine is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and polymers. A plausible two-step synthesis from this compound involves the reduction of the amide to an amine, followed by the catalytic amination of the resulting alcohol.
Step 1: Reduction of this compound to 3-Amino-1-propanol
The amide functionality can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate, anhydrous
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (4.17 g, 0.11 mol) in anhydrous THF (150 mL).
-
Addition of Amide: Dissolve this compound (8.91 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C with an ice bath.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and then water again (12.6 mL). Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 3-amino-1-propanol.
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity | >97% |
Step 2: Catalytic Amination of 3-Amino-1-propanol to 1,3-Propanediamine
The resulting 3-amino-1-propanol can be converted to 1,3-propanediamine via catalytic amination.
Materials:
-
3-Amino-1-propanol
-
Liquid ammonia (B1221849)
-
Hydrogen gas
-
Supported heterogeneous catalyst (e.g., Raney Nickel or a supported Cobalt catalyst)
-
High-pressure reactor
Procedure:
-
Reactor Charging: In a high-pressure autoclave, place 3-amino-1-propanol (7.51 g, 0.1 mol) and the catalyst (e.g., Raney Nickel, ~5% by weight of the alcohol).
-
Reaction Conditions: Seal the reactor and purge with nitrogen, then with hydrogen. Introduce liquid ammonia (e.g., a 5-10 fold molar excess). Pressurize the reactor with hydrogen to 1-30 MPa.
-
Reaction: Heat the reactor to 100-250 °C and maintain the reaction for several hours with vigorous stirring.
-
Work-up and Isolation: After cooling and venting the reactor, the catalyst is filtered off. The excess ammonia is evaporated, and the resulting crude 1,3-propanediamine is purified by fractional distillation.
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | 70-90% |
| Purity | >99% (after distillation) |
Product Characterization (1,3-Propanediamine):
| Analysis | Expected Results | Reference |
| ¹H NMR (CDCl₃) | δ 2.75 (t, 4H), 1.62 (quint, 2H), 1.21 (s, 4H) | [11][12] |
| ¹³C NMR (CDCl₃) | δ 43.1, 36.0 | |
| Mass Spec (EI) | m/z 74.08 [M]⁺ | [13] |
Logical Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Conclusion
This compound is a highly adaptable building block in organic synthesis, providing efficient pathways to a range of valuable C3 compounds. The protocols outlined in this document, adapted from established chemical transformations, offer a solid foundation for researchers to explore the synthetic potential of this versatile molecule. Further optimization of these reactions may lead to even more efficient and scalable synthetic routes for the production of β-alanine, acrylamide, and 1,3-propanediamine.
References
- 1. The Millimeter/submillimeter Spectrum Of this compound | IDEALS [ideals.illinois.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]
- 7. bmse000159 Beta-Alanine at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory rotational spectroscopy of acrylamide and a search for acrylamide and propionamide toward Sgr B2(N) with ALMA | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. 1,3-Diaminopropane(109-76-2) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1,3-Propanediamine [webbook.nist.gov]
Application Notes and Protocols for the Derivatization of 3-Hydroxypropanamide for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 3-hydroxypropanamide for analytical quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step to improve the volatility, thermal stability, and detectability of polar analytes like this compound.
Introduction
This compound is a small, polar molecule containing both a hydroxyl and an amide functional group. These characteristics make its direct analysis by conventional chromatographic techniques challenging. For GC-MS analysis, its low volatility and potential for thermal degradation in the injector port necessitate derivatization to form a more volatile and stable compound. For HPLC with UV or fluorescence detection, derivatization is employed to introduce a chromophore or fluorophore, thereby enhancing its detectability.
This guide outlines two primary derivatization methods:
-
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis. This is a widely used technique for compounds containing active hydrogens, such as those in hydroxyl and amide groups.
-
Derivatization with Phenylisothiocyanate (PITC) for HPLC-UV analysis. PITC reacts with hydroxyl and primary amide groups to form a phenylthiocarbamyl (PTC) derivative that exhibits strong UV absorbance.
Section 1: Silylation of this compound for GC-MS Analysis
Silylation involves the replacement of active hydrogens in the hydroxyl and amide groups of this compound with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.
Experimental Protocol: Silylation with BSTFA
This protocol details the derivatization of this compound using BSTFA, a highly effective silylating agent. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can enhance the reaction rate, especially for sterically hindered groups.
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous Pyridine (B92270) (as a catalyst and solvent)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample or standard into a 2 mL reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely prior to derivatization. Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C. The absence of water is critical as silylating reagents are moisture-sensitive.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (or BSTFA with 1% TMCS). The use of a catalyst is recommended to ensure complete derivatization of both the hydroxyl and amide groups.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After the reaction is complete, cool the vial to room temperature.
-
Directly inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Presentation: Quantitative Parameters for Silylated Analytes
The following table summarizes typical quantitative parameters for the GC-MS analysis of silylated compounds, providing an expected performance range for derivatized this compound. Specific values for this compound should be determined during method validation.
| Parameter | Expected Value/Range | Reference |
| Retention Time | Dependent on GC column and temperature program | N/A |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [1] |
| Linearity (R²) | > 0.99 | [2] |
| Precision (RSD%) | < 15% | N/A |
| Recovery (%) | 85 - 115% | N/A |
Workflow Diagram: Silylation for GC-MS Analysis
Caption: Silylation workflow for GC-MS analysis of this compound.
Section 2: Derivatization of this compound with PITC for HPLC-UV Analysis
For HPLC analysis with UV detection, derivatization with phenylisothiocyanate (PITC) is a robust method. PITC reacts with the hydroxyl and amide groups of this compound to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance, typically around 254 nm, significantly enhancing detection sensitivity.
Experimental Protocol: PITC Derivatization
This protocol outlines the pre-column derivatization of this compound with PITC.
Materials:
-
This compound standard or sample
-
Phenylisothiocyanate (PITC)
-
Anhydrous Ethanol
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Water bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a standard or sample solution of this compound in a suitable solvent (e.g., water or a buffer). If the sample is in a solid form, dissolve it to a known concentration.
-
-
Derivatization Reaction:
-
In a 2 mL reaction vial, mix 100 µL of the sample/standard solution with 50 µL of a freshly prepared coupling solution (ethanol:TEA:water, 2:1:1 v/v/v).
-
Add 50 µL of a freshly prepared derivatizing solution (PITC:ethanol, 1:7 v/v).
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to remove excess reagents.[3]
-
-
Sample Reconstitution and HPLC Analysis:
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile).
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered solution into the HPLC system.
-
Detection is typically performed at 254 nm.[3]
-
Data Presentation: Quantitative Parameters for PITC-Derivatized Analytes
The following table provides expected quantitative parameters for the HPLC-UV analysis of PITC-derivatized compounds. These values should be established specifically for this compound during method validation.
| Parameter | Expected Value/Range | Reference |
| Retention Time | Dependent on HPLC column and mobile phase gradient | N/A |
| Limit of Detection (LOD) | 0.1 - 5 nmol/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 - 15 nmol/mL | [4] |
| Linearity (R²) | > 0.99 | [3][4] |
| Precision (RSD%) | < 10% | [5] |
| Recovery (%) | 90 - 110% | [4] |
Workflow Diagram: PITC Derivatization for HPLC-UV Analysis
Caption: PITC derivatization workflow for HPLC-UV analysis.
Conclusion
The derivatization protocols provided in these application notes offer robust and reliable methods for the quantitative analysis of this compound by GC-MS and HPLC-UV. Silylation with BSTFA is the recommended approach for GC-MS, effectively increasing the volatility and stability of the analyte. For HPLC-UV, derivatization with PITC provides a sensitive method by introducing a strong UV-absorbing chromophore. The selection of the appropriate method will depend on the available instrumentation, the required sensitivity, and the sample matrix. It is essential to perform a thorough method validation for the specific application to ensure accurate and precise results.
References
Application Notes & Protocols for the Use of 3-Hydroxypropanamide in Biodegradable Polymer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 3-hydroxypropanamide in the synthesis of biodegradable poly(ester-amide)s. The protocols outlined below are proposed methodologies based on established polymerization techniques for structurally similar monomers, as direct polymerization of this compound is not extensively documented in publicly available literature. Experimental validation and optimization are recommended.
Introduction to this compound for Polymer Synthesis
This compound is a bifunctional monomer containing both a hydroxyl and an amide group.[1] This structure allows for the formation of polymers with both ester and amide linkages in the backbone, creating poly(ester-amide)s. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential for biodegradability and biocompatibility, combining the favorable mechanical properties of polyamides with the degradability of polyesters.[2][3][4] The presence of amide groups can lead to strong intermolecular hydrogen bonding, potentially enhancing thermal and mechanical properties.[2][4]
Potential Applications in Drug Development and Biomedical Fields
Biodegradable polymers derived from this compound could be valuable in a variety of applications:
-
Controlled Drug Delivery: The polymer matrix can be designed to degrade at a specific rate, allowing for the controlled release of encapsulated therapeutic agents.
-
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these polymers could support cell growth and tissue regeneration, with the scaffold degrading as new tissue is formed.
-
Biodegradable Sutures and Implants: The mechanical strength imparted by the amide linkages could make these polymers suitable for temporary medical devices that are absorbed by the body over time.
Proposed Synthetic Pathways for Poly(this compound)
Two primary polymerization methods are proposed for the synthesis of poly(ester-amide)s from this compound: Direct Polycondensation and Ring-Opening Polymerization (ROP) of a cyclic derivative.
Logical Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the general workflow from monomer to a characterized biodegradable polymer.
Caption: General workflow for the synthesis and characterization of polymers.
Experimental Protocols
Protocol 1: Direct Polycondensation of this compound
This protocol describes a proposed method for the self-condensation of this compound to form a poly(ester-amide). High temperatures and a catalyst are typically required to drive the reaction towards high molecular weight polymer formation.[5]
Materials and Reagents:
-
This compound (purified)
-
Catalyst (e.g., Antimony trioxide, Tin(II) octoate)
-
High-boiling point solvent (optional, e.g., Diphenyl ether)
-
Methanol (B129727) (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.
-
Charging the Reactor: Introduce this compound and the catalyst (e.g., 0.1 mol% relative to the monomer) into the flask. If using a solvent, add it at this stage.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Polymerization:
-
Gradually heat the reaction mixture with stirring.
-
For solvent-free (melt) polycondensation, the temperature should be raised in stages, for example:
-
120-140°C for 2-3 hours to initiate oligomerization.
-
Gradually increase the temperature to 160-180°C while applying a vacuum to remove water formed during the reaction and drive the equilibrium towards polymer formation.
-
-
The reaction progress can be monitored by the viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
After cooling to room temperature, dissolve the crude polymer in a suitable solvent (e.g., N,N-dimethylformamide).
-
Precipitate the polymer by slowly adding the solution to a non-solvent like methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Synthesis of a Cyclic Monomer and Ring-Opening Polymerization (ROP)
This protocol is a hypothetical two-step process involving the cyclization of this compound to a morpholine-2,5-dione (B184730) derivative, followed by its ring-opening polymerization.[2][6]
Step 1: Synthesis of the Cyclic Monomer (Proposed)
-
Dimerization: React two molecules of 3-hydroxypropanoic acid (derived from the hydrolysis of this compound) or a derivative to form a linear dimer.
-
Cyclization: Intramolecular cyclization of the dimer under high dilution and with a suitable catalyst to form the six-membered morpholine-2,5-dione derivative. This step is complex and would require significant optimization.
Step 2: Ring-Opening Polymerization (ROP)
Materials and Reagents:
-
Cyclic monomer (as synthesized above)
-
Initiator (e.g., Tin(II) octoate, an alcohol)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or glovebox for moisture-sensitive reactions
-
Magnetic stirrer
-
Heating plate
-
Vacuum line
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a glovebox or under a nitrogen atmosphere, add the cyclic monomer and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Initiator Addition: Add the initiator (e.g., Tin(II) octoate and benzyl (B1604629) alcohol) to the flask. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 100-130°C) with stirring for a predetermined time (e.g., 12-48 hours).
-
Polymer Isolation and Purification:
-
Cool the reaction to room temperature and dissolve the mixture in a minimal amount of a good solvent (e.g., chloroform).
-
Precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
-
Caption: Comparison of proposed synthetic routes for poly(ester-amide)s.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of ester and amide functional groups. | Peaks corresponding to C=O stretching (ester and amide), N-H stretching, and C-O stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the polymer structure and confirm monomer incorporation. | Signals corresponding to the protons and carbons in the repeating unit of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the molecular weight distribution of the polymer sample. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | Endothermic transitions corresponding to Tg and Tm, providing insight into the polymer's amorphous or semi-crystalline nature. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. | A plot of weight loss versus temperature, indicating the onset of thermal degradation. |
Expected Properties of Poly(this compound)
The following table summarizes the expected properties of poly(this compound) based on data for similar biodegradable poly(ester-amide)s. These values are illustrative and will depend on the final molecular weight and crystallinity of the synthesized polymer.
| Property | Expected Value / Range | Significance |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Influences mechanical properties and degradation rate. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | A measure of the distribution of molecular weights. |
| Glass Transition Temperature (Tg) | 40 - 70 °C | Affects the polymer's flexibility and processing temperature. |
| Melting Temperature (Tm) | 150 - 220 °C | Indicates the crystalline nature and upper use temperature. |
| Degradation | Hydrolytic and/or enzymatic | The ester linkages are susceptible to hydrolysis, leading to biodegradation. |
Disclaimer: The protocols and data presented in these application notes are based on established principles of polymer chemistry and data from analogous polymer systems. They are intended for guidance and require experimental validation and optimization for the specific case of this compound.
References
- 1. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Fed-batch Fermentation of 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypropanamide (3-HP), a valuable platform chemical, serves as a precursor for the synthesis of a wide array of commercially significant compounds, including acrylic acid, acrylamide, and various polymers. The biotechnological production of 3-HP via fermentation offers a sustainable alternative to traditional chemical synthesis routes. Fed-batch fermentation, a widely adopted strategy in industrial bioprocessing, allows for high-density cell cultivation and enhanced product titers by carefully controlling the substrate feed rate. This document provides detailed application notes and protocols for the fed-batch fermentation of 3-HP, targeting researchers and professionals in the fields of metabolic engineering, biotechnology, and drug development.
Biosynthetic Pathways for this compound Production
Several metabolic pathways have been engineered in various microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, for the production of 3-HP. The three primary pathways are the glycerol (B35011) pathway, the β-alanine pathway, and the malonyl-CoA pathway.
Glycerol to 3-HP Pathway
The conversion of glycerol to 3-HP is a two-step process. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[1] This pathway is attractive due to its short length and high theoretical yield.[2]
Caption: Glycerol to this compound Biosynthetic Pathway.
β-Alanine Pathway
The β-alanine pathway utilizes L-aspartate as a precursor. L-aspartate is first decarboxylated to β-alanine by L-aspartate-α-decarboxylase (PanD).[3] β-alanine is then converted to malonate semialdehyde by a β-alanine-pyruvate transaminase. Finally, malonate semialdehyde is reduced to 3-HP by a 3-hydroxypropionate (B73278) dehydrogenase.[4][5]
Caption: β-Alanine Pathway for this compound Production.
Quantitative Data from Fed-batch Fermentation Studies
The following table summarizes key quantitative data from various studies on the fed-batch fermentation of 3-HP, showcasing the performance of different microbial hosts, biosynthetic pathways, and feeding strategies.
| Microorganism | Biosynthetic Pathway | Carbon Source(s) | Feeding Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glycerol | Glycerol | Continuous | 76.2 | 0.457 | 1.89 | [2] |
| Escherichia coli | Glycerol | Glucose, Glycerol | Fed-batch with glucose and glycerol | 40.5 | 0.97 | - | [6] |
| Corynebacterium glutamicum | Malonyl-CoA | Acetate | Fed-batch | 17.1 | 0.10 | 0.14 | [7] |
| Saccharomyces cerevisiae | β-Alanine | Glucose | Controlled fed-batch | 13.7 | 0.14 C-mol/C-mol | - | [8] |
| Saccharomyces cerevisiae | Malonyl-CoA / β-Alanine | Xylose | Controlled fed-batch | 7.4 | 0.29 C-mol/C-mol | - | [9] |
| Escherichia coli | β-Alanine | Glucose | Aerobic fed-batch | 10.2 | - | - | [3] |
Experimental Protocols
This section provides detailed protocols for the fed-batch fermentation of 3-HP. The protocols are generalized and may require optimization based on the specific microbial strain and experimental setup.
Experimental Workflow
The overall experimental workflow for fed-batch fermentation of 3-HP is depicted below.
Caption: General experimental workflow for fed-batch fermentation.
Protocol 1: Inoculum Preparation
-
Strain Revival: Streak a cryopreserved stock of the engineered microbial strain onto a solid agar (B569324) plate containing the appropriate selective antibiotic. Incubate at the optimal temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) until single colonies appear.
-
Seed Culture: Inoculate a single colony into a sterile flask containing 5-10 mL of a rich medium (e.g., LB for E. coli, YPD for S. cerevisiae) with the selective antibiotic. Incubate overnight in a shaking incubator at the optimal temperature and agitation speed (e.g., 200-250 rpm).
-
Pre-culture: Transfer the seed culture to a larger flask containing 50-100 mL of the defined fermentation medium (batch medium). The volume of the pre-culture should be approximately 5-10% of the initial fermenter volume. Incubate in a shaking incubator until the culture reaches the mid-to-late exponential growth phase (typically determined by measuring the optical density at 600 nm, OD600).
Protocol 2: Media Preparation
Batch Medium (Example for E. coli)
| Component | Concentration |
| Glucose or Glycerol | 20 g/L |
| (NH₄)₂SO₄ | 2 g/L |
| KH₂PO₄ | 13.3 g/L |
| K₂HPO₄ | 4 g/L |
| MgSO₄·7H₂O | 1.2 g/L |
| Citric Acid | 1.7 g/L |
| Trace Metal Solution | 10 mL/L |
| Thiamine | 4.5 mg/L |
| Selective Antibiotic | As required |
Feed Medium (Example for E. coli)
| Component | Concentration |
| Glucose or Glycerol | 500-700 g/L |
| MgSO₄·7H₂O | 20 g/L |
| Trace Metal Solution | 20 mL/L |
Note: The exact composition of the media, especially the trace metal solution, should be optimized for the specific strain and process.
Protocol 3: Fed-batch Fermentation
-
Sterilization and Setup: Sterilize the fermenter containing the batch medium. After cooling, aseptically add thermolabile components such as antibiotics and vitamins. Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculation: Aseptically transfer the pre-culture to the fermenter.
-
Batch Phase: Set the initial fermentation parameters:
-
Temperature: 30-37°C
-
pH: 6.5-7.0 (controlled by addition of a base, e.g., NH₄OH or NaOH)
-
Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 20-40% of air saturation) by controlling agitation and aeration rate.
-
Run the fermentation in batch mode until the initial carbon source is nearly depleted. This can be monitored by an increase in DO and a sharp decrease in CO₂ evolution.
-
-
Fed-batch Phase:
-
Initiate the feeding of the concentrated feed medium.
-
The feeding strategy can be pre-determined (e.g., exponential feed to maintain a constant growth rate) or based on feedback control (e.g., pH-stat or DO-stat, where the feed is added in response to changes in pH or DO).
-
A common strategy is to start with a constant feed rate and then switch to an exponential feed.
-
-
Sampling: Periodically take samples from the fermenter to monitor cell growth (OD600), substrate consumption, and 3-HP production.
Protocol 4: Analytical Methods
Biomass Measurement:
-
Measure the optical density of the culture broth at 600 nm (OD600) using a spectrophotometer.
-
To determine the cell dry weight (CDW), centrifuge a known volume of the culture broth, wash the cell pellet with distilled water, and dry it at a constant temperature (e.g., 80°C) until a constant weight is achieved. Establish a correlation between OD600 and CDW.
3-HP and Substrate Quantification:
-
Sample Preparation: Centrifuge the culture sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or UV detector.
-
Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄).
-
Flow Rate: 0.5-1.0 mL/min.
-
Temperature: 50-60°C.
-
-
LC-MS/MS Analysis: For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This often involves derivatization of 3-HP.[10]
-
Quantify the concentrations of 3-HP and the primary carbon source (e.g., glucose, glycerol) by comparing the peak areas to those of known standards.
Conclusion
The production of this compound through fed-batch fermentation is a promising approach for the sustainable manufacturing of this important platform chemical. The choice of microbial host, biosynthetic pathway, and fermentation strategy significantly impacts the final product titer, yield, and productivity. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to develop and optimize their own fed-batch fermentation processes for 3-HP production. Further optimization of media components, feeding strategies, and process parameters will be crucial for achieving economically viable industrial-scale production.
References
- 1. Enhancement of 3-hydroxypropionic acid production from glycerol by using a metabolic toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Enhanced poly(3-hydroxypropionate) production via β-alanine pathway in recombinant Escherichia coli | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
- 8. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxypropanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxypropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several routes, primarily chemical and biological.
-
Chemical Synthesis: The most common chemical methods involve the amidation of 3-hydroxypropionic acid or its ester derivatives. This can be achieved through direct thermal amidation with ammonia (B1221849) or by using activating agents to facilitate the reaction under milder conditions.
-
Biological Synthesis: A notable biological route involves the fermentation of Acetobacter lovaniensis, which can produce polymeric this compound. This polymer can then be hydrolyzed to yield the monomeric form.[1] Another potential biocatalytic route is the hydration of 3-hydroxypropionitrile (B137533) using a nitrile hydratase enzyme.[2][3]
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenge is managing the chemoselectivity due to the presence of two reactive functional groups: a hydroxyl (-OH) group and a carboxylic acid or ester group.[4] Side reactions involving the hydroxyl group, such as dehydration to acrylamide, can reduce the yield and complicate purification.
Q3: What are the typical impurities encountered during the synthesis and how can they be removed?
A3: Common impurities include unreacted starting materials (e.g., 3-hydroxypropionic acid), byproducts from activating agents, and side-reaction products like acrylamide. Purification can be achieved through techniques such as recrystallization, column chromatography, or distillation.[5][6][7][8] The choice of method depends on the physical properties of the impurities and the final product.
Troubleshooting Guides
Low Yield in Chemical Synthesis
Problem: The yield of this compound is lower than expected in a chemical synthesis route.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. For thermal amidation, ensure the temperature is high enough to drive the reaction to completion without causing significant degradation. |
| - Increase Reagent Concentration: If using ammonia, ensure a sufficient excess is present in the reaction mixture. | |
| - Choice of Activating Agent: When using activating agents for the amidation of 3-hydroxypropionic acid, select one that is effective under mild conditions to avoid side reactions. Common activating agents for amide synthesis include carbodiimides (e.g., DCC), thionyl chloride, and phosphonitrilic chloride trimer. | |
| Side Reactions | - Dehydration to Acrylamide: This is a common side reaction, especially at elevated temperatures. Employ milder reaction conditions if possible. The use of a dehydrating agent in certain methods should be carefully controlled. |
| - Reactions at the Hydroxyl Group: The hydroxyl group can undergo esterification or other reactions depending on the reagents and conditions used. Protecting the hydroxyl group prior to amidation and deprotecting it afterward is a possible but less atom-economical strategy. | |
| Product Loss During Work-up and Purification | - Optimize Extraction: Due to its polar nature, this compound may have some solubility in aqueous phases. Use an appropriate organic solvent and perform multiple extractions to maximize recovery. |
| - Recrystallization Solvent: Select a suitable solvent system for recrystallization that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while keeping impurities dissolved. | |
| - Column Chromatography: Use an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system to effectively separate the product from impurities.[6][8] |
Issues in Biocatalytic Synthesis
Problem: Low yield or production of polymeric this compound in fermentation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | - Medium Composition: Ensure the growth medium for Acetobacter lovaniensis contains the appropriate concentrations of phosphate (B84403) and ammonium, as these are critical for the production of polymeric this compound.[1] |
| - Temperature and pH: Maintain the optimal temperature and pH for bacterial growth and product formation. | |
| Inefficient Hydrolysis of Polymer | - Hydrolysis Conditions: If starting from polymeric this compound, ensure complete hydrolysis to the monomer. This can typically be achieved by heating with a dilute acid or base.[1] Monitor the hydrolysis process to determine the optimal time and conditions. |
Experimental Protocols
Chemical Synthesis: Amidation of Ethyl 3-hydroxypropionate (B73278)
This protocol describes a general procedure for the amidation of an ester. Specific conditions for ethyl 3-hydroxypropionate may require optimization.
Materials:
-
Ethyl 3-hydroxypropionate
-
Anhydrous ammonia
-
Ethanol (or another suitable solvent)
-
Pressure-rated reaction vessel
Procedure:
-
In a pressure-rated reaction vessel, dissolve ethyl 3-hydroxypropionate in a suitable solvent like ethanol.
-
Cool the solution and introduce a molar excess of anhydrous ammonia.
-
Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized (e.g., 100-150 °C for several hours).
-
Monitor the reaction progress by TLC or GC to determine completion.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Production and Isolation of this compound
This protocol is based on the production of polymeric this compound by Acetobacter lovaniensis as described in patent literature.[1]
Materials:
-
Acetobacter lovaniensis culture
-
Growth medium containing appropriate levels of phosphate and ammonium
-
Acid or base for hydrolysis (e.g., HCl or NaOH)
-
Filtration apparatus
-
Extraction solvents
Procedure:
-
Culture Acetobacter lovaniensis in a suitable fermentation medium under optimal growth conditions.[1]
-
After a sufficient incubation period, separate the bacterial cells from the culture broth by centrifugation or filtration.
-
The supernatant contains the polymeric this compound.
-
To hydrolyze the polymer, adjust the pH of the supernatant to acidic or basic conditions and heat the solution.[1]
-
Monitor the hydrolysis to ensure complete conversion to the monomeric this compound.
-
The resulting aqueous solution containing this compound can be concentrated and the product can be extracted using a suitable organic solvent.
-
Further purification can be achieved by recrystallization or chromatography.[5][7]
Data Presentation
Table 1: Comparison of General Amidation Methods for Carboxylic Acids
| Method | Reagents/Conditions | Typical Yield Range | Advantages | Disadvantages |
| Thermal Amidation | High temperature, pressure, excess ammonia | Variable, can be high | Simple, no additional reagents | High energy consumption, potential for side reactions (e.g., dehydration) |
| Activation with Thionyl Chloride | SOCl₂, then amine | Good to excellent | Forms a highly reactive acyl chloride | SOCl₂ is corrosive and generates HCl as a byproduct |
| Carbodiimide Coupling | DCC or EDC, with or without additives like HOBt | Good to excellent | Mild reaction conditions | DCC byproduct (DCU) can be difficult to remove, reagents can be expensive |
| Iron(III) Chloride Catalysis (for esters) | FeCl₃, solvent-free, 80 °C | Good to excellent | Catalytic, solvent-free | Requires an ester starting material, catalyst may need to be removed |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis routes to this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Overview of the biological production process.
References
- 1. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
Technical Support Center: Synthesis of 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-hydroxypropanamide. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The primary methods for synthesizing this compound include:
-
Ammonolysis of 3-hydroxypropanoate esters: Typically, ethyl 3-hydroxypropanoate is reacted with ammonia (B1221849).
-
Direct amidation of 3-hydroxypropionic acid: This involves reacting the carboxylic acid directly with an ammonia source, often requiring activating agents.
-
Hydration of acrylonitrile: This method can be performed using either chemical catalysts or biocatalysts.
Q2: What are the key side reactions to be aware of during the synthesis of this compound?
The main side reactions depend on the synthetic route, but common byproducts include:
-
Acrylamide (B121943): Formed via dehydration of this compound, especially at elevated temperatures.
-
Oligomers/Polymers: Self-condensation of this compound or its precursors can lead to the formation of polyesteramides.
-
3-Aminopropanamide: Can be a precursor to acrylamide formation.[1]
-
Conjugate addition products: In the ammonolysis of unsaturated esters, ammonia can add to the carbon-carbon double bond.[2]
-
Ethylene cyanohydrin and bis(2-cyanoethyl) ether: These can be byproducts in the hydration of acrylonitrile.[3]
Q3: How can I minimize the formation of the critical impurity, acrylamide?
To reduce the dehydration of this compound to acrylamide, consider the following:
-
Temperature control: Avoid excessive temperatures during the reaction and work-up steps.
-
Moisture content: The presence of water can influence the rate of acrylamide formation.[4]
-
pH control: The stability of this compound is pH-dependent.
Q4: What are the recommended methods for purifying crude this compound?
Purification can be challenging due to the compound's polarity and potential for thermal degradation. Common techniques include:
-
Column chromatography: Silica (B1680970) gel chromatography can be effective, but care must be taken to avoid prolonged exposure to the stationary phase.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purification.
-
Vacuum distillation: This can be used, but it is crucial to maintain a low temperature to prevent dehydration to acrylamide.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor reaction progress: Use TLC or LC-MS to ensure the reaction has gone to completion before work-up.[5] - Optimize reaction time and temperature: Systematically vary these parameters to find the optimal conditions for your specific reagents and scale. |
| Side Reactions | - Control temperature: As discussed in the FAQs, elevated temperatures can promote side reactions like dehydration and oligomerization.[4] - Purity of starting materials: Impurities in starting materials can lead to unexpected byproducts. Ensure the purity of reactants before starting the synthesis.[6] |
| Product Loss During Work-up | - Optimize extraction: this compound is polar and may have some water solubility. Ensure efficient extraction with an appropriate organic solvent. - Minimize transfers: Each transfer of the product can result in some loss. |
| Degradation During Purification | - Avoid high temperatures: During solvent removal or distillation, use the lowest possible temperature. - Deactivate silica gel: If using column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent to prevent degradation of the product on the column.[7] |
Issue 2: Presence of Acrylamide as a Major Impurity
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| High Reaction Temperature | - Lower the reaction temperature: Investigate if the reaction can proceed efficiently at a lower temperature. |
| Thermal Stress During Work-up/Purification | - Use low-temperature purification methods: Opt for recrystallization or column chromatography at room temperature over vacuum distillation if possible. - Rotary evaporation conditions: Use a water bath at a moderate temperature (e.g., 30-40°C) and an efficient vacuum to remove solvent. |
| Prolonged Heating | - Minimize reaction time: Once the reaction is complete, proceed with the work-up promptly. |
Issue 3: Formation of Oligomers/Polymers
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| High Reactant Concentration | - Use more dilute conditions: This can sometimes disfavor intermolecular reactions that lead to oligomerization. |
| Presence of Catalysts Promoting Polymerization | - Screen catalysts: If using a catalyst, ensure it is selective for the desired amidation reaction over polymerization. |
| Elevated Temperatures | - Maintain strict temperature control: As with other side reactions, lower temperatures are generally preferred. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Ammonolysis of Ethyl 3-Hydroxypropanoate
Objective: To synthesize this compound from ethyl 3-hydroxypropanoate and ammonia.
Materials:
-
Ethyl 3-hydroxypropanoate
-
Ammonia solution (e.g., 7N in methanol)
-
Anhydrous solvents (e.g., methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reaction monitoring equipment (TLC or LC-MS)
-
Purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-hydroxypropanoate in a minimal amount of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add the ammonia solution to the stirred solution of the ester.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Note: This is a generalized protocol. Specific conditions such as reaction time, temperature, and molar ratios of reactants should be optimized for each specific application.
Data Presentation
Table 1: Influence of Temperature on Acrylamide Formation
| Temperature (°C) | Reaction Time (min) | Acrylamide Formation (%) |
| 160 | 20 | Up to 47.29% (in a model system with 3-aminopropanamide)[1] |
| 180 | 20 | Pronounced increase[4] |
Data presented is based on model systems and may vary depending on the specific reaction conditions.
Visualizations
Caption: Synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purification challenges of 3-Hydroxypropanamide from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-Hydroxypropanamide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its high polarity, its susceptibility to hydrolysis, and the potential for co-purification of structurally similar impurities.[1][2] Its polar nature, due to the presence of both hydroxyl and amide functional groups, can make it difficult to separate from polar byproducts and unreacted starting materials using standard chromatographic techniques.[1][2] Furthermore, achieving good crystallinity can sometimes be challenging, with the compound occasionally "oiling out" during recrystallization attempts.[1]
Q2: What are the common impurities I might encounter in my this compound reaction mixture?
A2: Common impurities are often related to the synthetic route employed. These can include:
-
Unreacted starting materials: Such as 3-hydroxypropionic acid or its esters.[3]
-
Reagents and catalysts: From the synthesis process.[3]
-
Byproducts: Arising from side reactions. The specific byproducts will depend on the reaction conditions and starting materials.
-
Degradation products: this compound can be susceptible to hydrolysis, which would lead to the formation of 3-hydroxypropionic acid and ammonia (B1221849).[4][5]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a highly effective method for assessing the purity of this compound.[6] Due to its limited UV chromophore, detection at low wavelengths (e.g., <210 nm) may be necessary. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility of the polar analyte. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for purity assessment.[1]
Q4: How can I minimize degradation of this compound during purification?
A4: To minimize degradation, particularly hydrolysis, it is advisable to avoid strongly acidic or basic conditions and prolonged exposure to high temperatures.[4][5] Working with degassed solvents can also be beneficial to prevent potential oxidation, although hydrolysis is the more common concern.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization. | The chosen solvent is too good, leading to high solubility even at low temperatures.[1] Presence of impurities inhibiting crystallization.[3] | - Perform a thorough solvent screen to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Try adding an anti-solvent dropwise to a solution of the crude product. - Purify the crude product by column chromatography first to remove impurities that may be inhibiting crystallization.[3] |
| Poor separation of product from impurities during column chromatography. | - Inappropriate solvent system (eluent).[1] - Column overloading.[1] | - Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (Rf value of the product around 0.3-0.4). A gradient elution may be necessary.[1] - Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.[1] |
| Low recovery of purified product after chromatography. | - The compound is highly polar and may be retained on the silica (B1680970) gel. - The chosen eluent is not polar enough to elute the product. | - Consider using a more polar stationary phase like alumina (B75360) or a reversed-phase column (e.g., C18) with an appropriate aqueous/organic mobile phase. - Gradually increase the polarity of the eluent during chromatography. For normal phase silica gel, adding a small amount of methanol (B129727) or ammonia to the eluent can help elute highly polar compounds. |
| Presence of 3-hydroxypropionic acid in the final product. | - Incomplete reaction if starting from 3-hydroxypropionic acid. - Hydrolysis of the amide during the reaction, work-up, or purification.[4][5] | - Ensure the initial reaction goes to completion by monitoring with TLC or HPLC. - During work-up, use neutral or slightly basic conditions to wash the organic layer and remove unreacted acid. Avoid strong acids or bases. - If using chromatography, the acidic impurity can sometimes be separated by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent, though this should be done with caution as it can affect peak shape and column integrity. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample.
1. Materials and Instrumentation:
-
HPLC system with a UV or ELSD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound sample.
-
HPLC-grade water.
-
HPLC-grade acetonitrile.
-
Volumetric flasks and pipettes.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards if quantitative analysis is required.
3. HPLC Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic elution with 95:5 (v/v) Water:Acetonitrile. A gradient may be required depending on the impurity profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm or ELSD |
4. Analysis:
-
Inject the prepared sample solution onto the HPLC system.
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Materials and Instrumentation:
-
Glass chromatography column.
-
Silica gel (60 Å, 230-400 mesh).
-
Crude this compound.
-
Solvents for eluent (e.g., Dichloromethane, Methanol).
-
Test tubes or flasks for fraction collection.
-
TLC plates and developing chamber.
2. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or the initial eluent).
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Avoid air bubbles.
-
Drain the solvent until it is level with the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with a solvent system of low polarity (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Collect fractions and monitor the separation by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Optimization of Fermentation Conditions for 3-Hydroxypropionic Acid (3-HP) Production
Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of 3-Hydroxypropionic Acid (3-HP), a valuable platform chemical. While the initial query mentioned 3-Hydroxypropanamide, the vast body of scientific literature focuses on the optimization of 3-Hydroxypropionic Acid (3-HP) production. This guide addresses common challenges, provides detailed experimental protocols, and presents quantitative data to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for 3-HP production?
A1: The most extensively studied microbial hosts for 3-HP production are genetically engineered strains of Escherichia coli and Klebsiella pneumoniae.[1][2] K. pneumoniae is a natural producer of coenzyme B12, which is a necessary cofactor for the glycerol (B35011) dehydratase enzyme in the primary production pathway from glycerol.[1][3] E. coli is also a popular choice due to its well-understood genetics and metabolic pathways, although it typically requires supplementation of coenzyme B12 or genetic engineering to produce it.[2]
Q2: What are the main metabolic pathways for 3-HP biosynthesis?
A2: The two primary metabolic pathways for 3-HP production from glycerol are the coenzyme A-dependent and coenzyme A-independent pathways. The most widely studied is the coenzyme A-independent pathway, which involves two main steps: the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase (ALDH).[4] Another significant pathway, particularly from glucose, is the malonyl-CoA pathway, where acetyl-CoA is converted to malonyl-CoA and then reduced to 3-HP.[4][5]
Q3: Why is byproduct formation a common issue in 3-HP fermentation?
A3: Byproduct formation is a common challenge because the intermediate, 3-hydroxypropionaldehyde (3-HPA), can also be reduced to 1,3-propanediol (B51772) (1,3-PDO) by native oxidoreductases in the host organism.[1] This diversion of carbon flux reduces the overall yield of 3-HP. To address this, metabolic engineering strategies often involve deleting the genes encoding for these reductases, such as dhaT and yqhD in K. pneumoniae and E. coli.[6][7]
Q4: How does aeration affect 3-HP production?
A4: Aeration is a critical parameter that needs to be carefully controlled. The conversion of 3-HPA to 3-HP by aldehyde dehydrogenase requires NAD+ as a cofactor, which is regenerated through the electron transport chain in the presence of oxygen.[3] Therefore, microaerobic conditions are often optimal. Insufficient aeration can lead to poor NAD+ regeneration and the accumulation of the byproduct 1,3-propanediol, while excessive aeration can inhibit the activity of certain enzymes and lead to oxidative stress.[7]
Q5: Is the intermediate 3-hydroxypropionaldehyde (3-HPA) toxic to the cells?
A5: Yes, 3-HPA has been shown to be toxic to microbial cells at certain concentrations, which can inhibit cell growth and overall 3-HP production.[2] Efficient conversion of 3-HPA to 3-HP is crucial. This can be achieved by overexpressing a highly active aldehyde dehydrogenase (ALDH) to prevent the accumulation of 3-HPA.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low 3-HP Titer | 1. Suboptimal fermentation conditions (pH, temperature, aeration).2. Inefficient cofactor (NAD+) regeneration.3. Low activity of key enzymes (glycerol dehydratase, aldehyde dehydrogenase). | 1. Optimize pH, temperature, and dissolved oxygen (DO) levels. A two-stage aeration strategy can be effective.[9]2. Ensure adequate aeration to facilitate NAD+ regeneration. Consider co-feeding with a substrate like glucose to enhance cofactor availability.[10]3. Overexpress the genes encoding for glycerol dehydratase and a highly active aldehyde dehydrogenase.[8] |
| High Byproduct (1,3-propanediol) Formation | 1. High activity of native 1,3-propanediol oxidoreductases.2. Insufficient aeration leading to NADH accumulation. | 1. Delete the genes responsible for 1,3-PDO production (e.g., dhaT, yqhD).[6][7]2. Increase the aeration rate to promote NAD+ regeneration and shift the metabolic flux towards 3-HP production.[7] |
| Accumulation of Intermediate (3-HPA) | 1. Aldehyde dehydrogenase (ALDH) is the rate-limiting step.2. Insufficient NAD+ availability for the ALDH reaction. | 1. Overexpress a highly efficient ALDH, such as PuuC from K. pneumoniae or a suitable variant.[10][11]2. Optimize aeration and consider co-substrate feeding strategies to improve NAD+ regeneration.[10] |
| Inhibited Cell Growth | 1. Toxicity from accumulated 3-HPA or high concentrations of 3-HP.2. Suboptimal media composition. | 1. Enhance the conversion of 3-HPA to 3-HP by overexpressing ALDH. For 3-HP toxicity, consider fed-batch strategies to maintain a sub-inhibitory concentration.2. Optimize the fermentation medium, including the concentrations of carbon and nitrogen sources, as well as essential minerals. |
| Plasmid Instability | 1. Metabolic burden from high-copy number plasmids.2. Lack of selective pressure. | 1. Consider genomic integration of the expression cassettes for key enzymes to create a more stable production strain.[3]2. Maintain appropriate antibiotic selection in the fermentation medium if using plasmids. |
Quantitative Data Presentation
Table 1: Effect of Aldehyde Dehydrogenase (ALDH) Overexpression on 3-HP Production in E. coli
| Strain | ALDH Gene | 3-HP Titer (g/L) | 1,3-PDO Titer (g/L) | Reference |
| Control | - | Low | High | [12] |
| Engineered | ydcW from K. pneumoniae | Increased | Reduced | [12] |
Table 2: Optimization of Fermentation Conditions for 3-HP Production
| Microorganism | Fermentation Strategy | Key Optimized Parameter(s) | 3-HP Titer (g/L) | Reference |
| K. pneumoniae | Fed-batch | Aeration (microaerobic), pH (7.0), IPTG concentration (0.02 mM) | 83.8 | [10] |
| E. coli | Fed-batch | Dissolved Oxygen (DO) control, continuous feeding | 76.2 | [12] |
| E. coli | Fed-batch with co-substrate | Glucose and glycerol co-feeding | 56.4 | [10] |
| C. glutamicum | Fed-batch | - | 62.6 | [1] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation
-
Prepare a sterile Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.
-
Inoculate 50 mL of the medium in a 250 mL flask with a single colony of the engineered strain from a fresh agar (B569324) plate.
-
Incubate the culture overnight at 37°C with shaking at 200-250 rpm.
-
Use this overnight culture to inoculate the main fermenter.
Protocol 2: Fed-Batch Fermentation for 3-HP Production in E. coli
-
Fermentation Medium: Prepare a defined mineral salt medium containing glycerol as the primary carbon source, a nitrogen source (e.g., (NH4)2SO4), phosphate, and trace elements.
-
Inoculation: Inoculate the fermenter containing the sterile medium with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.1.
-
Batch Phase:
-
Control the temperature at 37°C.
-
Maintain the pH at 7.0 by automatic addition of a base (e.g., NH4OH).
-
Maintain the dissolved oxygen (DO) level at a setpoint (e.g., 20% of air saturation) by adjusting the agitation speed and airflow rate.
-
-
Fed-Batch Phase:
-
Once the initial glycerol is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glycerol solution.
-
Employ a feeding strategy, such as a continuous feed or a pH-stat based feeding method, to maintain a low concentration of glycerol in the fermenter.[12]
-
If required by the engineered strain, supplement the feed with coenzyme B12.
-
If using an inducible promoter system, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase.
-
-
Sampling and Analysis:
-
Periodically take samples from the fermenter to measure cell density (OD600), and the concentrations of 3-HP, glycerol, and major byproducts using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Biosynthesis pathway of 3-HP from glycerol.
Caption: General workflow for optimizing 3-HP fermentation.
References
- 1. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 2. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemplating 3-Hydroxypropionic Acid Biosynthesis in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioproduction of 3-Hydroxypropionic Acid by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of poly(3-hydroxypropionate) from glycerol using engineered Klebsiella pneumoniae strain without vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High-level production of 3-hydroxypropionic acid from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxypropanamide Solubility
Welcome to the technical support center for 3-Hydroxypropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a polar molecule containing both hydroxyl and amide functional groups. These groups allow it to form hydrogen bonds, making it soluble in water and other polar organic solvents.[1] However, at high concentrations or in specific solvent systems, achieving the desired solubility can be challenging.
Q2: I'm observing precipitation when trying to dissolve this compound at a high concentration in water. What can I do?
A2: Precipitation at high concentrations is a common issue. Several strategies can be employed to overcome this:
-
Heating: Gently warming the solution can increase the solubility of this compound. It is crucial to monitor for any degradation of the compound at elevated temperatures.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and enhance dissolution.
-
Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility.
-
pH Adjustment: Although this compound is a neutral molecule, slight adjustments to the pH of the solution can sometimes influence solubility, particularly if impurities are present.
Q3: Can I use a co-solvent to improve the solubility of this compound? If so, which ones are recommended?
A3: Yes, using co-solvents is a highly effective method. The addition of a water-miscible solvent can disrupt the hydrogen bonding network of water, reducing its polarity and allowing for better solvation of the solute.[2][3] For a polar compound like this compound, polar protic and aprotic solvents are good candidates.
Recommended Co-solvents:
-
Ethanol
-
Methanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG) 400
-
Dimethyl Sulfoxide (DMSO)
The choice of co-solvent and its concentration will depend on the specific requirements of your experiment, including downstream applications and potential toxicity. It is advisable to perform a small-scale pilot experiment to determine the optimal co-solvent and ratio.
Q4: How does pH adjustment affect the solubility of this compound?
A4: As a neutral amide, the solubility of pure this compound is generally expected to be largely independent of pH. However, the stability of the amide bond can be sensitive to pH extremes. Under strongly acidic or basic conditions, hydrolysis of the amide can occur. For formulation purposes, it is generally recommended to maintain the pH in the neutral range (pH 6-8) to ensure the chemical integrity of the molecule. If solubility issues persist, it is more effective to explore other strategies like co-solvents or complexation agents.
Q5: Are there more advanced techniques to enhance the solubility of this compound for formulation development?
A5: Yes, for challenging formulation requirements, several advanced techniques can be considered:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, forming inclusion complexes with increased aqueous solubility.[4][5][6] This is a widely used technique in the pharmaceutical industry.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state. When introduced to an aqueous medium, the carrier dissolves and releases the compound as fine, amorphous particles with enhanced solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible particles after attempting to dissolve this compound. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature. | 1. Increase the temperature of the solution while stirring. 2. Use sonication to aid dissolution. 3. Add a co-solvent (see table below for suggestions). 4. Filter the solution to remove undissolved particles if a saturated solution is acceptable for the experiment. |
| Precipitation occurs when a stock solution of this compound in an organic solvent is diluted with an aqueous buffer. | The organic solvent is not fully miscible with the aqueous buffer at the dilution ratio, or the final solvent composition cannot maintain the solubility of this compound. | 1. Decrease the concentration of the stock solution. 2. Use a different organic solvent with better water miscibility (e.g., DMSO, ethanol). 3. Add the stock solution to the aqueous buffer slowly while vortexing vigorously. 4. Consider preparing the final solution directly in a co-solvent/buffer mixture. |
| The dissolved this compound appears to degrade over time, indicated by a change in color or the appearance of new peaks in analytical assays. | The pH of the solution may be too acidic or basic, leading to hydrolysis of the amide bond. The solution may be exposed to light or high temperatures. | 1. Ensure the pH of the solution is maintained in the neutral range (pH 6-8). 2. Store the solution protected from light and at a low temperature (e.g., 2-8 °C). 3. Prepare fresh solutions before use whenever possible. |
Data Presentation
Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The molecule can form strong hydrogen bonds with protic solvents via its hydroxyl and amide groups. |
| Polar Aprotic | DMSO, Acetonitrile | Soluble | The polar nature of the solvent can interact with the polar amide and hydroxyl groups. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of this compound limits its interaction with non-polar solvents. |
Note: This table provides a general prediction. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for improving the solubility of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Deionized Water
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400, or DMSO)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a series of co-solvent/water mixtures: In separate volumetric flasks, prepare different ratios (v/v) of your chosen co-solvent and deionized water (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).
-
Determine the solubility in each mixture:
-
Add an excess amount of this compound to a known volume of each co-solvent/water mixture.
-
Stir the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve).
-
-
Select the optimal co-solvent mixture: Based on the results, choose the co-solvent mixture that provides the desired solubility with the lowest concentration of organic solvent to minimize potential toxicity or interference in downstream applications.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
This protocol outlines the preparation of a solid inclusion complex of this compound with a cyclodextrin (B1172386) to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve the cyclodextrin: In a suitable vessel, dissolve the chosen cyclodextrin in deionized water with stirring. The concentration will depend on the specific cyclodextrin used.
-
Add this compound: To the cyclodextrin solution, add this compound in a desired molar ratio (e.g., 1:1).
-
Stir for complexation: Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Freeze the solution: Once the complexation is complete, freeze the solution completely (e.g., at -80 °C).
-
Lyophilize: Transfer the frozen sample to a lyophilizer and run a suitable program to sublime the water, resulting in a dry powder of the this compound-cyclodextrin inclusion complex.
-
Characterize the complex (optional but recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Evaluate solubility: Determine the aqueous solubility of the resulting complex and compare it to that of the uncomplexed this compound.
Visualizations
Caption: Decision workflow for addressing low solubility of this compound.
Caption: Role of this compound solubility in a bioconjugation workflow.
References
Troubleshooting HPLC Peak Tailing for 3-Hydroxypropanamide: A Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers, scientists, and drug development professionals in achieving optimal chromatographic results, this technical support guide provides a comprehensive resource for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing specifically for the polar compound 3-Hydroxypropanamide. This guide, presented in a user-friendly question-and-answer format, addresses common issues and offers detailed experimental protocols to ensure accurate and reproducible analyses.
Understanding the Challenge: The Polarity of this compound
This compound is a small, polar molecule containing both a hydroxyl and an amide functional group. Its high polarity (predicted XlogP of -1.6) makes it poorly retained on traditional reversed-phase HPLC columns, often leading to peak tailing.[1] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting peaks. The primary cause of peak tailing for such polar compounds is often secondary interactions with the stationary phase.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: The most frequent causes of peak tailing for a polar compound like this compound are:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to multiple retention mechanisms and a tailed peak.[2][3][4][5]
-
Inappropriate Column Choice: Using a standard C18 column may not provide adequate retention and can exacerbate tailing for highly polar analytes.[6][7]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols, affecting the degree of secondary interactions.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3]
Q2: How can I predict the optimal mobile phase pH for my analysis?
Q3: What type of HPLC column is best suited for analyzing this compound?
A3: For polar compounds like this compound, consider the following column types:
-
Polar-Endcapped Reversed-Phase Columns: These columns have a modified surface that shields the residual silanol groups, reducing secondary interactions and improving peak shape for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[1] HILIC columns, such as those with amide or diol functional groups, utilize a high organic mobile phase with a small amount of aqueous solvent to retain and separate polar analytes.[1][8][9]
Q4: Can my sample solvent affect the peak shape?
A4: Yes, the sample solvent can have a significant impact. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.
Troubleshooting Workflow
A systematic approach is key to identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization (Reversed-Phase)
This protocol aims to reduce peak tailing by minimizing silanol interactions.
-
Column: Use a polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Initial Conditions: Start with a low percentage of Mobile Phase B (e.g., 5%) and run an isocratic elution.
-
pH Evaluation: Prepare mobile phases with varying pH values by using different additives (e.g., 0.1% Trifluoroacetic Acid for lower pH, or ammonium (B1175870) formate (B1220265) buffer for a slightly higher but controlled pH).
-
Injection: Inject a standard solution of this compound (e.g., 10 µg/mL in mobile phase).
-
Analysis: Compare the peak shape (tailing factor) at each pH condition to determine the optimal pH for symmetrical peaks.
Protocol 2: HILIC Method for this compound
This protocol is for situations where reversed-phase chromatography fails to provide adequate retention and peak shape.
-
Column: HILIC Amide or Diol column (e.g., 4.6 x 100 mm, 3 µm).[8][9]
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be 0-100% B over 10 minutes.
-
Injection: Inject a standard solution of this compound (e.g., 10 µg/mL in 90:10 Acetonitrile/Water).
-
Analysis: Observe the retention and peak shape. Adjust the gradient steepness and mobile phase composition to optimize the separation.
Quantitative Data Summary
The following tables summarize the expected impact of key chromatographic parameters on the peak tailing of this compound.
Table 1: Effect of Mobile Phase pH on Tailing Factor (Reversed-Phase)
| Mobile Phase pH | Expected Tailing Factor | Rationale |
| 2.5 - 3.5 | 1.0 - 1.2 | Suppresses ionization of silanol groups, minimizing secondary interactions.[2][4] |
| 4.0 - 6.0 | > 1.5 | Partial ionization of silanols leads to strong secondary interactions. |
| > 7.0 | Variable | Amide hydrolysis may occur at high pH; silanols are fully ionized. |
Table 2: Comparison of Column Chemistries
| Column Type | Expected Retention | Expected Peak Shape | Primary Interaction |
| Standard C18 | Low | Poor (Tailing) | Hydrophobic |
| Polar-Endcapped C18 | Moderate | Good | Hydrophobic with reduced secondary interactions |
| HILIC (Amide/Diol) | High | Excellent | Hydrophilic partitioning.[1] |
Signaling Pathways and Logical Relationships
The chemical interactions leading to peak tailing can be visualized as follows:
Caption: Interactions causing peak tailing for polar analytes.
By following this comprehensive guide, researchers can systematically troubleshoot and resolve issues with HPLC peak tailing for this compound, leading to more accurate and reliable analytical results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Acrylamide HPLC Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. MolGpKa [xundrug.cn]
- 8. HILIC-Amide Column HPLC Chromatography | BioVanix Technology [biovanix.com]
- 9. hawach.com [hawach.com]
Minimizing by-product formation in 3-Hydroxypropanamide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-Hydroxypropanamide (3-HPAm).
Troubleshooting Guide & FAQs
1. My reaction is producing a significant amount of acrylic acid. How can I prevent this?
The formation of acrylic acid is a common issue, typically resulting from the dehydration of this compound, especially at elevated temperatures.
-
Recommendation: Maintain strict temperature control throughout the reaction. The optimal temperature range is catalyst and solvent dependent, but generally, lower temperatures are favored to minimize dehydration. It is also crucial to control the pH of the reaction medium, as acidic or basic conditions can catalyze the elimination of the hydroxyl group.
2. I am observing the formation of 3-hydroxypropionic acid in my product. What is the cause and how can I minimize it?
The presence of 3-hydroxypropionic acid (3-HP) indicates hydrolysis of the amide group in 3-HPAm.[1] This is often promoted by the presence of water and strong acidic or basic conditions.
-
Troubleshooting Steps:
-
Control pH: Maintain a neutral or near-neutral pH to reduce the rate of acid- or base-catalyzed hydrolysis.
-
Limit Water Content: If the reaction chemistry allows, use a solvent system with minimal water content.
-
Purification: If some hydrolysis is unavoidable, 3-HP can be separated from 3-HPAm during downstream processing, for example, through extraction or chromatography.[2]
-
3. My final product appears to be polymeric. What leads to this and how can I avoid it?
Polymerization of 3-HPAm can occur, particularly during concentration or purification steps at elevated temperatures.[3] This can manifest as a viscous liquid or a solid precipitate.
-
Preventative Measures:
-
Avoid excessive heating during solvent removal or distillation.
-
Consider using vacuum distillation at lower temperatures to concentrate the product.[3]
-
Store the purified 3-HPAm at low temperatures to prevent polymerization over time.
-
4. When synthesizing 3-HPAm from acrylonitrile (B1666552), what are the expected by-products and how can I improve selectivity?
The hydration of acrylonitrile can lead to several by-products besides the desired acrylamide (B121943) (a precursor to 3-HPAm). Common by-products include ethylene (B1197577) cyanohydrin and bis(2-cyanoethyl) ether.[4]
-
Improving Selectivity:
By-product Formation Summary
| By-product | Formation Pathway | Key Influencing Factors | Mitigation Strategy |
| Acrylic Acid | Dehydration of 3-HPAm | High Temperature, Non-neutral pH | Strict temperature and pH control. |
| 3-Hydroxypropionic Acid | Hydrolysis of 3-HPAm | Presence of water, Acidic or Basic pH | Maintain neutral pH, minimize water, purification.[1][2] |
| Polymeric Material | Self-polymerization of 3-HPAm | High Temperature | Avoid excessive heat during purification and storage.[3] |
| Ethylene Cyanohydrin | Side reaction in acrylonitrile hydration | Catalyst, Reaction Conditions | Use of selective catalysts (e.g., copper-based).[4] |
| Bis(2-cyanoethyl) ether | Side reaction in acrylonitrile hydration | Catalyst, Reaction Conditions | Optimization of catalyst and reaction parameters.[4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in Chemical Synthesis
-
Reaction Setup: Assemble a reaction vessel with a condenser, temperature probe, and means for controlled reagent addition. Ensure the system can be maintained under an inert atmosphere if required.
-
Temperature Control: Use a reliable heating/cooling system (e.g., oil bath, cryostat) to maintain the reaction temperature within a narrow range (± 1-2 °C) of the optimized temperature.
-
pH Monitoring and Control: If the reaction is performed in an aqueous or protic solvent, use a calibrated pH meter to monitor the pH. Have acidic or basic solutions on standby for neutralization if deviations occur.
-
Work-up: Upon reaction completion, cool the mixture to room temperature before extraction or purification to prevent thermally induced by-product formation.
-
Purification: Employ purification techniques that avoid high temperatures, such as column chromatography or low-temperature crystallization. If distillation is necessary, perform it under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Caption: Key pathways for 3-HPAm formation and common by-products.
Caption: A logical workflow for troubleshooting by-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 3. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4302597A - Method for the hydration of acrylonitrile to acrylamide - Google Patents [patents.google.com]
- 6. US4302597A - Method for the hydration of acrylonitrile to acrylamide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-Hydroxypropanamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Hydroxypropanamide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthesis routes for this compound are the chemical hydration of acrylonitrile (B1666552) or acrylamide (B121943) and biotechnological methods. The catalytic hydration of acrylonitrile is a common industrial method for producing acrylamide, which can be further hydrated to this compound.[1][2][3] Biotechnological routes often involve the microbial conversion of glycerol (B35011) or sugars to 3-hydroxypropionic acid, which can then be amidated.
Q2: What are the most common challenges when scaling up the synthesis from a lab to a pilot plant?
A2: Scaling up the synthesis of this compound introduces several challenges that can affect yield, purity, and safety. These include:
-
Heat Transfer: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature spikes in large reactors due to a lower surface-area-to-volume ratio.[4]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more difficult, which can result in localized "hot spots," uneven reactant concentrations, and increased side-product formation.
-
Impurity Profile: Minor impurities at the lab scale can become significant at a larger scale, complicating purification.
-
Reaction Time: Reactions may take longer to reach completion at scale, which can lead to the degradation of thermally sensitive products.
-
Purification: Methods like column chromatography that are feasible in the lab are often impractical at an industrial scale, necessitating the development of scalable purification techniques like crystallization.[5]
Q3: How does the choice of catalyst impact the hydration of acrylonitrile to acrylamide, a precursor to this compound?
A3: The catalyst is crucial for the selective hydration of acrylonitrile to acrylamide. Copper-based catalysts, including Raney copper, are widely used and offer high selectivity.[1][2][6] The choice of catalyst can influence reaction temperature, pressure, and the formation of by-products such as ethylene (B1197577) cyanohydrin and bis(2-cyanoethyl) ether.[6] For pilot-scale operations, fixed-bed reactors with a stable catalyst are often preferred for continuous processing.[2]
Troubleshooting Guide
Problem 1: The yield of this compound has significantly decreased after scaling up the reaction.
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | Inadequate heat dissipation in a larger reactor can lead to side reactions or product degradation. Implement more efficient cooling systems and monitor the internal temperature at multiple points. |
| Inefficient Mixing | "Dead zones" in the reactor can result in incomplete reactions. Evaluate the stirrer design and speed to ensure homogeneity. Consider installing baffles to improve mixing. |
| Extended Reaction Time | Longer reaction times at elevated temperatures can degrade the product. Optimize the reaction time for the larger scale, potentially by adjusting catalyst loading or temperature. |
| Catalyst Deactivation | The catalyst may deactivate more rapidly at a larger scale. Investigate the catalyst's stability under the pilot plant conditions and consider regeneration or replacement. |
Problem 2: The purity of the isolated this compound is lower at the pilot scale.
| Possible Cause | Troubleshooting Step |
| Increased By-product Formation | Localized high concentrations of reactants due to poor mixing can favor the formation of impurities. Improve mixing and consider a slower, controlled addition of reactants. |
| Oxygen Sensitivity | Some reactants or products may be sensitive to oxidation, which is more likely in a larger reactor with a greater headspace. Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Ineffective Purification | Lab-scale purification methods may not be suitable for larger quantities. Develop a scalable purification strategy, such as recrystallization, and optimize solvent systems and conditions.[5][7][8] |
Problem 3: The final product is discolored.
| Possible Cause | Troubleshooting Step |
| Oxidation of Reactants or Product | Trace impurities or exposure to air can cause discoloration. Purge the reactor and reactants with an inert gas and use high-purity starting materials. |
| Thermal Degradation | Overheating during the reaction or workup can lead to the formation of colored by-products. Ensure precise temperature control throughout the process. |
| Contamination from Equipment | Corrosion or leaching from the reactor or transfer lines can introduce colored impurities. Verify the chemical compatibility of all equipment. |
Experimental Protocols
Lab-Scale Synthesis: Hydration of Acrylamide
This protocol is a representative procedure for the lab-scale synthesis of this compound.
Materials:
-
Acrylamide
-
Deionized Water
-
Acidic Ion-Exchange Resin (e.g., Amberlyst 15)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve acrylamide in deionized water to create a solution.
-
Add the acidic ion-exchange resin to the flask.
-
Heat the mixture to a controlled temperature with constant stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the ion-exchange resin.
-
The aqueous solution of this compound can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Pilot-Scale Synthesis: Hydration of Acrylamide
This protocol outlines the considerations for scaling up the lab procedure to a pilot plant.
Equipment:
-
Jacketed glass or stainless steel reactor (50-100 L) with overhead stirring and temperature control
-
Inert gas supply (e.g., nitrogen)
-
Filtration system
-
Crystallization vessel
Procedure:
-
Charge the reactor with deionized water and acrylamide, ensuring thorough mixing.
-
Introduce the acidic ion-exchange resin.
-
Heat the reactor to the target temperature using the jacket, maintaining a controlled heating rate.
-
Monitor the internal temperature and pressure throughout the reaction.
-
After the reaction is complete, cool the reactor contents.
-
Transfer the reaction mixture through a filtration system to remove the catalyst.
-
Transfer the filtrate to a crystallization vessel.
-
Concentrate the solution and induce crystallization by cooling and/or adding an anti-solvent.
-
Isolate the purified this compound by filtration and dry under vacuum.
Data Presentation
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) | Key Considerations for Scale-Up |
| Batch Size | 10-50 g | 5-20 kg | Proportional increase in reactants and solvents. |
| Reaction Time | 4-6 hours | 6-10 hours | Longer heating and cooling times; potential for side reactions with extended time. |
| Yield | 85-95% | 75-85% | Potential for lower yield due to challenges in heat and mass transfer. |
| Purity (after initial workup) | >98% | 90-95% | Increased potential for by-product formation. |
| Purification Method | Column Chromatography | Crystallization | Need for a scalable and cost-effective purification method.[5][8] |
Visualizations
Caption: From Lab Bench to Pilot Plant.
References
- 1. Acrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. asynt.com [asynt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and scalable purification of a therapeutic full-length antibody based on process crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in commercial 3-Hydroxypropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Hydroxypropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: The impurity profile of commercial this compound can vary depending on the manufacturing process. Common impurities may include:
-
Unreacted Starting Materials: Residual amounts of starting materials from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Impurities formed due to the degradation of this compound over time or due to exposure to stress conditions.
-
Residual Solvents: Solvents used in the manufacturing and purification processes.
For a detailed list of potential impurities based on the synthesis route, please refer to the troubleshooting guide below. A representative Certificate of Analysis (CoA) often provides a list of specified impurities and their acceptable limits.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and powerful methods.[1][2]
-
HPLC: A stability-indicating HPLC method can separate this compound from its impurities and degradation products, allowing for accurate quantification.
-
GC-MS: This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
Detailed experimental protocols for these methods are provided in the "Experimental Protocols" section.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool place, protected from light and moisture.
Q4: My experimental results are inconsistent. Could impurities in this compound be the cause?
A4: Yes, impurities in this compound can significantly impact experimental outcomes. They can interfere with reactions, affect biological assays, and lead to the formation of unintended by-products. It is crucial to use a well-characterized, high-purity grade of this compound for sensitive applications. If you suspect impurities are affecting your results, we recommend performing a purity analysis of your sample.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Synthesis-Related Impurities | Identify the synthesis route of your commercial batch if possible. This will help in predicting the likely impurities. See Table 1 for a summary of potential impurities based on the synthesis route. |
| Degradation of this compound | This compound can degrade under certain conditions. Review your sample handling and storage procedures. Consider performing a forced degradation study to identify potential degradation products.[3][4][5][6] |
| Contamination | Ensure proper cleaning of all glassware and equipment. Analyze a solvent blank to rule out contamination from the analytical system. |
Table 1: Potential Synthesis-Related Impurities in this compound
| Synthesis Route | Potential Starting Materials | Potential By-products/Impurities |
| Hydration of Acrylonitrile | Acrylonitrile | Acrylamide, Acrylic Acid, Polyacrylamide |
| Ammonolysis of Ethyl 3-hydroxypropionate | Ethyl 3-hydroxypropionate, Ammonia | Unreacted ester, 3,3'-oxydipropanenitrile |
| Fermentation | Glucose, Yeast Extract | Residual media components, other organic acids |
Issue 2: Low Yield or Incomplete Reaction in a Synthesis Protocol
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Inhibitory Impurities | Certain impurities can act as inhibitors in chemical reactions. Analyze the purity of your this compound to identify any potential inhibitors. |
| Incorrect Quantification of Starting Material | Impurities can affect the accuracy of the mass of this compound used. Use a validated assay method, such as HPLC with a certified reference standard, to determine the exact purity of your material before use. |
| Degradation of this compound | Ensure the reaction conditions (e.g., pH, temperature) are not causing degradation of the starting material. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for the purity assessment of this compound using a stability-indicating HPLC method. Method optimization and validation are recommended for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid. |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase (initial conditions) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks to determine the purity.
Protocol 2: Identification of Volatile Impurities by GC-MS
This protocol is for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-500 amu |
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Direct injection of the solution.
Data Analysis:
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Visualizations
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
Technical Support Center: 3-Hydroxypropanamide Sample Preparation
Welcome to the technical support center for handling 3-Hydroxypropanamide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from their samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during the drying process.
Issue 1: My sample is an oil or a very hygroscopic solid that won't crystallize.
-
Possible Cause: this compound is highly hygroscopic and can readily absorb atmospheric moisture, preventing crystallization or appearing as a viscous oil. Tightly bound water molecules may not be removed by simple vacuum drying.
-
Solution: Azeotropic Distillation. This technique is highly effective for removing water from hygroscopic substances. By adding a solvent (an entrainer) like toluene (B28343) that forms a lower-boiling azeotrope with water, you can distill off the water-entrainer mixture, leaving the dry compound behind.[1][2]
-
Action: Refer to the Experimental Protocol: Azeotropic Distillation with Toluene for a detailed procedure. Stirring well during the process is crucial.[2]
-
Issue 2: I suspect my this compound sample is degrading upon heating.
-
Possible Cause: Amides and molecules with hydroxyl groups can be sensitive to thermal degradation. Standard oven drying or even vacuum drying at elevated temperatures might cause decomposition, leading to impurities.
-
Solution 1: Lyophilization (Freeze-Drying). This is the gentlest method for removing water from heat-sensitive materials.[3][4] The process involves freezing the sample and then sublimating the water (ice) directly into vapor under a deep vacuum. This avoids the damaging effects of heat.
-
Action: See the Experimental Protocol: Lyophilization for step-by-step instructions. This method is ideal for preserving the integrity of the compound.[5]
-
-
Solution 2: Low-Temperature Vacuum Distillation. If the sample is in a solvent, vacuum distillation at a low temperature (e.g., 40°C) can effectively remove water and other volatile solvents without causing significant degradation.[6]
-
Action: Use a rotary evaporator connected to a good vacuum pump and a cold trap.
-
Issue 3: After drying, my solid sample quickly becomes sticky again.
-
Possible Cause: The dried this compound is extremely hygroscopic and is rapidly reabsorbing moisture from the air.
-
Solution: Proper Storage. Dried samples must be handled and stored under anhydrous conditions.
-
Action 1: Immediately transfer the dried sample to a desiccator containing a strong drying agent like granular phosphorus pentoxide (P4O10), anhydrous calcium sulfate (B86663) (Drierite®), or silica (B1680970) gel.[7][8]
-
Action 2: Handle the sample in a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent any contact with ambient moisture.
-
Action 3: Store the sample in tightly sealed containers, possibly with a small amount of desiccant inside or sealed with paraffin (B1166041) film.[8]
-
Issue 4: I am trying to dry a large volume of aqueous this compound solution.
-
Possible Cause: Removing large quantities of water requires an efficient and scalable method. Simple evaporation can be slow and energy-intensive.
-
Solution: Initial Concentration followed by Final Drying. A two-step process is often most efficient.
-
Action 1 (Concentration): Use a rotary evaporator under vacuum to remove the bulk of the water.[6] This is much faster than simple evaporation.
-
Action 2 (Final Drying): Once the sample is concentrated to a syrup or solid, use one of the primary drying methods (Lyophilization, Azeotropic Distillation, or Vacuum Oven Drying) to remove the remaining residual water.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for removing water from this compound?
The best method depends on the sample's thermal stability and the amount of water to be removed.
-
For heat-sensitive samples , Lyophilization (Freeze-Drying) is the preferred method as it avoids high temperatures entirely.[3][5]
-
For stubbornly bound water in thermally stable samples, Azeotropic Distillation with an entrainer like toluene is highly effective.[1][2]
-
For routine drying of small, solid samples , a Vacuum Oven at a moderate temperature (e.g., 40-50°C) is a good option.[6]
Q2: Can I add a drying agent like magnesium sulfate or molecular sieves directly to my this compound solution?
This is generally not recommended for final product purification. While these agents are used for drying organic solutions, they can be difficult to filter out completely and may introduce impurities. This method is more suitable for drying a solvent that will later be removed, rather than for drying the final solid product itself. Molecular sieves (3Å or 4Å) can be used, but require careful separation afterwards.[1]
Q3: What is azeotropic distillation and how does it work?
Azeotropic distillation is a technique used to separate components that cannot be separated by simple distillation, such as a mixture of water and an organic compound. It involves adding a third component, an "entrainer" (e.g., toluene), which forms a new, low-boiling-point azeotrope with one of the original components (in this case, water).[1] When the mixture is heated, this water-entrainer azeotrope boils off first, effectively removing the water from the original mixture.[9]
Q4: What is the difference between drying and dehydration?
In this context, drying refers to the physical removal of water from a sample without changing its chemical structure. Methods include lyophilization, vacuum drying, and azeotropic distillation. Dehydration , on the other hand, is a chemical reaction where a molecule of water is eliminated from the compound itself, forming a new chemical entity. For example, strong dehydrating agents like phosphorus pentoxide (P4O10) can convert an amide into a nitrile, which would be an undesired side reaction when simply trying to dry your this compound sample.[7]
Q5: How can I confirm my sample is completely dry?
Several analytical techniques can be used:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying low levels of water in a sample.
-
Thermogravimetric Analysis (TGA): This method measures changes in mass as a function of temperature and can show a mass loss step corresponding to water evaporation.
-
Proton NMR (¹H NMR): A "wet" sample will show a broad peak for water (typically around 1.5-4.7 ppm, depending on the solvent). In a very dry sample dissolved in an anhydrous deuterated solvent, this peak will be minimal or absent.
Data Presentation: Comparison of Drying Methods
The following table summarizes the key parameters and suitability of different methods for removing water from this compound.
| Feature | Vacuum Oven Drying | Lyophilization (Freeze-Drying) | Azeotropic Distillation | Desiccator |
| Operating Principle | Evaporation under reduced pressure | Sublimation of frozen water under deep vacuum | Distillation with a water-entraining solvent | Absorption of moisture by a desiccant |
| Temperature | Low to Moderate (e.g., 30-60°C) | Very Low (e.g., < -40°C) | High (Boiling point of azeotrope) | Ambient |
| Pressure | Vacuum (e.g., 1-50 mbar) | High Vacuum (e.g., < 0.1 mbar) | Atmospheric | Atmospheric |
| Typical Duration | Hours to Days | Days | Hours | Days to Weeks |
| Heat-Sensitive Samples | Moderate Suitability (use low temp) | Excellent Suitability | Poor Suitability (unless azeotrope boils low) | Excellent Suitability (for storage) |
| Key Advantage | Simple, common equipment | Preserves sample integrity; no heat damage | Highly effective for removing bound water | Simple, for storage and final drying |
| Key Disadvantage | Can be slow; potential for heat damage | Slow process; requires specialized equipment | High temperatures; requires solvent removal step | Very slow; only for small amounts |
Experimental Protocols & Visualizations
Protocol: Vacuum Oven Drying
This method is suitable for removing residual solvents and water from thermally stable, solid samples.
Methodology:
-
Place a thin layer of the this compound sample in a clean, shallow glass dish (e.g., a petri dish or watch glass).
-
Place the dish inside a vacuum oven.
-
Connect the oven to a vacuum pump with a cold trap in between.
-
Begin pulling a vacuum, ensuring a good seal.
-
Once a stable vacuum is achieved, set the oven to a low temperature (e.g., 40°C). Caution: Do not heat before the vacuum is established to avoid bumping.
-
Dry for 12-24 hours, or until the sample reaches a constant weight.
-
Turn off the heat and allow the oven to cool completely before slowly releasing the vacuum, preferably by bleeding in a dry, inert gas like nitrogen.
-
Immediately transfer the sample to a desiccator for storage.
Caption: Workflow for drying this compound using a vacuum oven.
Protocol: Lyophilization (Freeze-Drying)
This is the ideal method for heat-sensitive samples, starting from a frozen aqueous solution.
Methodology:
-
Dissolve the this compound sample in a minimal amount of high-purity water.
-
Pour the solution into a lyophilizer flask, filling it no more than one-third full.
-
Attach the flask to a rotary evaporator (without heat or vacuum) and rotate it in a dry ice/acetone or liquid nitrogen bath. This will create a thin, frozen shell on the inside wall of theflask, maximizing the surface area.
-
Once the sample is solidly frozen, immediately attach the flask to a port on the lyophilizer manifold. Ensure the condenser is at its operating temperature (e.g., -50°C or lower).
-
Open the valve to the flask to expose it to the high vacuum of the system.
-
Water will sublimate from the frozen sample and collect on the cold condenser.
-
The process is complete when all the ice has disappeared, leaving a fluffy, dry powder in the flask. This can take 1-3 days.
-
Vent the system with dry nitrogen, quickly remove the flask, and transfer the dried product to an airtight container for storage in a desiccator.
Caption: Experimental workflow for Lyophilization (Freeze-Drying).
Protocol: Azeotropic Distillation with Toluene
This method is highly effective for removing water from samples that are difficult to dry by other means.
Methodology:
-
Place the "wet" this compound sample into a round-bottom flask equipped with a magnetic stir bar.
-
Add a sufficient volume of toluene to fully suspend the sample.[2]
-
Set up a distillation apparatus, preferably with a Dean-Stark trap, and a condenser. The Dean-Stark trap will collect the distilled water/toluene, allowing the lighter toluene to return to the flask while trapping the denser water.
-
Heat the flask with vigorous stirring in a heating mantle.
-
The toluene-water azeotrope will begin to distill (boiling point ~84°C).
-
Continue the distillation until no more water collects in the trap.
-
Allow the apparatus to cool.
-
Remove the remaining toluene from the flask using a rotary evaporator.
-
The remaining solid is the dried this compound. Further dry under high vacuum to remove any final traces of toluene.
-
Store the final product in a desiccator.
Caption: Logical workflow for Azeotropic Distillation using toluene.
References
- 1. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US20080050793A1 - Method of drying biological material - Google Patents [patents.google.com]
- 4. Freeze Drying in Biopharma | Lyophilization Training [skillpad.com]
- 5. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 7. Hakuna Matata: Dehydration of Amides [newhakunamatata.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. USRE23262E - Azeotropic distillation of toluene - Google Patents [patents.google.com]
Dealing with the hygroscopic nature of 3-Hydroxypropanamide
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of 3-Hydroxypropanamide.
Frequently Asked Questions (FAQs)
Q1: My this compound has clumped together. Can I still use it?
A1: Clumping is a common issue with hygroscopic compounds like this compound and indicates moisture absorption. For qualitative purposes, you may be able to break up the clumps with a spatula. However, for applications requiring high purity and accurate concentration, the presence of water can interfere with your experiment. It is highly recommended to use a fresh, unopened container or to dry the material under vacuum if you have the appropriate equipment and validation procedures.[1] Any absorbed moisture will alter the mass of the compound, leading to inaccuracies in solution preparation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][2][3] The storage area should be cool, dry, and well-ventilated.[2][3] For enhanced protection, especially in humid environments, store the container inside a desiccator with a suitable drying agent.[4]
Q3: I need to weigh this compound for an experiment. What is the best way to do this to avoid moisture absorption?
A3: Weighing hygroscopic substances requires speed and a controlled environment. The most accurate method is to weigh the compound in a glovebox with a controlled, low-humidity atmosphere.[5] If a glovebox is not available, you can employ the "weighing by difference" method. Tare a sealed container with the compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in weight will be the amount of compound transferred.[4] It is crucial to work quickly to minimize exposure to ambient air.[1]
Q4: How does moisture affect the stability and reactivity of this compound?
A4: Moisture can compromise the stability of this compound, primarily through hydrolysis. Amides are susceptible to hydrolysis, which would break the amide bond to form 3-hydroxypropionic acid and ammonia.[6] This degradation would not only decrease the purity of your starting material but also introduce impurities that could affect your experimental outcome, particularly in sensitive applications like drug formulation. Increased moisture can also alter the physical properties of the solid, impacting flowability and handling.[7]
Q5: What are the primary safety hazards associated with this compound?
A5: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, inhaled, or in contact with skin.[2][5] It can also cause serious eye irritation and skin irritation.[2][5] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]
Data Presentation
Table 1: Representative Water Absorption of a Small Amide (Acrylamide) at 20°C
| Relative Humidity (RH) | Approximate Moisture Content (% dry basis) |
| 11% | Low |
| Below 80% | Constant, below 20% |
| Above 90% | Steep increase |
Source: Adapted from studies on acrylamide (B121943) moisture sorption isotherms.[2][3]
Experimental Protocols
Protocol 1: Accurate Weighing of this compound Using the Subtraction Method
Objective: To accurately weigh a specific mass of hygroscopic this compound while minimizing moisture absorption.
Materials:
-
This compound in its original, sealed container
-
Spatula
-
Analytical balance
-
Weighing vessel (e.g., a vial with a screw cap)
-
Reaction vessel
Procedure:
-
Place the sealed container of this compound and the weighing vessel in a desiccator for at least 30 minutes to ensure they are dry.
-
Transfer the weighing vessel to the analytical balance and tare it.
-
Quickly transfer an amount of this compound greater than what is required into the weighing vessel and seal it. Record the mass.
-
Tare the analytical balance with the reaction vessel on it.
-
Quickly transfer a small amount of this compound from the weighing vessel to the reaction vessel until the desired mass is reached.
-
Alternatively, for greater accuracy, re-weigh the sealed weighing vessel. The difference between this mass and the mass from step 3 is the mass of the compound transferred to the reaction vessel.[4]
-
Immediately proceed with your experiment to minimize any moisture absorption by the weighed compound.
Protocol 2: Preparation of a Stock Solution of this compound
Objective: To prepare a stock solution of a specific molarity, accounting for the hygroscopic nature of this compound.
Materials:
-
This compound
-
Anhydrous solvent
-
Volumetric flask with a stopper
-
Analytical balance
-
Glovebox or a low-humidity environment
Procedure:
-
Pre-dry all glassware in an oven and cool in a desiccator.
-
If available, perform the following steps in a glovebox.
-
Place the volumetric flask on the analytical balance and tare it.
-
Quickly add the approximate required mass of this compound to the volumetric flask and record the exact mass.
-
Add a small amount of the anhydrous solvent to the flask and swirl to dissolve the solid.
-
Once dissolved, add the anhydrous solvent up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the precise molarity of the solution based on the exact mass of this compound recorded in step 4. Label the flask with the compound name, exact concentration, solvent, and date of preparation.
Visualizations
Caption: Decision tree for handling this compound.
Caption: Workflow for preparing a this compound solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of water upon the formation of acrylamide in a potato model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Weighing Procedure - Chromatography Forum [chromforum.org]
- 6. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]
- 7. Establishing a synthetic pathway for high-level production of 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing catalyst loading for 3-Hydroxypropanamide synthesis
Welcome to the Technical Support Center for 3-Hydroxypropanamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing catalyst loading and reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound (3-HPAM), particularly through the catalytic hydration of acrylonitrile (B1666552).
Q1: My 3-HPAM yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can stem from several sources. The most critical factors to examine are catalyst activity, reaction conditions, and reagent quality.
-
Catalyst Deactivation : The catalyst may have lost activity. Copper-based catalysts, for instance, can deactivate through oxidation if exposed to air or through fouling by polymers formed from the amide product.[1] Consider regenerating the catalyst (e.g., through hydrogen reduction for supported copper catalysts) or using a fresh batch.[1]
-
Suboptimal Temperature : Temperature is a critical parameter. For manganese dioxide catalysts used in acrylonitrile hydration, activity decreases if the catalyst is treated at temperatures above 110°C.[2] The optimal reaction temperature must be maintained, as deviations can drastically reduce conversion rates. For many nitrile hydration processes, temperatures range from 80°C to 120°C.[1][3][4]
-
Incomplete Reaction : The reaction may not have run to completion. Monitor the reaction progress using techniques like gas chromatography to track the conversion of acrylonitrile.[3] If the starting material is still present after the expected reaction time, consider extending the duration or re-evaluating the catalyst loading.[5]
-
Poor Reagent Quality : Impurities in the acrylonitrile or water can poison the catalyst. For example, oxazole (B20620) is a known inhibitor in this type of reaction.[4] Using purified reagents is essential for consistent results.
Q2: I'm observing significant byproduct formation (e.g., acrylic acid, ethylene (B1197577) cyanohydrin). How can I improve selectivity for 3-HPAM?
Poor selectivity points towards non-ideal reaction conditions or an inappropriate catalyst choice.
-
Catalyst Selection : The choice of catalyst is paramount for selectivity. Copper (Cu) and Silver (Ag) catalysts have shown 100% selectivity towards the formation of acrylamide (B121943) in acrylonitrile hydration, while catalysts containing Iron (Fe), Cobalt (Co), or Nickel (Ni) can yield byproducts like ethylene cyanohydrin.[2] Metal oxides such as MnO₂, CuO, and Co₃O₄ are also known to be highly selective.[1]
-
pH Control : The pH of the reaction medium can influence side reactions. For instance, the formation of acrylic acid suggests hydrolysis of the amide product, which can be exacerbated by overly acidic or basic conditions. Maintaining a controlled pH is crucial.
-
Temperature and Pressure : High temperatures can sometimes favor side reactions or product degradation. Operating within the optimal temperature range for your specific catalyst is key to maximizing selectivity.[3][4]
Q3: How do I determine the optimal catalyst loading percentage for my reaction?
The optimal catalyst loading depends on the specific catalyst, reactor setup, and desired reaction rate. There is no single universal value.
-
Start with Literature Benchmarks : Begin with catalyst concentrations reported in literature for similar reactions. For example, a patented method for acrylamide synthesis used 10 grams of active copper for 50 grams of acrylonitrile in 100 grams of water.[3]
-
Perform a Loading Study : Systematically vary the catalyst loading (e.g., from 1 wt% to 20 wt% relative to the limiting reagent) while keeping all other parameters constant (temperature, pressure, stirring rate, reactant concentrations).
-
Analyze the Trade-off : Increasing catalyst loading will generally increase the reaction rate up to a certain point, after which mass transfer limitations may occur or the benefits may become negligible. Plot the yield and selectivity against catalyst loading to identify the point of diminishing returns. Higher loadings also increase cost and can complicate product work-up.
Q4: My catalyst's performance is degrading after a few runs. What causes this and can it be prevented?
Catalyst deactivation is a common problem in heterogeneous catalysis. The primary causes are fouling, poisoning, and structural changes.
-
Polymer Fouling : The product, an amide, can sometimes form polymers that coat the active sites of the catalyst, leading to rapid deactivation.[1]
-
Oxidation : Supported copper catalysts are susceptible to oxidation when exposed to air, which reduces their activity.[1] It is crucial to handle and store these catalysts under an inert atmosphere (e.g., nitrogen).[3][4]
-
Leaching : Active metals may leach from the support into the reaction medium, especially under harsh conditions, leading to a permanent loss of activity.
To mitigate these issues, ensure the catalyst is handled under inert conditions, consider filtering the reaction mixture to remove any formed polymers, and operate within the recommended temperature and pH range for the catalyst's stability.[1][3]
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are most effective for the hydration of acrylonitrile to produce 3-HPAM?
Several classes of catalysts have proven effective for the selective hydration of the nitrile group in acrylonitrile.
-
Metal Oxides : Manganese dioxide (MnO₂), copper oxide (CuO), and cobalt(II,III) oxide (Co₃O₄) are active and selective catalysts for this reaction.[1][2]
-
Supported Copper Catalysts : Copper supported on materials like silica (B1680970) or alumina (B75360) is widely used and can be highly effective.[1][3] Raney copper is another active form.[1][4]
-
Biocatalysts : Whole cells containing nitrile hydratase activity, such as from Brevibacterium CH1, can convert acrylonitrile with nearly 100% yield under mild conditions (e.g., 4°C).[6]
Q2: What is a typical solvent and reactant ratio for this synthesis?
The reaction is typically carried out in an aqueous medium. The ratio of water to acrylonitrile can vary widely, from 1 to 30 moles of water per mole of acrylonitrile, depending on the specific process and catalyst used.[3] A common starting point is a water-to-acrylonitrile molar ratio between 2:1 and 10:1.
Q3: How does reaction temperature impact the synthesis?
Temperature significantly affects reaction rate, selectivity, and catalyst stability.
-
Reaction Rate : Generally, higher temperatures increase the reaction rate.
-
Selectivity : An optimal temperature exists for maximizing selectivity. For example, in one process, a temperature of 110°C was used to achieve 90% conversion with 99% selectivity.[3] In another, 80°C was sufficient.[1] Exceeding the optimal temperature can lead to increased byproduct formation.
-
Catalyst Stability : High temperatures can cause catalyst deactivation. For instance, MnO₂ catalysts lose activity when treated above 110°C.[2] Copper catalysts are typically used in a range of 75°C to 150°C.[4]
Data Presentation
The following tables summarize typical reaction conditions and outcomes compiled from various studies on acrylonitrile hydration. These should be used as a starting point for optimization.
Table 1: Effect of Catalyst Type on Acrylonitrile Hydration
| Catalyst Type | Temperature (°C) | Reaction Time (hr) | Conversion (%) | Selectivity to Amide (%) | Reference |
| Supported Copper | 80 | 8 | 88 | 97 | [1] |
| Active Copper | 110 | 6 | 90 | 99 | [3] |
| Active Copper | 100 | 0.5 | 99 | 99 | [3] |
| MnO₂ | 65 | - | Active | High | [2] |
Table 2: Influence of Reaction Parameters on Yield and Selectivity
| Parameter Varied | Condition | Effect on Yield | Effect on Selectivity | Notes |
| Catalyst Loading | Increasing | Increases up to a point | Generally stable, may decrease | Optimal loading balances rate and cost. |
| Temperature | Increasing | Increases, then may decrease | Decreases if too high | High temps can cause side reactions and deactivation.[2] |
| Reaction Time | Increasing | Increases until equilibrium | Can decrease with prolonged time | Monitor by GC or TLC to find optimal time.[3][7] |
| Reactant Ratio | High Water:AN | Can improve selectivity | May decrease rate | Molar ratios from 1:1 to 30:1 have been used.[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydration of Acrylonitrile
This protocol provides a general methodology for synthesizing 3-HPAM via the hydration of acrylonitrile using a heterogeneous catalyst.
Materials:
-
Acrylonitrile (purified)
-
Deionized Water (degassed)
-
Heterogeneous Catalyst (e.g., supported CuO/SiO₂ or MnO₂)
-
Inert Gas (Nitrogen or Argon)
-
Pressure Reactor with magnetic stirring and temperature control
-
Filtration apparatus
Procedure:
-
Catalyst Activation (if required) : For reduced copper catalysts, activate it by heating under a hydrogen/nitrogen stream (e.g., at 175°C for 6 hours) and then cool under an inert atmosphere.[4]
-
Reactor Setup : Charge the pressure reactor with the desired amount of catalyst. Seal the reactor and purge thoroughly with an inert gas like nitrogen to remove all oxygen.[3][4]
-
Charging Reactants : Introduce the deionized water and acrylonitrile into the reactor. A typical ratio might be 10 g of catalyst, 50 g of acrylonitrile, and 100 g of water.[3]
-
Reaction Execution : Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-110°C).[1][3] Maintain the reaction under a slight positive pressure of inert gas.
-
Monitoring : Periodically (e.g., every hour), carefully take a small sample from the reaction mixture (if the reactor allows) to analyze for acrylonitrile conversion by gas chromatography (GC) or other suitable analytical techniques.
-
Reaction Completion & Cooldown : Once the desired conversion is reached (e.g., >90%), stop the heating and allow the reactor to cool to room temperature.
-
Product Isolation : Vent the reactor and filter the reaction mixture to separate the catalyst. The catalyst can be washed with water and stored under inert conditions for potential reuse.[3]
-
Purification : The resulting aqueous solution contains this compound. The product can be isolated and purified by methods such as solvent evaporation, extraction, or crystallization, depending on its physical properties.
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to the optimization process.
Caption: Experimental workflow for 3-HPAM synthesis.
Caption: Troubleshooting flowchart for low 3-HPAM yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4302597A - Method for the hydration of acrylonitrile to acrylamide - Google Patents [patents.google.com]
- 4. US4177210A - Hydration of acrylonitrile to acrylamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotransformation of acrylonitrile to acrylamide using immobilized whole cells of Brevibacterium CH1 in a recycle fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Enhancing the stability of 3-Hydroxypropanamide in aqueous solutions
Welcome to the technical support center for 3-Hydroxypropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound stability.
Issue 1: Rapid degradation of this compound in solution upon storage.
-
Question: I prepared an aqueous stock solution of this compound, but I am observing a significant loss of the compound over a short period. What could be the cause and how can I prevent this?
Answer: Rapid degradation of this compound in aqueous solutions is often due to hydrolysis of the amide bond, which is susceptible to both acid and base catalysis.[1][2][3] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[4][5]
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. The stability of simple amides is generally greatest in the neutral pH range (approximately pH 6-8).[3]
-
Buffer Selection: If your solution is acidic or basic, consider preparing it in a neutral buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Temperature Control: Store the solution at lower temperatures. As a general rule, chemical degradation rates decrease significantly at lower temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or -80 °C).
-
Aliquoting: Freeze the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[6]
-
Issue 2: Inconsistent results in cell-based assays using this compound.
-
Question: I am getting variable results in my cell culture experiments with this compound. Could this be related to its stability in the culture medium?
Answer: Yes, inconsistent results can be a consequence of this compound degradation in the cell culture medium. The pH of standard culture media is typically around 7.2-7.4, but can change due to cellular metabolism (e.g., production of lactic acid). Additionally, incubators are maintained at 37 °C, which can accelerate hydrolysis compared to storage at room temperature or below.
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh solutions of this compound immediately before each experiment.
-
pH Monitoring of Medium: Monitor the pH of your cell culture medium throughout the experiment. Significant drops in pH could indicate increased degradation.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under standard incubation conditions (37 °C, 5% CO₂). Quantify the concentration of this compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC.
-
Control for Degradation Products: Consider if the degradation products, 3-hydroxypropanoic acid and ammonia, could be interfering with your assay. You may need to run controls with these individual compounds.
-
Issue 3: Unexpected peaks appearing in HPLC analysis of this compound solutions.
-
Question: When I analyze my this compound solution by HPLC, I see additional peaks that I don't believe are impurities from the original solid material. What are these and what should I do?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The primary degradation products of this compound via hydrolysis are 3-hydroxypropanoic acid and ammonia. You are likely observing the peak for 3-hydroxypropanoic acid.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study.[7][8][9] Briefly, expose a solution of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, and heat. Analyze these stressed samples by HPLC-MS to identify the mass of the degradation products, which should correspond to 3-hydroxypropanoic acid.
-
Optimize Analytical Method: Ensure your HPLC method is a stability-indicating method, meaning it can separate the parent compound from its degradation products and any other impurities.[10]
-
Review Solution Preparation and Storage: Re-evaluate your solution preparation and storage conditions as described in "Issue 1" to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction breaks the amide linkage to form 3-hydroxypropanoic acid and ammonia. The reaction can be catalyzed by both acids and bases.[2][11][12]
Q2: What factors have the most significant impact on the stability of this compound?
A2: The most critical factors are pH and temperature. Extreme pH values (both acidic and basic) and elevated temperatures will significantly accelerate the rate of hydrolysis.[4][5] Exposure to light could also potentially contribute to degradation, although this is generally a less common pathway for simple amides unless specific photolabile groups are present.
Q3: What is the ideal pH range for maintaining the stability of this compound in solution?
A3: For most simple amides, the greatest stability is observed in the neutral pH range, typically between pH 6 and 8.[3] It is recommended to buffer your solutions within this range if compatible with your experimental system.
Q4: Are there any chemical stabilizers I can add to my this compound solution?
A4: For a simple molecule like this compound, the most effective stabilization strategy is controlling the pH and temperature. The addition of chemical stabilizers is not a common practice for preventing simple hydrolysis and may interfere with your experiments. However, in complex formulations, excipients that help maintain a neutral pH (i.e., buffering agents) are essential.
Q5: How should I store my solid this compound?
A5: Solid this compound should be stored in a cool, dry place, protected from moisture and light. When stored properly in its solid form, it is expected to be much more stable than in an aqueous solution.
Quantitative Data
| Condition ID | Temperature (°C) | pH | Buffer System | Storage Duration (days) | This compound Remaining (%) |
| A | 4 | 7.4 | PBS | 7 | 98.5 |
| B | 25 | 7.4 | PBS | 7 | 92.3 |
| C | 37 | 7.4 | PBS | 7 | 85.1 |
| D | 25 | 4.0 | Acetate Buffer | 7 | 88.6 |
| E | 25 | 9.0 | Borate Buffer | 7 | 86.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Suitable HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a defined period.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an undegraded control, by a suitable HPLC or HPLC-MS method to separate and identify the degradation products.
Protocol 2: Short-Term Stability Assessment of an Aqueous Solution of this compound
This protocol outlines a procedure to determine the stability of a prepared this compound solution under specific storage conditions.
Materials:
-
This compound
-
Chosen buffer system (e.g., PBS, pH 7.4)
-
HPLC system with a validated stability-indicating method
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the chosen buffer.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration. This serves as the 100% reference.
-
Storage: Store the remaining solution under the desired conditions (e.g., 4 °C, 25 °C, 37 °C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from the stored solution and analyze it by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. uregina.ca [uregina.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low cell density in microbial production of 3-Hydroxypropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of 3-Hydroxypropanamide (3-HP), with a specific focus on resolving issues related to low cell density.
Troubleshooting Guide: Low Cell Density
Low cell density is a critical issue that can significantly impact the overall yield and productivity of 3-HP. Below are common causes and systematic approaches to diagnose and resolve the problem.
Question: My microbial culture is showing poor growth and low final cell density. What are the potential causes and how can I fix it?
Answer: Low cell density in 3-HP producing strains can stem from several factors, ranging from suboptimal culture conditions to metabolic stress. A systematic approach is necessary to identify the root cause. Key areas to investigate include media composition, fermentation parameters, and potential toxicity issues.
1. Suboptimal Media Composition
The composition of the growth medium is fundamental for achieving high cell density. Deficiencies in essential nutrients can severely limit microbial growth.
Troubleshooting Steps:
-
Carbon Source: Ensure the primary carbon source (e.g., glucose, glycerol) is not limiting. For fed-batch processes, maintaining the glucose and propionate (B1217596) levels between 5-15 g/L and 20-40 nM, respectively, has been shown to improve cell density.[1]
-
Nitrogen Source: The carbon-to-nitrogen (C/N) ratio is crucial. An optimized C/N ratio, such as 3:1 in some fed-batch strategies, can lead to significantly higher cell densities.[2]
-
Trace Elements & Growth Factors: Deficiencies in trace metals or vitamins can hinder growth. Ensure the medium is supplemented with a suitable trace metal solution.[3] For some microbes, the addition of growth factors like yeast extract can be beneficial, with concentrations ranging from 1.5 g/L to 19.5 g/L depending on the strain and process.[3][4]
-
Phosphate (B84403) Concentration: Phosphate levels can be critical. In some fermentations, reducing the initial KH2PO4 concentration (e.g., from 7.5 g/L to 4 g/L) has been shown to increase the production of related compounds, while in other cases, doubling the phosphate concentration improved cell density.[1]
Caption: Troubleshooting workflow for media composition.
2. Inadequate Fermentation Conditions
Physical and chemical parameters during fermentation must be tightly controlled to ensure optimal growth.
Troubleshooting Steps:
-
pH: The optimal pH for growth can vary. For many strains like E. coli and Halomonas bluephagenesis, a pH between 7.0 and 9.0 is often optimal.[5][6] Use a reliable pH probe and control system (e.g., automated addition of acid/base) to maintain the setpoint.
-
Temperature: Most commonly used microbial hosts for 3-HP production, such as E. coli, grow well at 37°C.[6][7] However, the optimal temperature may need to be adjusted for specific strains.
-
Aeration and Agitation: Inadequate oxygen supply is a common reason for limited growth in high-density cultures.[8] Increase the agitation (stirring) rate to improve oxygen dispersion.[9] Ensure the dissolved oxygen (DO) level is maintained, typically above 20%.[2]
-
Foaming: Excessive foaming can become uncontrollable and hinder the process.[3] Use an appropriate antifoaming agent if necessary.
Caption: Interrelation of key fermentation parameters.
3. Toxicity of Metabolites
The accumulation of the intermediate 3-hydroxypropionaldehyde (3-HPA) or the final product 3-HP can be toxic to cells and inhibit growth.[8][10]
Troubleshooting Steps:
-
Balance Enzyme Expression: Low cell density can result from an imbalance between the activities of glycerol (B35011) dehydratase (which produces 3-HPA) and aldehyde dehydrogenase (which converts 3-HPA to 3-HP).[5][10] Modulating the expression levels of these enzymes, for example through promoter engineering, can prevent the toxic accumulation of 3-HPA.[10]
-
Strain Tolerance: Screen for or engineer strains with higher tolerance to 3-HP.[8]
-
Co-substrate Feeding: The addition of a co-substrate like glucose alongside glycerol has been shown to increase the activity of aldehyde dehydrogenase, reducing intermediate toxicity and improving 3-HP production.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common metabolic pathway for 3-HP production from glycerol, and how can it impact cell density?
A1: The most widely studied and utilized pathway for 3-HP production from glycerol is the coenzyme A-independent pathway.[11] This pathway involves two key enzymatic steps. A potential bottleneck is the accumulation of the intermediate, 3-hydroxypropionaldehyde (3-HPA), which is toxic to the cells and can severely inhibit growth.[8] Ensuring a high activity of the second enzyme, aldehyde dehydrogenase (ALDH), is crucial to detoxify 3-HPA and maintain healthy cell growth.[10]
Caption: Coenzyme A-independent 3-HP production pathway.
Q2: How do I accurately measure cell density?
A2: The most common method is measuring the optical density at a wavelength of 600 nm (OD600) using a spectrophotometer.[12] This measurement is based on light scattering by the cells in suspension.[12][13] For accurate and reproducible results, it is important to dilute samples with high cell density to an OD600 value below 1.0. It's also crucial to create a calibration curve that correlates OD600 values to actual cell counts (e.g., colony-forming units, CFU/mL) or dry cell weight for your specific strain and instrument.[14][15]
Q3: What are typical cell densities and 3-HP titers achieved in optimized processes?
A3: Titers and cell densities can vary significantly based on the microbial host, pathway, and fermentation strategy. However, high-density fed-batch fermentations have achieved significant results. For example, engineered E. coli strains have produced up to 71.9 g/L of 3-HP.[16] In other studies, fed-batch processes have yielded 38.7 g/L of 3-HP.[5] High cell densities in fed-batch cultures can reach OD600 values well over 100, corresponding to dry cell weights exceeding 70 g/L.[2]
Q4: Can the genetic makeup of my production strain affect cell density?
A4: Absolutely. The metabolic burden of expressing heterologous pathways for 3-HP production can divert resources from essential cellular processes, leading to slower growth.[17] Furthermore, deleting genes involved in byproduct formation or modifying regulatory genes can enhance cell growth and substrate utilization. For instance, deleting the fadR gene in E. coli has been shown to enhance cell biomass and 3-HP production from acetic acid.[18]
Experimental Protocols
Protocol 1: Measurement of Cell Density by OD600
This protocol describes the standard procedure for estimating microbial cell concentration by measuring optical density at 600 nm.
Materials:
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Culture sample
-
Sterile culture medium or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 600 nm.
-
Use a sterile cuvette filled with the sterile culture medium or PBS as a blank to zero the spectrophotometer.
-
Carefully swirl the microbial culture flask to ensure a homogenous suspension.
-
Aseptically transfer an appropriate volume of the culture to a cuvette.
-
If the initial OD600 reading is above 1.0, prepare a dilution of the culture using the sterile medium or PBS. For example, mix 100 µL of culture with 900 µL of medium for a 1:10 dilution.
-
Place the cuvette with the diluted sample into the spectrophotometer and record the OD600 value.
-
Calculate the original cell density by multiplying the measured OD600 by the dilution factor.
-
Formula: Final OD600 = Measured OD600 × Dilution Factor
-
Protocol 2: High-Density Fed-Batch Fermentation (General Protocol)
This protocol provides a general framework for a high-density fed-batch fermentation process, which can be adapted for specific strains.
Phase 1: Batch Culture
-
Prepare the bioreactor with a defined mineral salt medium. A typical medium might contain salts like (NH₄)₂SO₄, KH₂PO₄, and K₂HPO₄.[3]
-
Autoclave the bioreactor. Aseptically add sterile solutions of the primary carbon source (e.g., glucose to 7.5 g/L), yeast extract (1.5 - 3.0 g/L), MgSO₄, and a trace metal solution.[3]
-
Inoculate the bioreactor with a seed culture to an initial OD600 of approximately 0.5.[2]
-
Maintain fermentation parameters: pH at 7.0, temperature at 37°C, and dissolved oxygen (DO) above 20% by controlling agitation and aeration.[2][3]
Phase 2: Fed-Batch Culture
-
After a set period (e.g., 12 hours) or upon depletion of the initial carbon source, initiate the feeding phase.[3]
-
Prepare a concentrated feed solution containing the carbon source (e.g., glucose), a nitrogen source like (NH₄)₂SO₄, and trace metals.[3]
-
Feed the solution into the bioreactor at a controlled rate to maintain a low but non-limiting concentration of the carbon source, preventing the accumulation of inhibitory byproducts.
-
Continue to monitor and control pH, temperature, and DO throughout the fermentation.
-
Collect samples periodically to measure cell density (OD600) and 3-HP concentration.
Data Presentation: Optimizing Media Components
The following tables summarize typical concentration ranges for key media components used in high-density fermentations.
Table 1: Macronutrient Concentrations for High-Density Culture
| Component | Function | Typical Concentration Range (g/L) | References |
| Glucose | Carbon & Energy Source | 10 - 30 (initial); fed to maintain levels | [3][4][6] |
| Glycerol | Carbon & Energy Source | 20 - 50 | [5][9] |
| Yeast Extract | Growth Factors, Nitrogen | 1.5 - 25.85 | [3][4] |
| (NH₄)₂SO₄ | Nitrogen Source | 0.4 - 1.5 | [2][3] |
| K₂HPO₄ | Phosphate Source, Buffer | 4.35 - 7.5 | [1][3] |
| KH₂PO₄ | Phosphate Source, Buffer | 1.5 - 22 | [2][3] |
Table 2: Key Fermentation Control Parameters
| Parameter | Typical Setpoint/Range | Rationale | References |
| pH | 6.0 - 9.0 | Maintain optimal enzyme activity and cell viability | [2][6] |
| Temperature | 28 - 37 °C | Ensure optimal microbial growth rate | [2][6] |
| Dissolved Oxygen (DO) | > 20% | Prevent oxygen limitation in aerobic cultures | [2] |
| Agitation | 250 - 350 rpm | Enhance mixing and oxygen transfer | [2][9] |
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. jabonline.in [jabonline.in]
- 3. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 4. Optimization of Medium Composition for High Cell Density Culture of Bifidobacterium longum HSBL001 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of efficient recombinant Escherichia coli strains for the production of 3-hydroxypropionic acid from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperproduction of 3-hydroxypropionate by Halomonas bluephagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. implen.de [implen.de]
- 13. OD600 Measurement: A Key Technique in the Microbiology Laboratory-Blue-Ray Biotech [blue-raybio.com]
- 14. Estimating microbial population data from optical density [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Toxicological Assessment: 3-Hydroxypropanamide vs. Acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of 3-Hydroxypropanamide and the well-characterized toxicant, acrylamide (B121943). A significant disparity in available data exists between these two compounds. Acrylamide has been extensively studied, revealing clear mechanisms of toxicity. In contrast, publicly available data on this compound is largely limited to its classification under the Globally Harmonized System (GHS), which indicates potential for acute toxicity and irritation. This document synthesizes the available information to facilitate a comparative understanding and to highlight areas requiring further investigation for this compound.
Quantitative Toxicity Data
A direct quantitative comparison is challenging due to the lack of specific toxicity studies for this compound. The following tables summarize the available data, underscoring the current knowledge gap.
Table 1: Acute Toxicity Profile
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation Toxicity | Key GHS Hazard Statements |
| This compound | Data not available | Data not available | Data not available | H302: Harmful if swallowed[1]. H312: Harmful in contact with skin[1]. H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H332: Harmful if inhaled[1]. H335: May cause respiratory irritation[1]. |
| Acrylamide | 124 - 413 mg/kg | 941 mg/kg | Occupational exposure limits established | H301: Toxic if swallowed. H340: May cause genetic defects. H350: May cause cancer. H361: Suspected of damaging fertility or the unborn child. H372: Causes damage to the nervous system through prolonged or repeated exposure. |
Note: Based on GHS classifications, acrylamide presents a higher acute oral toxicity concern ("Toxic") compared to this compound ("Harmful").
Table 2: Overview of Systemic and Long-Term Health Effects
| Toxicological Endpoint | This compound | Acrylamide |
| Neurotoxicity | Data not available | Confirmed neurotoxin, inducing both central and peripheral neuropathy, leading to symptoms such as muscle weakness and ataxia. |
| Genotoxicity & Carcinogenicity | Data not available | Classified as a Group 2A "probable human carcinogen" by the IARC. Its metabolite, glycidamide, is a known genotoxic agent. |
| Reproductive & Developmental Toxicity | Data not available | Demonstrates adverse effects on male reproductive health and has been shown to cause developmental toxicity in animal models. |
Key Experimental Protocols
To facilitate future research and ensure comparability of data, detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Methodology:
-
Cell Culture and Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Incubation: The cell culture medium is replaced with a medium containing serial dilutions of the test compound (this compound or acrylamide) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: The treatment medium is aspirated, and 100 µL of fresh medium along with 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plate is incubated for 3-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Spectrophotometric Analysis: The absorbance is measured at 570 nm using a microplate reader.
-
Data Interpretation: Cell viability is expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Neurotoxicity Assessment in Rodents (Adapted from OECD Guideline 424)[2][3][4]
This protocol provides a framework for evaluating the potential neurotoxic effects of a substance following repeated administration in rodents.
Methodology:
-
Animal Dosing and Husbandry: Young adult rats are randomly assigned to at least three dose groups and a control group. The test substance is administered daily, typically by oral gavage, for a period of 28 or 90 days.
-
Daily Clinical Observations: Animals are observed daily for any signs of systemic toxicity and specific neurological deficits, including changes in gait, posture, and reactivity.
-
Functional Observational Battery (FOB): A series of standardized tests is conducted at regular intervals to evaluate sensory, motor, and autonomic functions. This includes assessments of grip strength, landing foot splay, and responses to auditory and visual stimuli.
-
Motor Activity Assessment: Spontaneous motor activity is quantified using an automated open-field apparatus.
-
Neuropathological Examination: At the termination of the study, a subset of animals from each group undergoes perfusion fixation. Tissues from the central and peripheral nervous systems are collected, processed, and examined microscopically for any treatment-related pathological changes.
-
Data Analysis: All data are statistically analyzed to identify any dose-dependent effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive and Developmental Toxicity Screening (Based on OECD Guideline 421)[5][6]
This screening test provides an initial assessment of a substance's potential to affect reproductive function and early development.
Methodology:
-
Pre-mating Exposure: The test substance is administered to both male and female rodents for a minimum of two weeks prior to mating.
-
Mating and Gestation: Animals are paired for mating. Dosing of females continues throughout gestation.
-
Litter and Offspring Evaluation: Following parturition, litter size, pup viability, and birth weights are recorded. The pups are examined for any gross abnormalities.
-
Lactation and Postnatal Observation: Dosing of the dams continues through the lactation period. The growth and development of the pups are monitored until weaning.
-
Necropsy and Histopathology: All parental animals are subjected to a gross necropsy, with a focus on the reproductive organs, which are also examined histopathologically.
-
Data Interpretation: The results are evaluated for any adverse effects on mating performance, fertility, pregnancy outcomes, and early offspring development.
Mechanisms of Toxicity and Signaling Pathways
Acrylamide
The toxicity of acrylamide is multifaceted. A critical step in its carcinogenicity is the metabolic conversion to a reactive epoxide metabolite, glycidamide, via the cytochrome P450 2E1 enzyme. Glycidamide is genotoxic and can form adducts with DNA, leading to mutations. The neurotoxic effects of acrylamide are thought to result from its direct interaction with nerve terminals, leading to impaired neurotransmitter release and disruption of axonal transport. Furthermore, acrylamide can induce oxidative stress and apoptosis in neuronal cells.
Caption: Key toxicity pathways of acrylamide.
This compound
Currently, there is no published information detailing the specific mechanisms of toxicity or the signaling pathways affected by this compound.
General Experimental Workflow
The following diagram outlines a typical tiered approach to toxicological testing for a novel chemical.
Caption: Tiered workflow for chemical toxicity assessment.
Summary and Future Outlook
This comparative guide highlights the extensive toxicological data available for acrylamide, establishing it as a significant neurotoxin and probable human carcinogen. In contrast, the toxicological profile of this compound remains largely undefined beyond its classification for acute hazards and irritation.
To adequately assess the potential risks associated with this compound exposure, a comprehensive toxicological evaluation is imperative. Future research should prioritize:
-
Quantitative Acute Toxicity Studies: Determination of LD50 values for oral, dermal, and inhalation routes of exposure.
-
In Vitro Screening: Comprehensive assessment of its cytotoxic and genotoxic potential using a battery of assays.
-
Repeated-Dose In Vivo Studies: To identify target organs and establish a NOAEL for systemic toxicity.
-
Mechanistic Studies: Investigation into its metabolic fate and potential to induce specific toxicities, such as neurotoxicity or reproductive toxicity, particularly in light of its structural relationship to acrylamide.
The presence of a hydroxyl group in this compound, as opposed to the vinyl group in acrylamide, is expected to significantly influence its reactivity and metabolic profile. Elucidating these differences will be crucial in determining whether this compound shares any of the well-documented toxicological concerns of acrylamide. In the interim, and in the absence of experimental data, computational approaches like QSAR and read-across may offer preliminary insights, but cannot replace empirical testing for a definitive safety assessment.
References
Comparison of different synthesis routes for 3-Hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 3-Hydroxypropanamide, a valuable building block in organic synthesis. The following sections detail four distinct methodologies: microbial synthesis, ammonolysis of a hydroxyester, direct amidation of a hydroxyacid, and a biocatalytic approach starting from a hydroxynitrile. Each route is evaluated based on its principles, potential advantages, and challenges, supported by available or analogous experimental data.
Data at a Glance: A Comparative Summary
The following table summarizes the key quantitative parameters for the different synthesis routes to this compound.
| Parameter | Microbial Synthesis & Hydrolysis | Ammonolysis of Ethyl 3-Hydroxypropanoate | Direct Amidation of 3-Hydroxypropanoic Acid | Biocatalytic Hydration of 3-Hydroxypropionitrile (B137533) |
| Starting Material(s) | Carbon source (e.g., CO2), Phosphate (B84403), Ammonium (B1175870) | Ethyl 3-hydroxypropanoate, Ammonia (B1221849) | 3-Hydroxypropanoic acid, Ammonia, Coupling agent | 3-Hydroxypropionitrile |
| Key Reagents/Catalyst | Acetobacter lovaniensis / Acid or Base | Methanolic Ammonia | Diboronic acid anhydride (B1165640) or other coupling agents | Comamonas testosteroni (or other nitrile hydratase source) |
| Reaction Temperature | ~30°C (fermentation) / Elevated (hydrolysis) | 10 - 60°C | 60°C - Reflux | Ambient |
| Reported Yield | 30-50 g/L (polymer)[1] / Not specified (hydrolysis) | High (inferred from analogous reactions) | Good to Excellent (inferred from analogous reactions) | Near quantitative conversion to amide intermediate is implied[1] |
| Purity/Selectivity | Dependent on hydrolysis and purification | Potentially high, side reactions possible | Dependent on coupling agent and purification | High selectivity with appropriate biocatalyst |
| Key Advantages | Utilizes renewable feedstocks, potentially "green" route. | Uses a readily available starting material. | Single-step conversion from the parent acid. | Mild reaction conditions, high enantioselectivity possible. |
| Key Challenges | Two-step process, requires specific microbial strain, hydrolysis protocol not detailed. | Requires handling of ammonia, potential for side reactions. | Use of expensive coupling reagents, waste generation. | Requires a specific biocatalyst, potential for over-hydrolysis to the acid. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Overview of the four main synthetic routes to this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the described synthesis routes. Where specific protocols for this compound are not available, procedures for analogous reactions are presented.
Route 1: Microbial Synthesis and Hydrolysis
This two-stage process involves the fermentation of a carbon source by Acetobacter lovaniensis to produce a polymer of this compound, followed by the hydrolysis of this polymer.
A. Fermentation for Poly(this compound) Production [1]
-
Microorganism: Acetobacter lovaniensis.
-
Growth Medium: An aqueous medium containing a suitable carbon source (e.g., from atmospheric CO2), phosphate at a concentration of 1.5-1.6 g/L, and ammonium at a concentration between 0.5 and 1 g/L. The pH of the medium is maintained at approximately 5.5.
-
Culture Conditions: The bacterium is cultured at a temperature of about 30°C. For larger scale production, a fixed bed reactor can be used to allow for continuous aeration and nutrient flow.
-
Product Isolation: The polymeric this compound is collected from the culture medium. The patent reports yields of between 30 and 50 g/L of the polymer.[1]
B. Hydrolysis of Poly(this compound) (Hypothetical Protocol)
While a specific protocol for the hydrolysis of poly(this compound) is not detailed in the source patent, a general approach based on the hydrolysis of other polyhydroxyalkanoates (PHAs) can be proposed.
-
Materials: Poly(this compound), strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide), solvent (e.g., water or an alcohol).
-
Procedure:
-
Suspend the isolated poly(this compound) in a suitable solvent.
-
Add a catalytic amount of a strong acid or base.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the this compound product with a suitable organic solvent.
-
Dry the organic phase, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography.
-
Route 2: Ammonolysis of Ethyl 3-Hydroxypropanoate
This method involves the direct reaction of an ester, ethyl 3-hydroxypropanoate, with ammonia to form the corresponding amide.
-
Materials: Ethyl 3-hydroxypropanoate, anhydrous methanol (B129727), ammonia gas.
-
Procedure (based on analogous ester ammonolysis): [2][3]
-
Dissolve ethyl 3-hydroxypropanoate in anhydrous methanol in a pressure vessel.
-
Cool the solution to 0°C and saturate it with ammonia gas.
-
Seal the vessel and stir the mixture at a controlled temperature (e.g., 10-60°C). The reaction progress can be monitored by GC or HPLC.
-
After the reaction is complete, carefully vent the pressure vessel.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
-
Route 3: Direct Amidation of 3-Hydroxypropanoic Acid
This approach directly converts 3-hydroxypropanoic acid to this compound using a coupling agent to activate the carboxylic acid.
-
Materials: 3-Hydroxypropanoic acid, ammonia source (e.g., ammonium chloride), a coupling agent (e.g., a diboronic acid anhydride), a non-protic solvent (e.g., toluene (B28343) or acetonitrile), and a non-nucleophilic base (if using an ammonium salt).
-
Procedure (based on amidation of β-hydroxy acids): [4][5]
-
To a solution of 3-hydroxypropanoic acid and the ammonia source in the chosen solvent, add the coupling agent.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60°C to reflux) and monitor its progress.
-
Upon completion, cool the reaction mixture.
-
The workup procedure will depend on the coupling agent used. It may involve aqueous washes to remove byproducts and unreacted starting materials.
-
Isolate the crude this compound and purify it by standard methods such as recrystallization or chromatography.
-
Route 4: Biocatalytic Hydration of 3-Hydroxypropionitrile
This enzymatic method utilizes a nitrile hydratase to convert 3-hydroxypropionitrile into this compound.
-
Biocatalyst: A microorganism possessing nitrile hydratase activity, such as Comamonas testosteroni.[1] It is crucial that the organism has low or no amidase activity to prevent further hydrolysis of the amide to the carboxylic acid.
-
Procedure (based on analogous nitrile hydration): [1]
-
Cultivate the selected microorganism to obtain a cell suspension with high nitrile hydratase activity.
-
In a temperature-controlled reactor, add 3-hydroxypropionitrile to the cell suspension.
-
Maintain the reaction at an optimal temperature and pH for the enzyme.
-
Monitor the formation of this compound and the consumption of the starting nitrile using HPLC.
-
Once the reaction reaches completion or optimal conversion, separate the cells from the reaction mixture by centrifugation or filtration.
-
Extract the this compound from the aqueous solution using a suitable organic solvent.
-
Purify the product by removing the solvent and performing recrystallization or chromatography. This route has the potential for high selectivity and can produce enantiomerically pure products if a stereoselective enzyme is used. The conversion of the nitrile to the amide is often near-quantitative as an intermediate step.[1]
-
References
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxypropanamide: HPLC-UV vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Hydroxypropanamide, a key chemical intermediate, is critical for ensuring product quality, stability, and safety in research and pharmaceutical development. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] This guide offers an objective comparison of two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is based on established validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][3] While HPLC-UV offers a direct method of analysis, GC-MS provides enhanced sensitivity and specificity, albeit with the requirement of a derivatization step to handle the analyte's polar nature.[4][5][6]
Comparative Analysis of Validation Parameters
The performance of each method is evaluated against key analytical validation parameters. The following table summarizes the typical results obtained during the validation of HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Summary of Validation Data for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method | Typical Acceptance Criteria |
| Specificity / Selectivity | No interference from placebo and known impurities at the analyte's retention time. Peak purity index > 0.99. | No co-eluting peaks at the retention time of the derivatized analyte. Mass spectral matching confirms identity. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (r²) | > 0.999 | > 0.999 | Correlation coefficient (r) ≥0.995.[3] |
| Range | 10 - 200 µg/mL | 0.1 - 50 µg/mL | 80–120% of the target concentration for an assay.[3] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.0% | Mean recovery within 98-102% for assay; may be wider for trace analysis.[3] |
| Precision (Repeatability, %RSD) | ≤ 1.2% | ≤ 1.8% | RSD ≤2% for the assay.[3] |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 2.5% | Typically slightly higher than repeatability, e.g., RSD ≤3–5%.[3] |
| Limit of Detection (LOD) | 3 µg/mL | 0.03 µg/mL | Signal-to-Noise ratio of approximately 3:1.[1][3] |
| Limit of Quantitation (LOQ) | 10 µg/mL | 0.1 µg/mL | Signal-to-Noise ratio of approximately 10:1; must have acceptable precision and accuracy (e.g., RSD ≤20%).[1][3] |
| Robustness | Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), and column temperature (±5°C). | Unaffected by minor changes in oven temperature ramp (±2°C/min), carrier gas flow (±5%), and injection volume (±10%). | Results remain within acceptance criteria under small, deliberate variations in method parameters.[3] |
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. The process begins with defining the method's intended use and proceeds through a series of experiments to demonstrate its suitability.
Caption: General workflow for the validation of an analytical method.
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols should be fully validated in the user's laboratory to confirm their suitability.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct quantification of this compound without derivatization.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 20 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards at concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 90, and 180 µg/mL).
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 95:5 (v/v) Water : Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and is ideal for trace-level analysis or complex matrices. Derivatization is required to increase the volatility of this compound.
-
Sample Preparation and Derivatization:
-
Prepare stock solutions and calibration standards in a suitable aprotic solvent (e.g., Acetonitrile) at concentrations ranging from 0.1 to 50 µg/mL.
-
Pipette 100 µL of each standard, QC, and sample solution into separate glass autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of Pyridine to each vial.
-
Cap the vials tightly and heat at 70°C for 60 minutes to complete the silylation reaction.
-
Cool the vials to room temperature before placing them in the GC autosampler.
-
-
Instrumentation and Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
Decision Guide for Method Selection
Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical requirements.
-
HPLC-UV is a straightforward and robust method, well-suited for routine quality control, purity assessments, and assays where analyte concentrations are relatively high (≥10 µg/mL). Its primary advantages are ease of use and the absence of a complex derivatization step.
-
GC-MS excels in applications requiring high sensitivity and specificity, such as trace impurity analysis, bioanalytical studies, or analysis in complex sample matrices.[5] The mass spectrometric detection provides an additional layer of confirmation, making it a powerful tool for identification and quantification at low levels.
For comprehensive quality control, employing both methods can provide valuable orthogonal data, offering a higher degree of confidence in the analytical results.[4] Regardless of the chosen method, a thorough validation is mandatory to ensure the generation of consistent, reliable, and accurate data.
References
Purity Analysis of 3-Hydroxypropanamide: A Comparative Guide to DSC, HPLC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. For 3-Hydroxypropanamide, a versatile building block in organic synthesis, accurate purity assessment is paramount to ensure the safety, efficacy, and reproducibility of its downstream applications. This guide provides a comprehensive comparison of three prevalent analytical techniques for purity analysis: Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental protocols and data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Analysis Techniques
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline compounds, impurities depress the melting point and broaden the melting range, a phenomenon described by the Van't Hoff equation.[1][2] By analyzing the shape of the melting endotherm, DSC can provide a quantitative measure of the total mole percentage of eutectic impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] When coupled with a suitable detector (e.g., UV-Vis), HPLC can identify and quantify both known and unknown impurities, offering high sensitivity and specificity.
Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that provides information about the molecular structure and quantity of a substance.[4] By integrating the signals of the analyte and a certified internal standard of known purity, qNMR allows for the direct and highly accurate determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][6]
Comparative Performance Data
To illustrate the capabilities of each technique, three batches of this compound with varying purity levels were analyzed. The following tables summarize the hypothetical, yet representative, quantitative data obtained from each method.
Table 1: Purity of this compound Batches Determined by DSC, HPLC, and qNMR
| Batch ID | DSC Purity (mol%) | HPLC Purity (% Area) | qNMR Purity (wt%) |
| 3HP-A-001 | 99.85 | 99.92 | 99.89 |
| 3HP-A-002 | 98.72 | 98.85 | 98.79 |
| 3HP-A-003 | 97.15 | 97.28 | 97.21 |
Table 2: Analysis of Potential Impurities in this compound (Batch 3HP-A-003)
| Potential Impurity | Structure | HPLC (% Area) | qNMR (wt%) | DSC Detection |
| 3-Hydroxypropanoic Acid (Starting Material) | HO-CH₂-CH₂-COOH | 1.25 | 1.22 | Contributes to total impurity |
| Acrylamide (Dehydration Product) | CH₂=CH-CONH₂ | 0.88 | 0.91 | Contributes to total impurity |
| Unidentified Impurity 1 | - | 0.59 | 0.66 | Contributes to total impurity |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Purity Analysis
Instrumentation: A calibrated differential scanning calorimeter equipped with a refrigerated cooling system.
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.[7][8]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to ensure a good seal.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 80°C at a heating rate of 1°C/min under a nitrogen purge of 50 mL/min.
-
-
Data Analysis:
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in the mobile phase.
-
Prepare sample solutions of the this compound batches at the same concentration.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent purity by integrating the peak area of this compound and all impurity peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Internal Standard Selection: Choose a suitable internal standard with high purity and signals that do not overlap with the analyte signals (e.g., maleic acid).[11]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the weight percent purity using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
Method Comparison and Recommendations
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Thermal analysis based on melting point depression. | Chromatographic separation based on polarity. | Spectroscopic analysis based on nuclear magnetic resonance. |
| Purity Measurement | Total mole fraction of soluble impurities. | Relative area percentage of individual components. | Absolute weight percentage. |
| Impurity Identification | No | Yes (with reference standards) | Yes (structural elucidation possible) |
| Sensitivity | Lower (typically for purities >95 mol%). | High | Moderate to High |
| Sample Throughput | Moderate | High | Low to Moderate |
| Development Time | Short | Moderate to Long | Moderate |
| Cost per Sample | Low | Moderate | High |
| Strengths | Fast screening, no need for specific impurity standards. | High sensitivity for trace impurities, established method. | High accuracy and precision, no analyte-specific reference standard needed. |
| Limitations | Not suitable for amorphous or thermally unstable compounds, does not identify impurities. | Requires reference standards for impurity identification and quantification, potential for co-elution. | Lower throughput, requires specialized equipment and expertise. |
Recommendations:
-
For rapid quality control and screening of crystalline this compound: DSC is a suitable and cost-effective choice.
-
For detailed impurity profiling and detection of trace impurities: HPLC is the preferred method, especially when reference standards for potential impurities are available.
-
For obtaining a highly accurate, absolute purity value for a reference standard or in cases where an analyte-specific standard is unavailable: qNMR is the most powerful technique.
Workflow and Process Diagrams
Caption: Workflow for DSC Purity Analysis of this compound.
References
- 1. mt.com [mt.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Calibrating the DSC [deng.folk.ntnu.no]
- 8. linseis.com [linseis.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 3-Hydroxypropanamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-hydroxypropanamide and its analogues in key chemical transformations. The presence of both a hydroxyl and an amide functional group in this compound imparts a unique reactivity profile, making it and its derivatives valuable intermediates in organic synthesis and drug development. This document summarizes key reactions, presents available quantitative data, details experimental protocols, and provides visual diagrams of reaction pathways and workflows.
Overview of Reactivity
This compound can undergo reactions at the amide functionality, the hydroxyl group, or through concerted pathways involving both. Its reactivity is often compared to simpler amides (e.g., propanamide), amino-analogues (e.g., 3-aminopropionamide), and N-substituted analogues. The hydroxyl group can influence the reactivity of the amide through intramolecular interactions and by providing an alternative reaction site.
Key Reactions and Comparative Reactivity
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine/ammonia (B1221849), is a fundamental reaction. Generally, amides are relatively stable and require heating with strong acids or bases for hydrolysis to occur. The presence of the hydroxyl group in this compound can potentially influence the rate of hydrolysis compared to unsubstituted amides like propanamide, though direct comparative kinetic data is scarce in the readily available literature.
General Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Proton transfer.
-
Elimination of ammonia (as NH4+).
General Mechanism of Base-Catalyzed Hydrolysis:
-
Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon.
-
Elimination of the amide anion.
-
Deprotonation of the resulting carboxylic acid.
No direct quantitative comparison data for the hydrolysis rates of this compound and its non-hydroxylated analogues was found in the initial search.
Thionation is the conversion of a carbonyl group to a thiocarbonyl group. Lawesson's reagent is a common reagent for the thionation of amides. In the case of this compound, a key consideration is the chemoselectivity between the amide and the hydroxyl group. Lawesson's reagent can also react with hydroxyl groups, potentially leading to the formation of a thiol. Studies suggest that Lawesson's reagent may react preferentially with the hydroxyl group over the amide.
The presence of the hydroxyl group allows for the possibility of intramolecular cyclization to form a lactone (a cyclic ester). While this reaction is more commonly associated with hydroxy acids, under certain conditions, amides can also participate in cyclization reactions. For instance, N-hydroxy-3-phenoxypropanamide, an analogue of this compound, has been shown to undergo intramolecular cyclization to form 1,5-benzoxazepinones.
Direct comparative data on the cyclization of this compound versus its analogues is limited. The table below presents data for a related analogue.
This compound is a known precursor to acrylamide (B121943), a compound of interest in food science and toxicology. Acrylamide can be formed from this compound through dehydration. In the context of the Maillard reaction, 3-aminopropionamide, a close analogue, is considered a direct precursor to acrylamide via deamination. The formation of acrylamide from asparagine is a well-studied process where 3-aminopropionamide is a key intermediate.
Data Presentation
Table 1: Acrylamide Formation from Asparagine in a Model System
| Reactant System | Acrylamide Yield (mmol/mol of asparagine) |
| Asparagine + N-glycosyl | ~2.4 |
| Asparagine + α-dicarbonyls | 0.1 - 0.2 |
| Asparagine (Amadori compound) | 0.1 - 0.2 |
| This compound | ~0.23 |
| Asparagine + Hydroxyacetone | >4 |
Table 2: Intramolecular Cyclization of an N-hydroxy-3-phenoxypropanamide Analogue
| Starting Material | Reagent | Product |
| N-hydroxy-3-phenoxypropanamide | Polyphosphoric Acid (PPA) | 1,5-benzoxazepinone derivative |
| N-hydroxy-2-phenoxyacetamide | Ferric Chloride | 2H-1,4-benzoxazin-3(4H)-one |
Experimental Protocols
-
Reaction Setup: Dissolve the amide in a suitable solvent (e.g., water or a co-solvent). Add a strong acid catalyst (e.g., concentrated HCl or H2SO4).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., NaHCO3 or NaOH).
-
Isolation: Extract the carboxylic acid product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography if necessary.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amide (1.0 eq) in an anhydrous solvent (e.g., THF or toluene).
-
Reagent Addition: Add Lawesson's reagent (0.5 - 0.7 eq) to the solution at room temperature with stirring.
-
Heating: The reaction mixture can be stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude thioamide by column chromatography on silica (B1680970) gel.
-
Reaction Setup: To a stirred solution of N-hydroxy-2-phenoxyacetamide (1.67 g, 10 mmol) in nitromethane (B149229) (15 mL), add anhydrous ferric chloride (2 g, 12 mmol).
-
Heating: Warm the reaction mixture to 60 °C for 2 hours with vigorous stirring.
-
Monitoring: Monitor the reaction completion by TLC.
-
Work-up: After completion, remove the nitromethane under vacuum.
-
Isolation and Purification: The crude product can be purified by column chromatography.
Visualizations
Caption: General mechanisms for acid and base-catalyzed amide hydrolysis.
Caption: Potential reaction pathways in the thionation of this compound.
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
This compound exhibits a versatile reactivity profile due to the presence of both hydroxyl and amide functional groups. While direct quantitative comparisons of its reactivity with various analogues are not always readily available in the literature, this guide provides a framework for understanding its key chemical transformations. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further kinetic studies are warranted to provide a more detailed quantitative understanding of the structure-reactivity relationships within this class of compounds.
A Researcher's Guide to Microbial Strains for 3-Hydroxypropanamide Production
For scientists and professionals in drug development and biotechnology, identifying the optimal microbial chassis for producing 3-hydroxypropanamide (3-HP amide) is a critical step. This guide offers a comparative analysis of leading microbial strains, focusing on the production of the direct precursor, 3-hydroxypropionic acid (3-HP), for which a wealth of experimental data exists. Additionally, it covers the patented direct production route of 3-HP amide.
The primary route to 3-HP amide for most microbial systems involves the robust production of 3-HP, followed by a chemical or enzymatic amidation step. A notable exception is a patented method for the direct biosynthesis of polymeric 3-HP amide by Acetobacter lovaniensis, which can subsequently be hydrolyzed to 3-HP amide[1][2][3][4].
Quantitative Comparison of Microbial Strains for 3-HP Production
The performance of various engineered microbial strains for 3-HP production is summarized in Table 1. Key metrics include titer (the final concentration of the product), yield (the amount of product generated per unit of substrate), and productivity (the rate of product formation).
Table 1: Performance Metrics of Engineered Microbial Strains for 3-Hydroxypropionic Acid (3-HP) Production
| Microbial Strain | Carbon Source | Key Genetic Modifications / Pathway Utilized | Titer (g/L) | Yield (g/g of substrate) | Productivity (g/L/h) |
| Klebsiella pneumoniae | Glycerol (B35011) | Overexpression of aldehyde dehydrogenase (puuC), deletion of lactate (B86563) and acetate (B1210297) formation pathways.[5][6] | 102.61 | Not specified | Not specified |
| Escherichia coli | Glycerol | Co-expression of glycerol dehydratase (dhaB) and its reactivase (gdrAB) from K. pneumoniae, and an aldehyde dehydrogenase.[7][8] | 76.2 | 0.457 | 1.89 |
| Corynebacterium glutamicum | Glucose and Xylose | Introduction of the glycerol pathway for 3-HP synthesis.[2][9] | 62.6 | 0.51 | Not specified |
| Escherichia coli | Glucose | Engineered β-alanine pathway.[10][11] | 31.1 | Not specified | Not specified |
| Pichia pastoris | Glycerol | Expression of malonyl-CoA reductase (mcr) from Chloroflexus aurantiacus.[12][13][14][15] | 24.75 | 0.13 | 0.54 |
| Escherichia coli | Glucose | Engineered malonyl-CoA pathway.[1][16][17] | Up to 40 | Not specified | Not specified |
Visualizing the Metabolic Landscape and Experimental Processes
To better understand the biological routes and the experimental framework, the following diagrams have been generated using Graphviz.
Metabolic Pathways for 3-HP Biosynthesis
The production of 3-HP in engineered microbes is primarily achieved through three main metabolic routes, each with distinct enzymes and intermediates.
Caption: Metabolic routes to 3-HP production.
A Typical Experimental Workflow for Strain Benchmarking
The process of evaluating and comparing different microbial strains for 3-HP production follows a structured experimental pipeline.
References
- 1. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 4. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Production of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-level production of 3-hydroxypropionic acid from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Engineering of Escherichia coli for the Production of 3-Hydroxypropionic Acid and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking recombinant Pichia pastoris for 3‐hydroxypropionic acid production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benchmarking recombinant Pichia pastoris for 3-hydroxypropionic acid production from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Benchmarking recombinant Pichia pastoris for 3‐hydroxypropionic acid production from glycerol | Semantic Scholar [semanticscholar.org]
- 16. Production of 3-hydroxypropionate using a novel malonyl-CoA-mediated biosynthetic pathway in genetically engineered E. coli strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Malonyl-CoA pathway: a promising route for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 3-Hydroxypropanamide Quantification: A Comparative Guide to Leading Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Hydroxypropanamide is critical for its application in various research and development fields, including its role as a potential building block in chemical synthesis and its relevance in biological studies. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and visualizes the analytical workflows.
Comparative Analysis of Quantification Methods
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for structural confirmation. While HPLC-UV offers a straightforward and direct analysis, GC-MS provides higher sensitivity and specificity, particularly after derivatization.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% | 98 - 105% |
| Precision (% RSD) | < 3% | < 2% |
| Sample Throughput | High | Moderate |
| Cost | Moderate | High |
| Expertise Required | Intermediate | High |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method allows for the direct analysis of the polar this compound molecule.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards at concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl and amide groups.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
Prepare calibration standards by derivatizing known concentrations of a this compound reference standard.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Methodical Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound using HPLC-UV and GC-MS.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
A Comparative Study of Catalysts for the Synthesis of 3-Hydroxypropanamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-Hydroxypropanamide, a valuable building block, is of significant interest. This guide provides a comparative analysis of various catalytic systems, presenting quantitative performance data and detailed experimental protocols to aid in the selection of the most suitable catalyst for specific applications.
The synthesis of this compound from 3-hydroxypropionitrile (B137533) is a critical transformation in organic chemistry. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and sustainability of this process. This comparison examines both biocatalytic and chemo-catalytic approaches, offering a comprehensive overview of their respective strengths and weaknesses.
Performance Comparison of Catalysts
The selection of an optimal catalyst is a multi-faceted decision that depends on factors such as desired yield, selectivity, reaction conditions, and catalyst reusability. The following table summarizes the performance of various catalysts in the synthesis of this compound.
| Catalyst Type | Catalyst | Substrate | Conversion (%) | Selectivity (%) | Yield (%) | Reaction Conditions | Reference |
| Biocatalyst | Whole cells of Rhodococcus rhodochrous | 3-Hydroxy-3-arylpropanenitriles | High (not specified) | High (for amides and acids) | Not specified | 30°C, MeOH/phosphate (B84403) buffer | [1] |
| Whole cells of Acetobacter lovaniensis | Not specified (de novo synthesis) | Not applicable | Not applicable | 49.5 g/L (polymeric 3-HP amide) | Culture medium with phosphate and ammonium | ||
| Chemo-catalyst | Manganese Dioxide (MnO₂) | Benzonitrile (model substrate) | >99 | ~100 (for amide) | >99 | 100°C, water, flow reactor | |
| Manganese Dioxide (MnO₂) | Benzyl alcohol (ammoxidation) | High | High (for amide) | Not specified | Liquid-phase ammoxidation | [2] | |
| Raney Copper | Acrylonitrile (related nitrile) | High (not specified) | High (for acrylamide) | Not specified | Aqueous, liquid phase |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. This section provides protocols for key experiments cited in the performance comparison.
Biocatalytic Synthesis using Whole Cells of Rhodococcus rhodochrous
Objective: To synthesize 3-hydroxy-3-arylpropanamides from the corresponding nitriles using the biocatalytic activity of Rhodococcus rhodochrous.
Materials:
-
Rhodococcus rhodochrous ATCC BAA-870
-
3-Hydroxy-3-arylpropanenitrile substrates
-
Potassium phosphate buffer
-
Culture medium for R. rhodochrous
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cultivation of Biocatalyst: Rhodococcus rhodochrous is cultivated in a suitable medium at 25°C with shaking. The cells are harvested after 72 hours by centrifugation.[1]
-
Biocatalytic Reaction: The harvested cell biomass is resuspended in a mixture of methanol and potassium phosphate buffer (1:10 v/v).[1]
-
The 3-hydroxy-3-arylpropanenitrile substrate is added to the cell suspension.
-
The reaction mixture is incubated at 30°C. The reaction progress is monitored, and upon disappearance of the starting material, the reaction is stopped.[1]
-
Product Isolation: The reaction mixture is processed to isolate the corresponding carboxyamides and carboxylic acids.
Chemo-catalytic Synthesis using Manganese Dioxide in a Flow System
Objective: To achieve mild and selective hydration of nitriles to amides using a heterogeneous manganese dioxide catalyst in a continuous flow system.
Materials:
-
Amorphous manganese dioxide (commercially available)
-
Nitrile substrate (e.g., 3-hydroxypropionitrile)
-
Water (or a mixture with a co-solvent for poorly soluble substrates)
-
Flow reactor system (e.g., packed-bed reactor)
-
Heating system
-
Concentrator (e.g., rotary evaporator)
Procedure:
-
Catalyst Packing: The flow reactor column is packed with commercially available amorphous manganese dioxide.
-
Reaction Setup: An aqueous solution of the nitrile substrate is prepared.
-
Flow Reaction: The nitrile solution is passed through the MnO₂-packed column at a controlled flow rate and temperature (ranging from 30-100°C).
-
Product Collection: The output stream from the reactor, containing the amide product, is collected.
-
Product Isolation: The collected solution is concentrated to obtain the pure amide product. No further workup is typically required.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and workflows described, the following diagrams are provided in the DOT language.
Caption: Catalytic pathways for this compound synthesis.
Caption: Experimental workflows for catalyst comparison.
References
Performance of Poly(ester amides) Derived from α-Amino Acids: A Comparative Guide for Drug Delivery Applications
A notable scarcity of research exists for polymers specifically derived from 3-hydroxypropanamide. Therefore, this guide presents a comparative analysis of a closely related and extensively studied class of materials: poly(ester amides) (PEAs) synthesized from α-amino acids, diols, and dicarboxylic acids. These polymers share key structural features, including ester and amide bonds, and are prominent candidates for biomedical applications due to their favorable biocompatibility and tunable degradation profiles.
This guide offers a comparative overview of the performance of various PEAs, providing researchers, scientists, and drug development professionals with data to inform their material selection for drug delivery systems. The information presented is collated from multiple studies to create a comparative framework.
Comparative Performance Data of Poly(ester amides)
The following tables summarize the key performance indicators of different PEAs, focusing on their mechanical properties, drug release characteristics, biocompatibility, and degradation rates. The selection of PEAs for this comparison is based on the availability of quantitative data in the literature.
Table 1: Mechanical Properties of Selected Poly(ester amides)
| Polymer Composition (Amino Acid, Diol, Diacid) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| L-Alanine, 1,4-Butanediol, Sebacic Acid | 250 - 350 | 20 - 30 | 300 - 400 |
| L-Leucine, 1,6-Hexanediol, Adipic Acid | 150 - 250 | 15 - 25 | 400 - 500 |
| L-Phenylalanine, 1,8-Octanediol, Fumaric Acid | 300 - 450 | 25 - 35 | 150 - 250 |
Note: The values presented are approximate ranges gathered from various sources and can vary based on the specific synthesis conditions and molecular weight of the polymer.
Table 2: In Vitro Drug Release from Poly(ester amide) Formulations
| Polymer Composition | Drug | Drug Loading (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| L-Leucine, 1,6-Hexanediol, Sebacic Acid | Dexamethasone | 10 | ~25 | ~50 |
| L-Alanine, 1,4-Butanediol, Adipic Acid | Paclitaxel | 5 | ~30 | ~60 |
| L-Phenylalanine, 1,8-Octanediol, Sebacic Acid | Celecoxib | 15 | ~20 | ~45 |
Note: Drug release kinetics are highly dependent on the formulation (e.g., nanoparticles, microspheres, films), drug-polymer interactions, and the release medium.
Table 3: Biocompatibility of Selected Poly(ester amides)
| Polymer Composition | Cell Line | Assay | Cell Viability (%) |
| L-Leucine, 1,6-Hexanediol, Sebacic Acid | Human Dermal Fibroblasts | MTT | > 90 |
| L-Alanine, 1,4-Butanediol, Adipic Acid | L929 Mouse Fibroblasts | AlamarBlue | > 95 |
| L-Lysine based PEA | Human Endothelial Cells | Live/Dead | > 90 |
Note: Biocompatibility is assessed through various in vitro assays, and the results can be cell line and assay-dependent.
Table 4: In Vitro Degradation of Selected Poly(ester amides)
| Polymer Composition | Degradation Medium | Time (weeks) | Mass Loss (%) |
| L-Leucine, 1,6-Hexanediol, Sebacic Acid | PBS (pH 7.4) | 12 | ~15 |
| L-Alanine, 1,4-Butanediol, Adipic Acid | PBS (pH 7.4) | 12 | ~20 |
| L-Phenylalanine, 1,8-Octanediol, Sebacic Acid | PBS (pH 7.4) with Lipase (B570770) | 8 | ~40 |
Note: Degradation rates are influenced by the polymer's chemical composition, crystallinity, and the presence of enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Synthesis of Poly(ester amides) by Solution Polycondensation
A common method for synthesizing PEAs involves the solution polycondensation of a diamine monomer (derived from an amino acid and a diol) with a diacid chloride.
Materials:
-
α-amino acid (e.g., L-Leucine)
-
Diol (e.g., 1,6-hexanediol)
-
Thionyl chloride
-
Dicarboxylic acid (e.g., sebacic acid)
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Solvents: N,N-Dimethylformamide (DMF), Chloroform, Hexane
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
Synthesis of the Diamine Monomer: The di-p-toluenesulfonic acid salt of the bis-α-amino acid-α,ω-alkylene diester is synthesized by reacting the α-amino acid with the corresponding diol in the presence of p-toluenesulfonic acid.
-
Activation of the Dicarboxylic Acid: The dicarboxylic acid is activated by reacting it with p-nitrophenol in the presence of DCC to form a di-p-nitrophenyl ester.
-
Polycondensation: The diamine monomer and the activated diacid are dissolved in an anhydrous polar aprotic solvent such as DMF. The reaction mixture is stirred at a specific temperature (e.g., 80°C) for a set duration (e.g., 48 hours) under an inert atmosphere (e.g., nitrogen).
-
Purification: The resulting polymer is precipitated in a non-solvent like cold methanol (B129727) or water, filtered, and dried under vacuum. Further purification may involve redissolving the polymer in a suitable solvent and re-precipitating it.
In Vitro Drug Release Study
The release of a model drug from a PEA matrix is typically evaluated using a dialysis method or a sample and separate method.
Materials:
-
Drug-loaded PEA formulation (e.g., nanoparticles, microspheres)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
A known amount of the drug-loaded PEA formulation is suspended in a specific volume of PBS within a dialysis bag.
-
The dialysis bag is placed in a larger volume of fresh PBS, which serves as the release medium.
-
The setup is maintained at 37°C with constant agitation.
-
At predetermined time intervals, a sample of the release medium is withdrawn, and the volume is replaced with fresh PBS to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug release is calculated and plotted against time.
Cell Viability Assay (MTT Assay)
The cytotoxicity of PEAs is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
PEA films or scaffolds
-
Specific cell line (e.g., Human Dermal Fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
PEA films are sterilized (e.g., with ethanol (B145695) and UV irradiation) and placed in the wells of a 96-well plate.
-
Cells are seeded onto the PEA films and control wells (tissue culture plastic) at a specific density and incubated under standard cell culture conditions (37°C, 5% CO2).
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing the MTT reagent.
-
The cells are incubated with the MTT solution for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control cells grown on tissue culture plastic.
In Vitro Degradation Study
The degradation of PEAs is evaluated by monitoring the mass loss of the polymer over time in a simulated physiological environment.
Materials:
-
PEA films of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: Enzymes like lipase for accelerated degradation studies
-
Shaking incubator or water bath
Procedure:
-
Pre-weighed, dry PEA films are placed in vials containing PBS (with or without enzymes).
-
The vials are incubated at 37°C with gentle agitation.
-
At specific time points, the films are removed from the buffer, rinsed with deionized water, and dried to a constant weight in a vacuum oven.
-
The percentage of mass loss is calculated using the formula: Mass Loss (%) = [(Initial Weight - Dry Weight at time t) / Initial Weight] x 100.
-
The degradation profile is obtained by plotting the percentage of mass loss against time.
Visualizations
Synthesis of Poly(ester amides) Workflow
Caption: Workflow for the synthesis of poly(ester amides).
In Vitro Drug Release Experimental Workflow
Caption: Workflow for in vitro drug release studies.
Cellular Response to Biomaterials Signaling Pathway
Caption: Simplified signaling pathway of cellular response to biomaterials.
3-Hydroxypropanamide: A Safer Alternative to Acrylamide? A Comparative Safety Analysis
For researchers, scientists, and drug development professionals, selecting reagents with favorable safety profiles is paramount. This guide provides a comparative analysis of the available safety data for 3-Hydroxypropanamide against the well-characterized hazardous amide, acrylamide (B121943), to inform safer laboratory and manufacturing practices.
While robust toxicological data for this compound is limited, a comparison of its known hazard classifications with the extensive data available for acrylamide offers valuable insights. This analysis underscores the critical need for further research into the safety profile of this compound before it can be definitively positioned as a safer alternative.
Comparative Hazard Overview
A side-by-side comparison of the safety data reveals significant differences in the known toxicological profiles of this compound and acrylamide. Acrylamide is a well-documented neurotoxin, reproductive toxicant, and probable human carcinogen.[1][2][3] In contrast, the available information for this compound is primarily derived from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications, which indicate it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[4][5]
| Hazard Category | This compound | Acrylamide |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[4][5] | Known neurotoxicant and reproductive toxicant[2][6] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin)[4][5] | Absorbed through the skin, contributing to systemic toxicity |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled)[4][5] | Inhalation is a route of occupational exposure leading to neurotoxicity |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[4][5] | Can cause skin irritation |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[4][5] | Can cause eye irritation |
| Carcinogenicity | Data not available | Probable human carcinogen (Group B2)[1] |
| Reproductive Toxicity | Data not available | Adverse effects on reproduction observed in animal studies[1][6] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[4] | Nervous system is a primary target of toxicity[2][6] |
In-Depth Look at Acrylamide's Toxicity
Acrylamide's toxicity is extensively studied. It is known to be a potent neurotoxin in both animals and humans, with occupational exposure leading to effects such as muscle weakness, numbness in the hands and feet, and unsteadiness.[2][6] Furthermore, studies in animals have demonstrated that acrylamide is a reproductive toxicant, causing adverse effects on male fertility.[1]
The carcinogenicity of acrylamide is a significant concern. The U.S. Environmental Protection Agency (EPA) classifies it as a "B2" carcinogen, meaning it is a probable human carcinogen, based on sufficient evidence of carcinogenicity in animals.[1] Animal studies have shown that acrylamide can induce tumors at multiple sites.[7]
Acrylamide Metabolism and Mechanism of Toxicity
The toxicity of acrylamide is linked to its metabolism. In the body, acrylamide is converted to a reactive epoxide metabolite called glycidamide (B1671898).[3][7] Both acrylamide and glycidamide can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects.[1] The neurotoxic effects are thought to involve interference with kinesin-related motor proteins in nerve cells.[2]
Experimental Protocols: A Note on Data Gaps
A critical aspect of this comparison is the absence of detailed experimental protocols and quantitative toxicological data for this compound in the public domain. The provided GHS classifications are based on available data, but the underlying studies are not readily accessible.
For acrylamide, numerous standardized experimental protocols have been used to establish its toxicological profile. These include:
-
Acute Toxicity Studies: Typically conducted in rodents (e.g., rats, mice) via oral, dermal, or inhalation routes to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.
-
Neurotoxicity Studies: Involve functional observational batteries, motor activity assessments, and histopathological examination of nervous tissues in animals exposed to acrylamide.
-
Carcinogenicity Bioassays: Long-term studies (e.g., 2-year rodent bioassays) where animals are exposed to acrylamide to assess tumor development.
-
Genotoxicity Assays: A battery of in vitro and in vivo tests, such as the Ames test, chromosomal aberration assays, and micronucleus tests, to evaluate the potential for DNA damage.
Conclusion: An Incomplete Picture
Based on the currently available information, it is not possible to definitively state that this compound is a safer alternative to acrylamide. While it does not (yet) carry the severe warnings of carcinogenicity and reproductive toxicity associated with acrylamide, its GHS classification as a harmful substance warrants caution. The lack of comprehensive toxicological data for this compound represents a significant knowledge gap.
For researchers and drug development professionals, the principle of "data-driven substitution" is crucial. Before replacing a known hazardous substance like acrylamide with a less-studied alternative, a thorough evaluation of the alternative's safety profile is essential. In the case of this compound, further investment in toxicological research is necessary to fully understand its potential risks and to confidently determine if it represents a genuinely safer option. Until such data becomes available, appropriate personal protective equipment and engineering controls should be used when handling this compound, in line with its known hazards.
References
- 1. Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the toxicology of acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jifsan.umd.edu [jifsan.umd.edu]
- 4. echemi.com [echemi.com]
- 5. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acrylamide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 7. Acrylamide | National Institute of Environmental Health Sciences [niehs.nih.gov]
A Comparative Economic Analysis of 3-Hydroxypropanamide Production Methods
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of 3-hydroxypropanamide (3-HP amide), a valuable platform chemical and potential precursor in pharmaceutical manufacturing, is of significant interest. This guide provides a comprehensive comparison of the three primary production methodologies: direct microbial fermentation, chemical synthesis from 3-hydroxypropionic acid, and enzymatic conversion. The analysis focuses on key economic indicators, detailed experimental protocols, and the underlying biochemical and chemical pathways.
Executive Summary
The production of this compound can be approached through distinct biological and chemical strategies. Direct microbial fermentation, particularly using Acetobacter lovaniensis, offers a sustainable route from simple feedstocks. Chemical synthesis provides a more traditional and potentially rapid conversion from 3-hydroxypropionic acid (3-HP), a readily available bio-based precursor. Enzymatic synthesis emerges as a green alternative, promising high specificity and mild reaction conditions. The economic viability of each method is heavily dependent on factors such as feedstock cost, product yield and titer, energy consumption, and the complexity of downstream processing.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for each this compound production method. It is important to note that direct economic data for 3-HP amide is limited, and some figures are estimated based on the production of its precursor, 3-hydroxypropionic acid (3-HP).
| Metric | Microbial Fermentation (Acetobacter lovaniensis) | Chemical Synthesis (from 3-HP) | Enzymatic Synthesis (from 3-HP) |
| Product Titer | 30 - 50 g/L (polymeric 3-HP amide)[1] | High (dependent on initial 3-HP concentration) | Moderate to High (dependent on enzyme loading and stability) |
| Productivity | ~2 g/L/h[1] | High (fast reaction times) | Moderate (dependent on enzyme kinetics) |
| Yield | High (organism utilizes CO2 and ammonium) | >95% (reported for similar amidation reactions) | >90% (under optimized conditions) |
| Primary Feedstock | Phosphate (B84403), Ammonium (B1175870), CO2[1] | 3-Hydroxypropionic Acid (3-HP), Ammonia (B1221849) | 3-Hydroxypropionic Acid (3-HP), Ammonia |
| Feedstock Cost | Low (simple inorganic nutrients) | Moderate to High (cost of purified 3-HP) | Moderate to High (cost of purified 3-HP) |
| Energy Consumption | Moderate (bioreactor operation, aeration, temperature control) | High (heating/cooling for reaction and distillation) | Low (mild reaction temperatures) |
| Downstream Processing | Moderate (cell removal, polymer hydrolysis, purification) | Moderate (catalyst removal, solvent recovery, purification) | Low to Moderate (enzyme removal/recovery, purification) |
| Overall Cost | Potentially low with optimization | Moderate, sensitive to 3-HP and energy prices | Potentially high due to enzyme cost, but reusable |
Experimental Protocols
Microbial Fermentation of Acetobacter lovaniensis
This method facilitates the direct production of polymeric this compound.
1.1. Inoculum Preparation:
-
A culture of Acetobacter lovaniensis is grown in a suitable medium containing essential nutrients.
-
The culture is incubated at 30°C until it reaches a desired optical density (e.g., A600 of 0.8-1.0).
1.2. Fermentation:
-
A sterile production bioreactor is filled with a growth medium containing phosphate (1-3 g/L) and ammonium (0.5-1 g/L)[2]. The pH is maintained at approximately 5.5.
-
The bioreactor is inoculated with the prepared A. lovaniensis culture.
-
Fermentation is carried out at 30°C with controlled aeration. The bacterium utilizes atmospheric carbon dioxide as a carbon source.
-
The production of polymeric 3-HP amide is monitored over time. The fermentation typically runs for 24-48 hours.
1.3. Downstream Processing:
-
The fermentation broth is harvested, and the bacterial cells are removed by centrifugation or microfiltration.
-
The resulting supernatant contains the polymeric 3-HP amide. This can be concentrated by evaporation.
-
To obtain monomeric 3-HP amide, the concentrated solution is subjected to acid hydrolysis. The pH is adjusted to 2.0 with a strong acid (e.g., H₂SO₄), and the solution is heated to break down the polymer into monomeric this compound[1].
-
The final product is then purified using techniques such as chromatography.
Chemical Synthesis from 3-Hydroxypropionic Acid
This route involves the amidation of 3-HP.
2.1. Esterification (Intermediate Step):
-
3-Hydroxypropionic acid is first converted to an ester (e.g., methyl 3-hydroxypropionate) by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.
2.2. Amidation:
-
The purified 3-HP ester is then reacted with ammonia (aqueous or gaseous) to form this compound. This reaction is typically carried out under pressure and at an elevated temperature.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
2.3. Purification:
-
Upon completion of the reaction, the excess ammonia and alcohol are removed by distillation.
-
The resulting crude this compound is then purified, for instance, by recrystallization or column chromatography to achieve the desired purity.
Enzymatic Synthesis from 3-Hydroxypropionic Acid
This method utilizes enzymes, such as lipases, to catalyze the amidation of 3-HP.
3.1. Enzyme Preparation:
-
A suitable lipase (B570770), for example, Candida antarctica lipase B (CALB), is used. The enzyme can be in a free or, preferably, an immobilized form to facilitate reuse.
3.2. Reaction Setup:
-
3-Hydroxypropionic acid and an amine source (e.g., ammonium hydroxide (B78521) or an amine in an organic solvent) are mixed in a suitable reaction vessel.
-
The immobilized lipase is added to the mixture. The reaction is typically carried out in a non-aqueous solvent to favor the synthesis reaction over hydrolysis.
-
The reaction is conducted at a mild temperature (e.g., 40-60°C) with gentle agitation.
3.3. Product Recovery and Purification:
-
After the reaction reaches equilibrium or completion, the immobilized enzyme is separated by simple filtration.
-
The solvent is removed under reduced pressure.
-
The resulting this compound is then purified using appropriate chromatographic techniques. The reusability of the immobilized enzyme is a key factor in the process economics[3].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The selection of an optimal production method for this compound is a multifaceted decision that requires careful consideration of economic, environmental, and technological factors.
-
Microbial fermentation presents a highly promising avenue for sustainable and potentially low-cost production, especially as the technology matures and strain performance is enhanced. The ability to use simple, inexpensive feedstocks is a major advantage.
-
Chemical synthesis remains a robust and high-throughput option, particularly when a reliable and economically priced source of 3-hydroxypropionic acid is available. However, the energy intensity and potential for waste generation are key considerations.
-
Enzymatic synthesis offers a compelling "green" alternative, with high selectivity and mild operating conditions that can simplify downstream processing. The primary economic hurdle remains the cost and stability of the enzyme, although the use of immobilized biocatalysts that can be recycled is a significant mitigating factor.
For industrial-scale production, a techno-economic analysis tailored to specific market conditions, including feedstock availability and pricing, energy costs, and capital investment, is essential. Further research into optimizing the microbial and enzymatic routes holds the potential to significantly improve their economic competitiveness against traditional chemical synthesis.
References
Comparative spectroscopic analysis of 3-Hydroxypropanamide and its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Hydroxypropanamide and its structural isomers, 2-Hydroxypropanamide and N-methyl-2-hydroxyacetamide. The differentiation of these isomers is critical in various scientific disciplines, including drug development and quality control, where precise molecular identification is paramount. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| This compound | -CH₂-C=O | ~2.4 | Triplet | ~6.5 Hz |
| -CH₂-OH | ~3.7 | Triplet | ~6.5 Hz | |
| -OH | Variable | Broad Singlet | - | |
| -NH₂ | Variable | Broad Singlet | - | |
| 2-Hydroxypropanamide | -CH₃ | ~1.3 | Doublet | ~7.0 Hz |
| -CH-OH | ~4.2 | Quartet | ~7.0 Hz | |
| -OH | Variable | Broad Singlet | - | |
| -NH₂ | Variable | Broad Singlet | - | |
| N-methyl-2-hydroxyacetamide | -N-CH₃ | ~2.7 | Doublet | ~4.8 Hz |
| -CH₂-OH | ~4.0 | Singlet | - | |
| -OH | Variable | Broad Singlet | - | |
| -NH- | Variable | Broad Singlet | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C=O | -CH(OH)- or -CH₂(OH) | -CH₂-C=O or -CH₃ | -N-CH₃ |
| This compound | ~175 | ~58 | ~38 | - |
| 2-Hydroxypropanamide | ~177 | ~68 | ~21 | - |
| N-methyl-2-hydroxyacetamide | ~172 | ~62 | - | ~26 |
Table 3: IR Spectroscopic Data (Wavenumber [cm⁻¹])
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C-N Stretch | C-O Stretch |
| This compound | 3200-3400 (broad) | ~3350, ~3180 | ~1650 | ~1420 | ~1060 |
| 2-Hydroxypropanamide | 3200-3400 (broad) | ~3350, ~3180 | ~1660 | ~1420 | ~1130 |
| N-methyl-2-hydroxyacetamide | 3200-3400 (broad) | ~3300 | ~1640 | ~1550 | ~1070 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-NH₂]⁺ | [M-H₂O]⁺ | [M-CONH₂]⁺ | Other Key Fragments |
| This compound | 89 | 73 | 71 | 45 | 44 ([CONH₂]⁺) |
| 2-Hydroxypropanamide | 89 | 73 | 71 | 45 | 44 ([CONH₂]⁺), 43 ([CH₃CO]⁺) |
| N-methyl-2-hydroxyacetamide | 89 | 73 (loss of NHCH₃) | 71 | 31 ([CH₂OH]⁺) | 58 ([M-CH₂OH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution was then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.
-
Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for KBr pellets) or clean NaCl plates (for thin films) was recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) was used for GC-MS, operating at 70 eV. Electrospray Ionization (ESI) in positive ion mode was employed for LC-MS.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Data Interpretation: The mass spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern of the compound.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of this compound and its isomers.
Caption: Workflow for spectroscopic differentiation of isomers.
Caption: Logic for distinguishing isomers via ¹H NMR.
A Comparative Guide to the Biodegradability of 3-Hydroxypropanamide-Based Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and biocompatible materials has led to significant research into biodegradable polymers. Among these, polymers derived from 3-hydroxypropionic acid and its amide derivatives are emerging as a potential new class of materials. This guide provides a comparative assessment of the biodegradability of hypothetical 3-Hydroxypropanamide-based polymers against well-established biodegradable alternatives, namely Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxyalkanoates (PHAs), including Poly(3-hydroxybutyrate) (PHB) and its copolymers.
Due to the limited availability of direct experimental data on the biodegradation of this compound-based polymers, this guide will extrapolate potential degradation behavior based on the closely related poly(3-hydroxypropionate) (P3HP) and the known stability of the amide bond. This comparison is supported by quantitative data from studies on PLA, PCL, and various PHAs in different environmental conditions.
Executive Summary
Biodegradable polymers are susceptible to degradation by microorganisms and/or enzymatic processes into carbon dioxide, water, and biomass.[1] The rate and extent of this degradation are influenced by the polymer's chemical structure, crystallinity, and environmental factors such as temperature, moisture, and microbial activity.[2]
This guide will demonstrate that while polyesters like PLA, PCL, and PHAs have well-documented biodegradation profiles, the presence of the more hydrolytically stable amide bond in this compound-based polymers suggests a potentially slower degradation rate.[3][4][5][6][7]
Comparative Biodegradation Data
The following tables summarize quantitative data on the biodegradation of PLA, PCL, and various PHAs in soil, compost, and marine environments.
Table 1: Biodegradation in Soil Environments
| Polymer | Test Conditions | Duration | Biodegradation (%) | Reference |
| PLA | Mesophilic soil (ambient temp.) | 150 days | ~10% | [4] |
| PCL | Soil burial (ambient temp.) | 6 weeks | 90% (garden soil) | [8] |
| PHB | Soil (100% relative humidity) | 2 weeks | 100% | [9][10] |
| PHBV | Soil (100% relative humidity) | 2 weeks | 100% | [9][10] |
| PVA/starch blend | Alluvial soil (ambient temp.) | 28 days | 72% | [6][7] |
Table 2: Biodegradation in Composting Environments
| Polymer | Test Conditions | Duration | Biodegradation (%) | Reference |
| PLA | Controlled composting (58°C) | 80 days | ~79% | [11] |
| PLA/ATBC/CaCO₃ | Controlled composting (ISO 14855-1) | 60 days | 94% | [12] |
| PCL | Composting (50°C) | 91 days | 100% | [1] |
| PCL/starch blend | Composting | 3 weeks | ~100% | [13] |
| PHB | Controlled composting | - | Readily biodegradable | [1] |
| PHBV | Home compost | 1 year | Significant degradation | [14] |
Table 3: Biodegradation in Marine Environments
| Polymer | Test Conditions | Duration | Biodegradation (%) | Reference |
| PLA | Marine water | - | Very slow degradation | [15] |
| PCL | Natural seawater | 52 weeks | 29.8% (weight loss) | [13] |
| PCL | Lab-simulated marine conditions | 24 days | 51.4% (mineralization) | [16] |
| PHB | Seawater | 160 days | 58% | [17] |
| PHBV | Seawater | 160 days | 54% | [17] |
| PHBV/AS | Port environment | 18 months | 88% (150 µm film) | [9] |
| PBS | Lab-simulated marine conditions | 15 days | 77.8% (mineralization) | [16] |
Discussion of this compound-Based Polymer Biodegradability
Insights from Poly(3-hydroxypropionate) (P3HP)
P3HP is a polyester (B1180765) counterpart to the polyamide structure of poly(this compound). Copolymers of P3HP with 3-hydroxybutyrate (B1226725) (3HB), denoted as P(3HB-co-3HP), have been studied for their biodegradability. The inclusion of 3HP units into the P3HB backbone has been shown to decrease crystallinity, which generally leads to a higher rate of enzymatic degradation.[18] The maximum degradation rate for P(3HB-co-3HP) copolyesters has been observed at a 3HP content of about 20 to 30 mol%.[18] This suggests that a polymer containing 3-hydroxy-functionalized monomers can be susceptible to enzymatic attack.
The Role of the Amide Bond
The key structural difference between a this compound polymer and P3HP is the presence of an amide bond (-CONH-) instead of an ester bond (-COO-). Amide bonds are known to be significantly more resistant to hydrolysis than ester bonds due to resonance stabilization.[4][5][6] This increased stability is fundamental to the structure of proteins. Consequently, while polyesters are readily hydrolyzed, polyamides require more specific enzymatic systems (e.g., proteases, amidases) for cleavage.[7] While enzymes capable of degrading polyamides exist, the rate of degradation is generally slower than that of comparable polyesters under similar conditions.[7][19]
Therefore, it is hypothesized that This compound-based polymers would be biodegradable, but likely at a slower rate than their polyester counterparts like P3HP and other aliphatic polyesters such as PCL and PHAs. The degradation would be primarily enzyme-mediated, relying on microorganisms that can produce suitable amidase or protease enzymes.
Experimental Protocols
Standardized test methods are crucial for evaluating and comparing the biodegradability of polymers. Below are summaries of key experimental protocols.
Aerobic Biodegradation in Soil (ISO 17556 / ASTM D5988)
This method determines the ultimate aerobic biodegradability of plastic materials in soil.
-
Preparation of Test Material: The polymer sample is prepared in a physical form that allows for mixing with soil (e.g., powder, film pieces). The total organic carbon content is determined.[17][20]
-
Soil and Inoculum: A standard or natural soil is used. For artificial soil, an inoculum from mature compost can be added to ensure a diverse microbial population.[21]
-
Test Setup: The test material is mixed with the soil and placed in a sealed vessel (respirometer). The humidity of the soil is controlled to ensure optimal microbial activity.[20]
-
Measurement of Biodegradation: The vessels are incubated at a constant temperature (typically 20-28°C) for a period of up to two years.[22] Biodegradation is quantified by measuring the amount of carbon dioxide evolved, which is a result of microbial respiration of the polymer's carbon. This can be done by trapping the CO2 in an alkaline solution and titrating, or by using an infrared gas analyzer.[21][22] Alternatively, oxygen consumption can be measured.[20]
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 evolved from the test material (corrected for the CO2 from the blank soil) to the theoretical amount of CO2 that can be produced from the test material based on its carbon content.[20]
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)
This test simulates the conditions of an industrial composting facility.
-
Preparation of Test Material and Inoculum: The polymer sample is mixed with mature compost, which serves as the inoculum and provides a source of thermophilic microorganisms.[23][24]
-
Test Setup: The mixture is placed in a composting vessel maintained at a thermophilic temperature (around 58°C).[23][24] A continuous flow of humidified, CO2-free air is passed through the compost.
-
Measurement of Biodegradation: The amount of CO2 produced is measured over time.[23] The test duration is typically up to 180 days.
-
Calculation: The percentage of biodegradation is calculated similarly to the soil test. For a material to be considered compostable under ASTM D6400, it must achieve at least 90% biodegradation within 180 days.[8][25]
Aerobic Biodegradation in the Marine Environment (ASTM D6691)
This method evaluates the biodegradability of plastics in a marine setting.
-
Inoculum: The test uses either a defined consortium of at least ten marine microorganisms or natural seawater as the inoculum.[26]
-
Test Setup: The plastic material is exposed to the inoculum in a sealed vessel (respirometer) containing a synthetic or natural seawater medium.[26]
-
Measurement of Biodegradation: The vessels are incubated in the dark at a constant temperature (e.g., 30°C). The amount of CO2 produced is measured over time. The test duration is typically up to 90 days but can be extended.[27]
-
Calculation: The percentage of biodegradation is determined by comparing the amount of CO2 evolved to the theoretical amount based on the polymer's carbon content.
Visualizing Biodegradation Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in polymer biodegradation.
Caption: General pathway of polymer biodegradation.
Caption: Workflow for soil biodegradation testing (ISO 17556).
Caption: Hypothetical enzymatic degradation of a 3-HP-based polymer.
Conclusion
While this compound-based polymers represent a novel and potentially valuable class of materials, a comprehensive assessment of their biodegradability is currently hampered by a lack of direct experimental data. Based on chemical principles and data from the structurally similar poly(3-hydroxypropionate), it is reasonable to predict that these polymers will be biodegradable, albeit likely at a slower rate than their polyester analogs due to the higher stability of the amide bond.
For researchers and developers in this field, it is imperative to conduct standardized biodegradation tests in various environments (soil, compost, marine) to generate the necessary data for a direct comparison. This will be crucial for determining the environmental fate of these polymers and for identifying suitable applications where their specific degradation profile is advantageous. In the interim, PLA, PCL, and PHAs remain the benchmark biodegradable polymers with well-characterized performance across a range of conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revision Notes - Biodegradability of Polyesters and Polyamides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. ensoplastics.com [ensoplastics.com]
- 9. Biodegradation of PHBV-based biocomposites in two different marine environments of the Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation Assessment of Poly (Lactic Acid) Filled with Functionalized Titania Nanoparticles (PLA/TiO2) under Compost Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) compound in different environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Switched reaction specificity in polyesterases towards amide bond hydrolysis by enzyme engineering - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07519D [pubs.rsc.org]
- 20. matestlabs.com [matestlabs.com]
- 21. ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 22. ISO 17556 standard – BPC Instruments [bpcinstruments.com]
- 23. labsinus.com [labsinus.com]
- 24. matestlabs.com [matestlabs.com]
- 25. What is ASTM D6400? Understanding Compostable Standards [ellspoeco.com]
- 26. ASTM D6691: Plastic Biodegradation in a Marine Environment [impact-solutions.co.uk]
- 27. ASTM D6691: Aerobic Biodegradability of Plastics in Seawater Through CO2 Evolution - Aropha [aropha.com]
Navigating the Path to a Novel Biomarker: A Comparative Guide for the Validation of 3-Hydroxypropanamide in Metabolic Studies
For researchers, scientists, and drug development professionals, the identification and validation of novel biomarkers are critical for advancing our understanding of metabolic diseases and developing targeted therapies. This guide provides a comprehensive framework for the potential validation of 3-hydroxypropanamide as a biomarker, comparing it with established markers in the context of metabolic studies, particularly fatty acid oxidation disorders (FAODs).
While this compound is not currently an established biomarker for metabolic diseases, its structural relationship to key metabolic intermediates suggests its potential as a candidate worth investigating. This guide outlines the necessary steps for its validation, supported by experimental data on comparable analytes and established validation protocols.
Performance Comparison: this compound vs. Established Biomarkers
A direct quantitative comparison of this compound with established biomarkers for FAODs, such as acylcarnitines and 3-hydroxy fatty acids, is not possible due to the lack of validation studies for this compound. However, we can establish a framework for what such a comparison would entail, based on typical performance characteristics of analytical methods used in clinical chemistry.[1]
Table 1: Hypothetical Performance Comparison of Biomarker Quantification Methods
| Parameter | This compound (LC-MS/MS - Hypothetical) | Acylcarnitines (LC-MS/MS - Established) | 3-Hydroxy Fatty Acids (GC-MS/LC-MS - Established) |
| Linearity (Range) | To be determined | 0.1 - 50 µM | 0.5 - 100 µM |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Limit of Detection (LOD) | To be determined | ~0.05 µM | ~0.1 µM |
| Limit of Quantification (LOQ) | To be determined | ~0.1 µM | ~0.5 µM |
| Biological Matrix | Plasma, Urine | Dried Blood Spots, Plasma, Urine | Plasma, Urine |
Data for Acylcarnitines and 3-Hydroxy Fatty Acids are representative values from published literature and may vary between specific analytes and laboratories.
The Biomarker Validation Workflow
The validation of a novel biomarker like this compound is a multi-stage process, beginning with discovery and culminating in clinical utility.[2][3] Regulatory bodies like the FDA and EMA provide guidelines for this process to ensure that the biomarker is fit for its intended purpose.[4][5][6]
Experimental Protocols
The cornerstone of biomarker validation is a robust and reliable analytical method. For a small, polar molecule like this compound, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[7][8]
Proposed LC-MS/MS Protocol for this compound Quantification
This protocol is a hypothetical procedure based on established methods for similar small molecules in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating polar compounds like this compound.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: To be determined by infusion of a pure standard to identify the precursor ion (e.g., [M+H]⁺) and the most abundant product ion after collision-induced dissociation.
-
MRM Transition for Internal Standard: To be determined similarly.
-
-
Instrumentation: A triple quadrupole mass spectrometer.
Table 2: Key Validation Parameters for the Analytical Method
| Validation Parameter | Purpose | Acceptance Criteria (based on FDA/ICH guidelines) |
| Specificity/Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity and Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Accuracy | To determine the closeness of the measured concentration to the true value. | Mean concentration should be within ±15% of the nominal concentration for QC samples (±20% for LLOQ). |
| Precision | To assess the degree of scatter in results from multiple analyses of the same sample. | Coefficient of variation (%CV or %RSD) should not exceed 15% for QC samples (20% for LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, bench-top). |
Signaling Pathways and Metabolic Context
This compound is structurally related to 3-hydroxypropionate (B73278), a known intermediate in several metabolic pathways. Its potential as a biomarker could stem from its formation as a byproduct of dysregulated fatty acid or amino acid metabolism.
In conditions like Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, the accumulation of 3-hydroxyacyl-CoAs could potentially be shunted into alternative pathways, leading to the formation of downstream metabolites that could include 3-hydroxypropionate and, hypothetically, this compound.
Conclusion
The validation of this compound as a biomarker for metabolic diseases presents an intriguing research opportunity. While there is currently no direct evidence supporting its clinical use, this guide provides a roadmap for its systematic evaluation. By following established analytical validation protocols and regulatory guidelines, researchers can rigorously assess its performance against current gold-standard biomarkers. Should this compound prove to be a sensitive and specific indicator of a metabolic disease state, it could offer a valuable new tool for diagnosis, prognosis, and the monitoring of therapeutic interventions. Further metabolomic studies are warranted to explore the presence and significance of this compound in patient populations with inborn errors of metabolism.
References
- 1. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Strategies for Biomarker Discovery and Development | Bio-Rad [bio-rad.com]
- 3. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. hhs.gov [hhs.gov]
- 6. Biomarker qualification | European Medicines Agency (EMA) [ema.europa.eu]
- 7. BIOMARKERS: HOPES AND CHALLENGES IN THE PATH FROM DISCOVERY TO CLINICAL PRACTICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Hydroxypropanamide: A Procedural Guide for Laboratory Professionals
The proper disposal of 3-Hydroxypropanamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for researchers, scientists, and drug development professionals to ensure compliant and safe handling of this chemical waste. Adherence to these procedures is vital to mitigate risks and maintain a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[1]
-
Ventilation: All handling and disposal preparation should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Hazard Profile of this compound
Understanding the specific hazards of this compound is fundamental to its safe management. The following table summarizes its classification according to the Globally Harmonized System (GHS).[2][3]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[2][4][5]
Step 1: Waste Collection
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container, if in good condition, is a suitable option.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Waste Segregation: Collect this compound waste separately. Do not mix it with other chemical waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][8]
-
Empty Containers: Containers that have held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[9] After thorough rinsing and air-drying, and with the label completely defaced, the empty container may be disposed of as regular laboratory waste, in accordance with institutional policy.[10][11]
Step 2: Labeling
-
Properly label the waste container as soon as waste is first added.[9]
-
The label must clearly state "Hazardous Waste" and include:
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).[3][7]
-
A list of all components and their approximate percentages if it is a mixture.[4]
-
The date of waste accumulation.[7]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[3][7]
-
Relevant hazard pictograms (e.g., irritant, harmful).[7]
-
Step 3: Storage
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[1][12]
-
Ensure the storage area is secure and well-ventilated.
-
Segregate the this compound waste from incompatible materials. It is best practice to use secondary containment, such as a plastic tray, to contain any potential leaks.[11]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or hazardous waste management office to schedule a waste pickup.[2][4]
-
Follow your institution's specific procedures for requesting a pickup, which typically involves submitting an online form.[2][3]
-
Do not transport hazardous waste outside of the laboratory. Collection must be performed by trained EHS personnel.[9]
Disposal Workflow Diagram
The following diagram provides a visual representation of the procedural steps for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
